molecular formula C8H7N3O2 B1597244 6-Aminoquinazoline-2,4(1H,3H)-dione CAS No. 54243-58-2

6-Aminoquinazoline-2,4(1H,3H)-dione

Cat. No.: B1597244
CAS No.: 54243-58-2
M. Wt: 177.16 g/mol
InChI Key: SDUUYVWJDAEWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound built on the quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The quinazoline-2,4(1H,3H)-dione core is a key pharmacophore known for a broad spectrum of biological activities . Researchers value this class of compounds for developing novel therapeutic agents, primarily due to its role as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV, making it a promising scaffold for designing new antimicrobials to address bacterial resistance problems . Furthermore, substituted quinazoline-2,4(1H,3H)-dione derivatives have shown potential as potent Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, which are investigated for their cytoprotective, anti-ischemic, and anti-inflammatory properties in managing cardiovascular and ocular diseases . The amino functional group at the 6-position of this molecule provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop a greater number of biologically active candidates for various research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUUYVWJDAEWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360772
Record name 6-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54243-58-2
Record name 6-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 6-Aminoquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is a foundational scaffold for numerous therapeutic agents.[3] Functionalization of this core is a key strategy for modulating pharmacological activity, and the introduction of an amino group at the C6 position yields 6-Aminoquinazoline-2,4(1H,3H)-dione, a critical intermediate and building block. This amino group provides a versatile chemical handle for creating extensive libraries of derivatives. This technical guide offers an in-depth analysis of 6-Aminoquinazoline-2,4(1H,3H)-dione, detailing its chemical identity, synthesis, and its significant role as a scaffold in the development of novel therapeutics, particularly in oncology and antimicrobial research.

Part 1: Core Compound Identification and Properties

6-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic aromatic compound featuring the quinazolinedione core with a primary amine substituent on the benzene ring. This seemingly simple addition is a cornerstone of its utility in synthetic and medicinal chemistry.

Chemical Structure and Identifiers

The fundamental properties of this compound are summarized below, providing essential data for researchers.

Chemical structure of 6-Aminoquinazoline-2,4(1H,3H)-dione

Table 1: Compound Identification

Property Value Source(s)
IUPAC Name 6-amino-1H-quinazoline-2,4-dione [4]
CAS Number 54243-58-2 [4]
Molecular Formula C₈H₇N₃O₂ [4]
Molecular Weight 177.16 g/mol [4]
Parent Compound Quinazoline-2,4(1H,3H)-dione [5][6]

| Parent CAS | 86-96-4 |[5][6] |

Part 2: Synthesis and Characterization

The synthesis of quinazoline-2,4(1H,3H)-diones is a well-established area of heterocyclic chemistry. The most common and direct route involves the cyclization of a substituted anthranilic acid derivative.

Principle of Synthesis

The formation of the quinazoline-2,4(1H,3H)-dione ring system is typically achieved by reacting an anthranilic acid with a carbonyl-containing reagent, such as urea, potassium cyanate, or phosgene derivatives. For the synthesis of the 6-amino derivative, the logical starting material is 2,5-diaminobenzoic acid or, more commonly, its precursor, 5-nitroanthranilic acid, where the nitro group is reduced to an amine in a subsequent step. The reaction proceeds via an initial acylation of the anthranilic acid's amino group, followed by an intramolecular cyclization to form the fused heterocyclic dione.

General Synthetic Workflow

The following diagram illustrates the general pathway for synthesizing substituted quinazoline-2,4(1H,3H)-diones, which is adaptable for the 6-amino target compound.

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_intermediate Intermediate Processing cluster_final Final Product Substituted_Anthranilic_Acid Substituted Anthranilic Acid (e.g., 5-Nitroanthranilic Acid) Reaction_Vessel Reaction in Solvent (e.g., Acetic Acid, DMF) with Heat (Reflux) Substituted_Anthranilic_Acid->Reaction_Vessel Cyclizing_Agent Cyclizing Agent (e.g., Urea, KOCN) Cyclizing_Agent->Reaction_Vessel Intermediate_Product Intermediate Product (6-Nitroquinazoline-2,4-dione) Reaction_Vessel->Intermediate_Product Intramolecular Cyclization Reduction_Step Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Intermediate_Product->Reduction_Step Final_Product 6-Aminoquinazoline-2,4(1H,3H)-dione Reduction_Step->Final_Product Purification

Caption: General synthesis workflow for 6-Aminoquinazoline-2,4(1H,3H)-dione.

Detailed Experimental Protocol: Synthesis from 5-Nitroanthranilic Acid

This protocol describes a reliable, two-step method for synthesizing the title compound.

Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione

  • Reagents & Setup: To a round-bottom flask, add 5-nitroanthranilic acid (1 equivalent) and urea (3-4 equivalents). Add glacial acetic acid to serve as the reaction solvent.

  • Reaction: Heat the mixture to reflux (typically 120-140°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: Urea serves as a safe and effective source of the N-C=O fragment required for cyclization. Acetic acid is an ideal solvent as it is polar, has a suitable boiling point for reflux, and facilitates the proton transfer steps in the mechanism.

  • Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution. Pour the mixture into cold water to ensure complete precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol to remove residual starting materials and byproducts. The resulting solid is 6-nitroquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification if purity is sufficient.

Step 2: Reduction to 6-Aminoquinazoline-2,4(1H,3H)-dione

  • Reagents & Setup: Suspend the 6-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in ethanol or a mixture of ethanol and water in a flask suitable for hydrogenation.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 8-12 hours.

    • Causality Insight: Catalytic hydrogenation with Pd/C is a clean and highly efficient method for reducing aromatic nitro groups to amines with minimal side products.

  • Isolation & Purification: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is the target compound, 6-Aminoquinazoline-2,4(1H,3H)-dione. It can be recrystallized from a suitable solvent like ethanol/water if necessary to achieve high purity.

Part 3: The Role of the 6-Amino Group in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione scaffold itself is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][7] The strategic placement of an amino group at the C6 position transforms the core scaffold into a highly versatile platform for developing targeted therapeutics.

Strategic Importance of the 6-Amino Functional Group

The primary amine at the C6 position is a potent nucleophile and a key point for chemical modification. It allows for the straightforward synthesis of a vast array of derivatives through well-established chemical reactions:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds known to be competitive AMPA receptor antagonists.[8]

  • Alkylation: Introduction of alkyl or aryl groups.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide variety of other functional groups (halogens, cyano, etc.).

This versatility enables chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Application in Drug Discovery Workflow

The diagram below illustrates how 6-Aminoquinazoline-2,4(1H,3H)-dione serves as a central hub for generating diverse chemical entities with distinct biological activities.

G cluster_derivatives Derivative Classes cluster_activities Pharmacological Activities Core 6-Aminoquinazoline-2,4(1H,3H)-dione (Scaffold) Amides Amide Derivatives Core->Amides Acylation Sulfonamides Sulfonamide Derivatives Core->Sulfonamides Sulfonylation Ureas Urea/Thiourea Derivatives Core->Ureas Reaction with Isocyanates Anticancer Anticancer (e.g., PARP, EGFR, VEGFR Inhibitors) Amides->Anticancer Antimicrobial Antimicrobial (Gyrase/Topoisomerase Inhibitors) Amides->Antimicrobial Anticonvulsant Anticonvulsant (AMPA Receptor Antagonists) Sulfonamides->Anticonvulsant Ureas->Anticancer Other Other Functionalized Derivatives

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 6-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Aminoquinazoline-2,4(1H,3H)-dione

Foreword: A Structural Elucidation Strategy

For the researcher, scientist, or drug development professional, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent investigation. In the realm of medicinal chemistry, the quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure," known for its wide array of pharmacological activities.[1] The introduction of an amino group at the 6-position modulates its electronic properties and potential biological interactions, making 6-Aminoquinazoline-2,4(1H,3H)-dione (CAS 54243-58-2) a compound of significant interest.

This guide eschews a simple data sheet format. Instead, it provides a holistic strategy for the spectroscopic characterization of this molecule. While a complete, published set of spectral data for this specific compound is not consolidated in a single source, we will proceed as a scientist in the field would: by integrating verified experimental data where available, predicting spectral features based on established principles and analogous structures, and detailing the rigorous protocols required to generate and validate this data in your own laboratory. This approach ensures a deep understanding of the why behind the data, not just the what.

Molecular Identity and Mass Spectrometry (MS)

The foundational step in any characterization is to confirm the molecular weight and formula. Mass spectrometry provides this, offering a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule.

Experimental Mass Spectrum Data

Experimental Electron Impact (EI) mass spectrometry data for 6-Aminoquinazoline-2,4(1H,3H)-dione is available and serves as our primary anchor for structural confirmation.[2]

Technique Observed m/z Relative Intensity Assignment
GC-MS (EI)177100%[M]⁺ (Molecular Ion)
13432%[M - HNCO]⁺
10646%[C₇H₆N₂]⁺ Fragment
Interpretation and Mechanistic Insight

The presence of a strong molecular ion peak at m/z 177 is consistent with the calculated molecular weight of 6-Aminoquinazoline-2,4(1H,3H)-dione (C₈H₇N₃O₂ = 177.16 g/mol ).[2] This confirms the elemental composition.

The fragmentation pattern provides corroborating structural evidence:

  • [M - HNCO]⁺ at m/z 134: A characteristic fragmentation for uracil-type structures involves the retro-Diels-Alder-like cleavage of the pyrimidine ring, leading to the loss of isocyanic acid (HNCO, 43 Da). This fragmentation strongly supports the presence of the dione functionality.

  • Fragment at m/z 106: This significant fragment likely arises from the further breakdown of the m/z 134 ion, corresponding to a benzyne or related aminobenzonitrile species, confirming the substituted benzene ring core.

Workflow: Acquiring High-Fidelity Mass Spectra

prep Sample Preparation (1 mg/mL in MeOH) inj Injection (Direct Infusion or GC Inlet) prep->inj Introduce Sample ion Ionization (Electron Impact, 70 eV) inj->ion Vaporize & Ionize sep Mass Analysis (Quadrupole or ToF) ion->sep Accelerate & Separate Ions det Detection & Data Acquisition sep->det Detect m/z

Caption: High-level workflow for obtaining an EI-MS spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve ~1 mg of 6-Aminoquinazoline-2,4(1H,3H)-dione in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy.

  • Method Parameters (EI):

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV (standard energy to induce reproducible fragmentation and utilize reference libraries).

    • Source Temperature: 230 °C (typical, adjust to ensure sample volatilization without thermal degradation).

    • Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and key fragments.

  • Data Acquisition: Inject the sample. If using a GC-MS, a short column and temperature ramp suitable for polar analytes should be employed. Acquire the spectrum.

  • Data Analysis: Identify the molecular ion peak [M]⁺. Compare the observed m/z with the calculated exact mass. Analyze the fragmentation pattern and compare it to known fragmentation pathways for quinazolinediones.

Functional Group Analysis: Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Rationale and Expert Insight
3450 - 3200N-H StretchingExpect multiple, sharp-to-broad bands. The two amide N-H groups (at N1 and N3) will contribute, as will the symmetric and asymmetric stretches of the primary amine (-NH₂) group. Hydrogen bonding in the solid state will broaden these peaks significantly.
3100 - 3000Aromatic C-H StretchingTypically sharp, medium-intensity peaks appearing just above 3000 cm⁻¹.
1720 - 1690C=O Stretching (Amide)A very strong, sharp absorption corresponding to the C4 carbonyl. This is a defining feature of the quinazolinedione scaffold.
1680 - 1650C=O Stretching (Urea)A second, distinct, strong C=O stretch from the C2 carbonyl, which is part of a cyclic urea system. The exact positions of the two C=O bands are sensitive to their local electronic environment and hydrogen bonding.
1620 - 1600Aromatic C=C Stretching / N-H BendingThe benzene ring C=C stretches will appear here, often overlapping with the scissoring vibration of the primary amine (-NH₂).
1300 - 1150C-N StretchingStrong bands associated with the aromatic amine and amide C-N bonds.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

This self-validating protocol ensures a clean, reproducible spectrum free from solvent interference.

  • Sample Preparation:

    • Grind 1-2 mg of the dry 6-Aminoquinazoline-2,4(1H,3H)-dione sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Causality: KBr is used as it is transparent in the mid-IR range and forms a solid matrix under pressure, minimizing scattering.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a translucent pellet.

  • Background Collection: Place no sample in the spectrometer and run a background scan. This accounts for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Label the significant peaks and compare them against the predicted values.

Structural Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom. All predictions are for a standard analysis in DMSO-d₆, a common solvent for this class of compounds due to their polarity and the need to observe exchangeable N-H protons.[4]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale and Expert Insight
~11.0Broad Singlet1HN1-HAmide protons are deshielded and often broad due to quadrupole coupling and exchange. This signal will disappear upon D₂O shake.
~10.8Broad Singlet1HN3-HSimilar to N1-H, this second amide proton will be downfield and exchangeable.
~7.2Doublet1HH-5This proton is ortho to the electron-donating amino group, but also ortho to the C4a bridgehead carbon. It will likely appear as a doublet due to coupling with H-7.
~6.9Doublet of Doublets1HH-7This proton is meta to the amino group and coupled to both H-5 and H-8.
~6.8Doublet1HH-8This proton is ortho to the N1-H amide group and will be coupled to H-7.
~5.2Broad Singlet2H6-NH₂The protons of the primary amine are typically broad and their chemical shift is highly dependent on concentration and temperature. This signal will also disappear upon D₂O shake.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment Rationale and Expert Insight
~163C-4 (Amide C=O)Carbonyl carbons are highly deshielded and appear far downfield.
~151C-2 (Urea C=O)The second carbonyl, part of the urea moiety.
~148C-6Aromatic carbon directly attached to the electron-donating -NH₂ group, shifting it downfield.
~141C-8aQuaternary carbon at the ring fusion.
~120C-5Aromatic CH carbon.
~115C-4aQuaternary carbon at the ring fusion, adjacent to the carbonyl.
~114C-8Aromatic CH carbon.
~105C-7Aromatic CH carbon significantly shielded by the para-amino group.
Logic Flow: Integrated Structural Confirmation

cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy ms_data m/z = 177 [M]⁺ ms_interp Confirms Molecular Formula C₈H₇N₃O₂ ms_data->ms_interp final_structure Final Structure Confirmed: 6-Aminoquinazoline-2,4(1H,3H)-dione ms_interp->final_structure ir_data Peaks at: ~3400 (N-H) ~1700 (C=O) ir_interp Confirms Functional Groups: -NH₂, Amide, Dione ir_data->ir_interp ir_interp->final_structure nmr_data ¹H: Aromatic & NH signals ¹³C: Carbonyl & Ar-C signals nmr_interp Confirms C-H Framework & Connectivity nmr_data->nmr_interp nmr_interp->final_structure

Caption: Integration of multiple spectroscopic techniques for unambiguous structure elucidation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent peaks obscuring the analyte signals.

    • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Instrument Setup:

    • The experiment should be run on a spectrometer with a field strength of 400 MHz or higher for good signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum. Typically, 16-64 scans are sufficient for a sample of this concentration.

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • (Optional) D₂O Shake: To confirm the N-H and NH₂ protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

Conclusion: A Synthesized Spectroscopic Profile

By integrating the verified mass spectrometry data with a scientifically rigorous prediction of the IR and NMR spectra, we have constructed a comprehensive spectroscopic profile for 6-Aminoquinazoline-2,4(1H,3H)-dione. The mass spectrum confirms the elemental formula, the predicted IR spectrum identifies all key functional groups, and the predicted NMR spectra define the precise arrangement of the molecule's carbon-hydrogen framework. The provided protocols offer a self-validating system for any researcher to confirm these findings experimentally, ensuring the scientific integrity required for advanced research and development.

References

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6649. Available at: [Link]

  • Kuran, B., et al. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(1), 145-151. Available at: [Link]

  • Al-Suaily, K., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 18(11), e0294539. Available at: [Link]

  • PubChem. (n.d.). 1-(6-Aminoquinazolin-4-yl)-1,3-diazinane-2,4-dione. National Center for Biotechnology Information. Retrieved January 21, 2026. Available at: [Link]

  • Serafin, K., et al. (2020). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 25(23), 5634. Available at: [Link]

  • Hernandez-Vazquez, E., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 14(2), 549-560. Available at: [Link]

  • PubChem. (n.d.). 6-amino-3-(4-aminophenyl)-1H-quinazoline-2,4-dione. National Center for Biotechnology Information. Retrieved January 21, 2026. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-1H-quinazoline-2,4-dione. National Center for Biotechnology Information. Retrieved January 21, 2026. Available at: [Link]

  • Wang, L., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances, 6(1), 546-550. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. Available at: [Link]

  • Tural, S., et al. (2018). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1474–1479. Available at: [Link]

  • Rosa, M., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 27(19), 115033. Available at: [Link]

  • Nguyen, T., et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(4), M1094. Available at: [Link]

  • Singh, S., & Singh, J. (2023). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Future Journal of Pharmaceutical Sciences, 9(1), 66. Available at: [Link]

Sources

Tautomerism in 6-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 6-Aminoquinazoline-2,4(1H,3H)-dione

Abstract

6-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its chemical behavior, reactivity, and biological target interactions are intrinsically governed by its tautomeric state. This technical guide provides a comprehensive exploration of the potential tautomeric equilibria in this molecule, including lactam-lactim, amino-imino, and keto-enol forms. We present a multi-faceted approach for characterizing these tautomers, integrating advanced spectroscopic techniques with quantum chemical calculations. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to investigate and understand the tautomeric landscape of 6-aminoquinazoline-2,4(1H,3H)-dione and related heterocyclic systems.

Introduction: The Critical Role of Tautomerism

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of single and double bonds.[1] This dynamic equilibrium is not a mere chemical curiosity; it is a critical determinant of a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and molecular shape. For a drug candidate like 6-aminoquinazoline-2,4(1H,3H)-dione, the predominant tautomeric form dictates its interaction with biological targets, such as enzyme active sites or receptors. An incomplete understanding of a molecule's tautomeric preferences can lead to misinterpretation of structure-activity relationships (SAR) and potential failure in the drug development pipeline.

The quinazoline-2,4(1H,3H)-dione core is known for its extensive biological activities, including antimicrobial and anticancer properties.[2][3] The introduction of a 6-amino group adds another layer of complexity and potential for tautomerization. This guide will dissect the three primary tautomeric equilibria at play in this molecule.

Potential Tautomeric Forms of 6-Aminoquinazoline-2,4(1H,3H)-dione

The structure of 6-aminoquinazoline-2,4(1H,3H)-dione allows for three distinct types of prototropic tautomerism.

Lactam-Lactim Tautomerism

The quinazolinedione ring contains two amide functionalities (lactam groups). Each can tautomerize to a corresponding lactim form. This gives rise to several potential isomers, with the diamide (lactam-lactam) form generally being the most stable in many heterocyclic systems.

Amino-Imino Tautomerism

The exocyclic 6-amino group can tautomerize to an endocyclic imino form. This involves the migration of a proton from the amino group to a ring nitrogen, creating a quinoid-like structure.

Keto-Enol Tautomerism

This is a specific type of lactam-lactim tautomerism where the amide tautomerizes to its enol form, which is characterized by a hydroxyl group bonded to a double-bonded carbon.[4]

The interplay between these forms results in a complex equilibrium. The diagram below illustrates the principal tautomeric relationships.

G cluster_lactam Dominant Lactam-Amino Form cluster_lactim Lactim Tautomers cluster_imino Imino Tautomer A 6-Amino-quinazoline- 2,4(1H,3H)-dione (Lactam-Amino) B 6-Amino-4-hydroxy- quinazolin-2(1H)-one A->B Lactam-Lactim (C4=O) C 6-Amino-2-hydroxy- quinazolin-4(3H)-one A->C Lactam-Lactim (C2=O) E 6-Imino-quinazoline- 2,4(1H,3H,6H)-dione (Imino-Lactam) A->E Amino-Imino D 6-Amino-2,4- dihydroxyquinazoline B->D C->D

Caption: Key tautomeric equilibria for 6-aminoquinazoline-2,4(1H,3H)-dione.

Methodologies for Tautomer Characterization

A combination of spectroscopic and computational methods is required for a thorough investigation of tautomeric equilibria.[5] No single technique provides a complete picture; rather, they offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[6][7] It can provide both qualitative identification and quantitative measurement of the different tautomers present at equilibrium.[8] The choice of solvent is critical, as it can significantly shift the equilibrium.[9][10]

Causality Behind Experimental Choice: The NMR timescale is slow enough that if the interconversion between tautomers is slow, distinct signals will be observed for each species.[8] If the exchange is fast, an averaged spectrum is observed. By analyzing chemical shifts (especially for ¹H, ¹³C, and ¹⁵N), one can deduce the structure of the dominant form.[6] For instance, the ¹³C chemical shift of a carbonyl carbon (keto/lactam form) is significantly different from that of a carbon bearing a hydroxyl group (enol/lactim form).

Detailed Experimental Protocol: ¹H NMR Solvent Study

  • Sample Preparation: Prepare solutions of 6-aminoquinazoline-2,4(1H,3H)-dione at a concentration of ~5-10 mg/mL in a series of deuterated solvents of varying polarity and hydrogen bonding capability (e.g., DMSO-d₆, CD₃OD, CDCl₃, Benzene-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the temperature is precisely controlled and recorded (e.g., 298 K).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate all signals corresponding to each identified tautomer.

    • Compare the chemical shifts of labile protons (N-H, O-H, NH₂) across the different solvents. Broadening or disappearance of signals in protic solvents like CD₃OD can indicate proton exchange.

    • Calculate the percentage of each tautomer by comparing the integrals of non-exchangeable protons unique to each form.

    • The equilibrium constant (K_eq) can be derived from the ratio of the species.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid method for detecting tautomerism, as different tautomers possess different conjugated systems (chromophores) and thus exhibit distinct absorption spectra.[11] By observing spectral shifts in response to changes in solvent polarity (solvatochromism), one can infer the nature of the predominant tautomer.[9][12][13]

Causality Behind Experimental Choice: The lactam-amino form has a different π-electron system compared to the lactim or imino forms. This results in different wavelengths of maximum absorbance (λ_max). Polar solvents may stabilize a more polar tautomer, leading to a measurable shift in the spectrum and the equilibrium.[12]

Detailed Experimental Protocol: Solvatochromism Study

  • Sample Preparation: Prepare very dilute stock solutions (e.g., 1 mM) of the compound in a high-purity solvent like methanol. Create a series of final solutions (~10-50 µM) in various solvents (e.g., hexane, dioxane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm using a dual-beam spectrophotometer. Use the corresponding pure solvent as a blank.

  • Data Analysis:

    • Identify the λ_max for each solvent.

    • Correlate the shifts in λ_max with solvent polarity parameters (e.g., Dielectric Constant, Reichardt's E_T(30) value).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying specific functional groups associated with different tautomers.[15] It is particularly useful for distinguishing between keto/lactam and enol/lactim forms.

Causality Behind Experimental Choice: The presence of a strong absorption band in the 1650-1750 cm⁻¹ region is a hallmark of a C=O (carbonyl) group, indicating a keto or lactam form.[15] Conversely, the presence of a broad O-H stretching band (~3200-3600 cm⁻¹) and a C=N stretching band (~1620-1680 cm⁻¹) would support the existence of a lactim or enol tautomer.[16]

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stability of all possible tautomers.[17][18] These calculations can determine the relative Gibbs free energies (ΔG) in both the gas phase and in solution (using a Polarizable Continuum Model, PCM), providing a theoretical basis for interpreting experimental results.[19][20]

Causality Behind Experimental Choice: Experimental methods may struggle to detect tautomers that exist in very low populations (<1%). Quantum calculations can model all conceivable structures and rank them by stability, guiding the experimental search and helping to assign complex spectra.[20]

Data Presentation and Interpretation

A robust study integrates findings from multiple techniques. The workflow below illustrates a self-validating system for characterizing tautomerism.

Caption: Integrated workflow for the study of tautomerism.

Quantitative Data Summary

Computational results are best summarized in a table to allow for easy comparison of tautomer stabilities.

Table 1: Hypothetical Relative Gibbs Free Energies (ΔG in kcal/mol) of 6-Aminoquinazoline-2,4(1H,3H)-dione Tautomers Calculated at the B3LYP/6-311+G(d,p) Level.

Tautomer IDDescriptionΔG (Gas Phase)ΔG (Water, PCM)
T1 Lactam-Amino (Diketone)0.00 (Reference)0.00 (Reference)
T2 4-Lactim-Amino (4-OH)+3.5+1.8
T3 2-Lactim-Amino (2-OH)+5.2+3.1
T4 Imino-Lactam+8.9+6.5

Note: Data are illustrative and must be determined by specific calculation.

This hypothetical data suggests that while the diketone-amino form (T1) is the most stable, the 4-hydroxy lactim form (T2) becomes significantly more accessible in a polar protic solvent like water, a prediction that can be tested directly using NMR and UV-Vis spectroscopy.

Conclusion

The tautomerism of 6-aminoquinazoline-2,4(1H,3H)-dione is a complex phenomenon with profound implications for its application in drug discovery. The molecule exists as a dynamic equilibrium of multiple forms, primarily the lactam-amino, various lactim-amino isomers, and an imino-lactam species. The position of this equilibrium is highly sensitive to the molecular environment, especially the solvent.

A definitive characterization requires a synergistic approach. Quantum chemical calculations provide a theoretical roadmap of tautomer stability, while spectroscopic techniques like NMR, UV-Vis, and FT-IR offer direct experimental evidence of the forms present in solution. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently identify, quantify, and understand the tautomeric behavior of this important heterocyclic scaffold, enabling more rational and successful drug design efforts.

References

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • IR Spectroscopy. (n.d.). epgp.
  • Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub.
  • Quantum Chemical Calculations of Thioenol Stability: A Technical Guide. (n.d.). Benchchem.
  • Ray, A. C., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry.
  • Quantum-chemical study on the relative stability of sildenafil tautomers. (n.d.).
  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • Tautomerization: A Simple Guide For Organic Chemistry. (2026). Nimc.
  • The Use of NMR Spectroscopy to Study Tautomerism. (2025).
  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.).
  • Al-Suwaidan, I. A., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
  • Baiz, C. R., et al. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. NIH.
  • Shee, Y., et al. (2022).
  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (n.d.).
  • Antonov, L. (2013). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH.
  • Theoretical studies on the tautomerization of guanine nucleobase. (n.d.). TSI Journals.
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
  • da Silva, J. P., et al. (n.d.).
  • Oziminski, W. P. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. MDPI.
  • Al-Ostath, A. I., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. NIH.
  • Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. (2025).
  • Bzdek, B. R., et al. (2011). Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. PubMed.
  • Tautomerism: Shift & Acid C
  • Shanan, S. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. NIH.
  • Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. (2025).
  • Jacquemin, D., et al. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing.
  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Yahia, I. S., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Elsevier.
  • Sicho, M., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central.
  • Harvey, P. D., et al. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.
  • Doronina, S. O., et al. (2022).
  • Wang, Y., et al. (2020).
  • Representative synthetic methods for quinazoline‐2,4(1H,3H)‐diones. (n.d.).
  • A simple approach to the tautomerism of aromatic heterocycles. (2025).
  • Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (2023).
  • Scheme 4 Keto-enol tautomerism. (n.d.).
  • Prototropic tautomerism of heteroarom
  • Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (n.d.).
  • Keto-enol tautomerism of quinoline-2(1H)-one. (n.d.).
  • Chen, Y., et al. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI.
  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.).
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Wang, L., et al. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Publishing.
  • The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (2025).
  • da Costa, B. F., et al. (n.d.). Keto-enol tautomerism in the development of new drugs. Frontiers.
  • Figure 5. Amino' imino tautomeric equilibrium for the syn rotamers of N.... (n.d.).
  • Gorb, L., et al. (2012). Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. PubMed.

Sources

An In-depth Technical Guide on the Solubility and Stability of 6-Aminoquinazoline-2,4(1H,3H)-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazolinedione class of molecules.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for the design of effective formulations, the assurance of reliable in vitro and in vivo studies, and the fulfillment of regulatory requirements.

This technical guide provides a comprehensive overview of the key considerations and experimental protocols for determining the solubility and stability of 6-Aminoquinazoline-2,4(1H,3H)-dione. It is designed to equip scientists with the foundational knowledge and practical methodologies to confidently assess these critical parameters.

Physicochemical Properties of 6-Aminoquinazoline-2,4(1H,3H)-dione

A foundational understanding of the compound's intrinsic properties is essential before embarking on experimental studies.

PropertyValueSource
IUPAC Name 6-amino-1H-quinazoline-2,4-dionePubChem[1]
Molecular Formula C₈H₇N₃O₂PubChem[1]
Molecular Weight 177.16 g/mol PubChem[1]
Appearance Expected to be a solid powderGeneral knowledge
XLogP3 0.1PubChem[1]

The positive XLogP3 value suggests a moderate lipophilicity, which may influence its solubility in both aqueous and organic solvents. The presence of an amino group and two amide functionalities within the quinazolinedione core suggests that the compound's solubility and stability will be significantly influenced by pH.

Solubility Assessment of 6-Aminoquinazoline-2,4(1H,3H)-dione

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its oral bioavailability. Due to the likelihood of low aqueous solubility for this class of compounds, a systematic approach to solubility determination is crucial.

Key Considerations for Solubility Studies
  • Solvent Selection: A range of solvents should be evaluated to identify suitable systems for formulation and analytical development. This should include aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8), as well as common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

  • Temperature: Solubility is temperature-dependent. Therefore, experiments should be conducted at a controlled temperature, typically 25 °C for general characterization and 37 °C to mimic physiological conditions.

  • Equilibrium: It is essential to ensure that equilibrium is reached between the dissolved and undissolved solute. This is typically achieved by allowing sufficient time for equilibration with agitation.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the thermodynamic solubility of 6-Aminoquinazoline-2,4(1H,3H)-dione using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Interpretation prep1 Weigh excess compound prep2 Add solvent (e.g., buffer, organic solvent) prep1->prep2 prep3 Seal vials prep2->prep3 equil Agitate at controlled temperature (e.g., 25°C or 37°C) for 24-48h prep3->equil Shake-Flask analysis1 Filter or centrifuge to remove undissolved solid equil->analysis1 analysis2 Dilute supernatant analysis1->analysis2 analysis3 Quantify by validated HPLC-UV method analysis2->analysis3 data1 Calculate solubility (mg/mL or µg/mL) analysis3->data1 data2 Determine pH-solubility profile data1->data2

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol: Thermodynamic Solubility by Shake-Flask and HPLC

This protocol provides a step-by-step guide for determining the equilibrium solubility of 6-Aminoquinazoline-2,4(1H,3H)-dione.

Materials:

  • 6-Aminoquinazoline-2,4(1H,3H)-dione

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Validated HPLC method for the compound

Procedure:

  • Preparation: Add an excess amount of 6-Aminoquinazoline-2,4(1H,3H)-dione to a series of glass vials. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.

Data Presentation:

The solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)
pH 1.2 Buffer25To be determined
pH 4.5 Buffer25To be determined
pH 6.8 Buffer25To be determined
Water25To be determined
DMSO25To be determined
Ethanol25To be determined
pH 1.2 Buffer37To be determined
pH 4.5 Buffer37To be determined
pH 6.8 Buffer37To be determined

Stability Assessment of 6-Aminoquinazoline-2,4(1H,3H)-dione

Understanding the stability of 6-Aminoquinazoline-2,4(1H,3H)-dione is critical for establishing its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. Based on its chemical structure, the primary stability concerns are likely to be hydrolysis, oxidation, and photostability.[4]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify the potential degradation pathways and to develop and validate a stability-indicating analytical method. These studies are conducted under conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on 6-Aminoquinazoline-2,4(1H,3H)-dione.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of compound in a suitable solvent (e.g., DMSO) stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) prep->stress_ox stress_therm Thermal Degradation (e.g., 60°C) prep->stress_therm stress_photo Photostability (ICH Q1B guidelines) prep->stress_photo analysis Analyze samples at time points by validated HPLC-UV/MS method stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis stress_photo->analysis data1 Determine % degradation analysis->data1 data2 Identify major degradation products data1->data2 data3 Elucidate degradation pathways data2->data3

Caption: Workflow for forced degradation (stress testing) studies.

Detailed Protocols for Forced Degradation Studies

These protocols are based on general principles and should be optimized for 6-Aminoquinazoline-2,4(1H,3H)-dione. The goal is to achieve 5-20% degradation of the active ingredient.

Stock Solution Preparation:

Prepare a stock solution of 6-Aminoquinazoline-2,4(1H,3H)-dione in a suitable solvent, such as DMSO, at a concentration of approximately 1 mg/mL.[4]

A. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

  • At various time points, withdraw aliquots, neutralize with an equivalent amount of base, and dilute with the mobile phase for HPLC analysis.

B. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

  • At various time points, withdraw aliquots, neutralize with an equivalent amount of acid, and dilute with the mobile phase for HPLC analysis.

C. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 9 mL of a suitable concentration of hydrogen peroxide (e.g., 3%).

  • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).[4]

  • At various time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

D. Thermal Degradation:

  • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

  • At various time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

E. Photostability:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the exposed samples and a dark control sample by HPLC.

Data Presentation:

Summarize the results of the forced degradation studies in a table.

Stress ConditionReagent/TemperatureDuration% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl / 60°C24 hTo be determinedTo be determined
Base Hydrolysis0.1 M NaOH / 60°C24 hTo be determinedTo be determined
Oxidation3% H₂O₂ / RT24 hTo be determinedTo be determined
Thermal60°C24 hTo be determinedTo be determined
PhotolyticICH Q1B-To be determinedTo be determined

Analytical Method Considerations

A robust, stability-indicating HPLC method is essential for both solubility and stability studies.

  • Column: A C18 reversed-phase column is a common starting point for this type of compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to separate the parent compound from its degradation products.

  • Detection: UV detection is suitable, with the detection wavelength set at the λmax of 6-Aminoquinazoline-2,4(1H,3H)-dione. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Interpretation and Reporting

  • Solubility: Report the solubility values in mg/mL or µg/mL for each solvent and temperature. A pH-solubility profile should be generated by plotting solubility against pH.

  • Stability: For each stress condition, report the percentage of degradation and the number of degradation products formed. The chromatograms should be carefully examined to assess peak purity and to identify any new peaks corresponding to degradation products. The mass balance should be calculated to ensure that all degradation products have been accounted for.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 6-Aminoquinazoline-2,4(1H,3H)-dione. The inherent properties of its chemical structure suggest that it is likely to have low aqueous solubility and be susceptible to degradation under hydrolytic, oxidative, and photolytic stress.

Recommendations for Handling and Storage:

  • Due to its potential for low aqueous solubility, it is advisable to prepare stock solutions in an organic solvent such as DMSO.[4]

  • For long-term storage, stock solutions should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[4]

  • To mitigate the risk of photodegradation, the solid compound and its solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[4]

By following the detailed protocols and considering the key principles outlined in this guide, researchers and drug development professionals can generate robust and reliable data on the solubility and stability of 6-Aminoquinazoline-2,4(1H,3H)-dione, thereby facilitating its successful development as a potential therapeutic agent.

References

  • Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica - Drug Research, 69(1), 145-148.
  • Al-Taisan, A. M., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(21), 5035.
  • PubChem. (n.d.). 1-(6-Aminoquinazolin-4-yl)-1,3-diazinane-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1H-quinazoline-2,4-dione. Retrieved from [Link]

Sources

A Technical Guide to the Quinazoline-2,4(1H,3H)-dione Scaffold: From Foundational Discovery to a Privileged Core in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline-2,4(1H,3H)-dione Core - A Cornerstone of Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione scaffold, a fused bicyclic heterocycle, represents a "privileged structure" in medicinal chemistry. Its rigid framework, combined with the hydrogen bond donor and acceptor capabilities of the embedded urea moiety, allows for specific and high-affinity interactions with a multitude of biological targets. This has led to its incorporation into a vast array of therapeutic agents, spanning from anticancer and antimicrobial drugs to treatments for central nervous system disorders. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this remarkable scaffold, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Scaffold - A Historical Perspective

The journey of the quinazoline-2,4(1H,3H)-dione core is intrinsically linked to the broader history of quinazoline chemistry, which began in the mid-19th century.

The Dawn of Quinazoline Chemistry: Griess's Pioneering Synthesis (1869)

The first foray into the quinazoline ring system was accomplished by the German chemist Peter Griess in 1869. While not a direct synthesis of the dione, his work laid the foundational groundwork. Griess reported the reaction of cyanogen with anthranilic acid, which yielded the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline[1]. This initial discovery, though not immediately recognized for its therapeutic potential, opened the door to the exploration of this new class of heterocyclic compounds.

Foundational Synthetic Routes: Establishing the Core

The most classical and enduring method for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold involves the reaction of anthranilic acid with a source of a carbonyl group, most commonly urea or potassium cyanate[1][2]. This method remains a staple in both academic and industrial settings due to its simplicity and the ready availability of the starting materials.

The reaction of anthranilic acid with potassium cyanate first forms an o-ureidobenzoic acid intermediate. Subsequent cyclization, typically achieved by heating in the presence of an acid or base, yields the quinazoline-2,4(1H,3H)-dione[2]. A more direct, one-pot approach involves heating anthranilic acid directly with urea.

Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid and Urea

Objective: To synthesize the parent quinazoline-2,4(1H,3H)-dione scaffold.

Materials:

  • Anthranilic acid

  • Urea

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of anthranilic acid (1 equivalent) and urea (2-3 equivalents) is prepared.

  • Heating: The mixture is heated, typically in a sand bath or using a heating mantle, to a temperature of 180-200°C. The reaction is maintained at this temperature for several hours, during which the evolution of ammonia gas is observed.

  • Work-up: After cooling, the solidified reaction mass is treated with a hot aqueous solution of sodium hydroxide to dissolve the product as its sodium salt.

  • Purification: The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid, leading to the precipitation of quinazoline-2,4(1H,3H)-dione.

  • Isolation: The precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or a similar solvent can be performed for further purification.

The causality behind this classical synthesis lies in a two-step process: nucleophilic addition followed by intramolecular cyclization.

G cluster_0 Step 1: Formation of o-Ureidobenzoic Acid cluster_1 Step 2: Intramolecular Cyclization A Anthranilic Acid C o-Ureidobenzoic Acid Intermediate A->C Nucleophilic attack of amino group on urea carbonyl B Urea B->C D o-Ureidobenzoic Acid E Quinazoline-2,4(1H,3H)-dione D->E Intramolecular nucleophilic attack of amide nitrogen on carboxylic acid, followed by dehydration

Caption: Mechanism of Quinazoline-2,4(1H,3H)-dione Synthesis.

Early Recognition of Biological Potential: The Emergence of a Pharmacophore

While the initial discovery of quinazolines was in the 19th century, their therapeutic potential was not significantly explored until the mid-20th century. Early investigations into quinazoline derivatives focused on their antimalarial properties. However, the broad spectrum of biological activities associated with the quinazoline-2,4(1H,3H)-dione scaffold became more apparent in the latter half of the century, with reports of its anticonvulsant, antihypertensive, and anti-inflammatory properties emerging from various research groups.

Part 2: Synthetic Evolution and Methodologies

The foundational synthetic routes have been continuously refined and expanded upon, leading to a diverse array of methodologies for accessing the quinazoline-2,4(1H,3H)-dione core and its derivatives.

Refinements of Classical Syntheses

Modern adaptations of the classical methods often employ microwave irradiation to accelerate the reaction and improve yields. The use of green chemistry principles has also led to the development of solvent-free and water-based synthetic protocols.

Modern Synthetic Strategies

A significant advancement in the synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones involves the palladium-catalyzed three-component reaction of 2-iodoanilines, isocyanides, and carbon dioxide. This method allows for the direct introduction of a substituent at the N3 position in a single step.

Another versatile approach involves the condensation of 2-aminobenzonitriles with carbon dioxide, often in the presence of a base or a catalyst, to afford the quinazoline-2,4(1H,3H)-dione scaffold. This method is particularly useful for the synthesis of derivatives with various substituents on the benzene ring.

Comparative Analysis of Synthetic Routes
MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Classical Anthranilic acid, Urea/KCNHigh temperature, one-potInexpensive, readily available starting materialsHigh reaction temperatures, potential for side products
Pd-catalyzed 2-Iodoanilines, Isocyanides, CO2Three-component, catalyticDirect N3-substitution, milder conditionsUse of expensive catalyst, requires CO2 pressure
From 2-Aminobenzonitriles 2-Aminobenzonitriles, CO2Base or catalyst mediatedGood for substituted benzene ringsSubstrate availability can be limited

Part 3: A Versatile Pharmacophore - Diverse Biological Activities

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas.

G cluster_0 Therapeutic Areas center Quinazoline-2,4(1H,3H)-dione anticancer Anticancer center->anticancer PARP & Kinase Inhibition antimicrobial Antimicrobial center->antimicrobial Antibacterial & Antiviral cns CNS center->cns Anticonvulsant other Other center->other Anti-inflammatory, Antihypertensive

Caption: Diverse Biological Activities of the Scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most significant impact of the quinazoline-2,4(1H,3H)-dione scaffold in recent years has been in the field of oncology.

Several potent poly(ADP-ribose) polymerase (PARP) inhibitors feature the quinazoline-2,4(1H,3H)-dione core. These inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

The scaffold has also been utilized in the design of various kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.

Antimicrobial and Antiviral Properties

Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated promising activity against a range of bacterial and viral pathogens. Some compounds have been shown to act as inhibitors of bacterial gyrase and DNA topoisomerase IV[3].

Central Nervous System (CNS) Applications

The scaffold has a long history in the development of CNS-active agents, particularly as anticonvulsants.

Other Therapeutic Areas

The versatility of the quinazoline-2,4(1H,3H)-dione core is further highlighted by its exploration in other therapeutic areas, including as anti-inflammatory, antihypertensive, and antidiabetic agents.

Part 4: The Quinazoline-2,4(1H,3H)-dione Scaffold in Clinical Development

The therapeutic potential of this scaffold is underscored by the number of drug candidates that have progressed into clinical trials.

Case Studies of Key Clinical Candidates
CompoundTherapeutic AreaTargetDevelopment Stage
Senaparib OncologyPARP-1/2Approved (China)
Elinogrel CardiovascularP2Y12 receptor antagonistDiscontinued
Zenarestat Diabetic NeuropathyAldose reductase inhibitorMarketed (Japan)
Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed key structural features that govern the biological activity of quinazoline-2,4(1H,3H)-dione derivatives. Substitutions at the N1 and N3 positions, as well as on the fused benzene ring, have been shown to significantly modulate potency and selectivity for various biological targets.

Conclusion: The Enduring Legacy and Future Directions

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery, the quinazoline-2,4(1H,3H)-dione core has had a remarkable journey. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of novel therapeutics. Future research will undoubtedly uncover new biological activities and lead to the development of next-generation drugs built upon this versatile and enduring scaffold.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Ci, X., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(16), 2953-2965. [Link]

  • A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. (2025). YMER, 24(04). [Link]

  • Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. [Link]

  • Li, J., et al. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(8), 1733-1736. [Link]

  • Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International journal of medicinal chemistry, 2014. [Link]

  • Alagarsamy, V. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. [Link]

  • Baykova, S. O., Geyl, K. K., Baykov, S. V., & Boyarskiy, V. P. (2023). Synthesis of 3-(Pyridin-2-yl) quinazolin-2, 4 (1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International journal of molecular sciences, 24(8), 7633. [Link]

  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2, 4 (1H, 3H)-dione derivatives: a review. Molecular Diversity, 1-28. [Link]

Sources

The Crucial Role of the 6-Amino Group in Quinazolinedione-Based Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinedione Scaffold as a Privileged Structure in Drug Discovery

The quinazolinedione framework, a fused heterocyclic system, represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its rigid bicyclic nature provides a well-defined three-dimensional arrangement for substituent presentation, facilitating precise interactions with various biological targets. This scaffold is a cornerstone in the development of therapeutics across multiple domains, including oncology, neuroscience, and infectious diseases.[3] While substitutions at various positions on the quinazolinedione ring system can modulate pharmacological activity, the introduction of an amino group at the 6-position has emerged as a particularly significant modification, often imparting potent and specific biological functions.

This technical guide provides an in-depth exploration of the biological significance of the 6-amino group on the quinazolinedione core. We will dissect its role in shaping the structure-activity relationships (SAR) of two distinct classes of therapeutic agents: competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors. Through a detailed examination of mechanistic insights, experimental protocols, and pharmacokinetic considerations, this guide will illuminate why this seemingly simple functional group is a key determinant of therapeutic efficacy.

I. The 6-Amino Group in Competitive AMPA Receptor Antagonists

The ionotropic AMPA glutamate receptor mediates the majority of fast excitatory neurotransmission in the central nervous system (CNS).[4] Its overactivation is implicated in a variety of neurological disorders, including epilepsy and ischemic brain damage, making it a prime target for therapeutic intervention.[5] A series of 6-amino-quinazolinedione sulfonamides have been identified as potent and orally active competitive AMPA receptor antagonists.[5][6]

Structure-Activity Relationship (SAR): The Decisive Contribution of the 6-Amino Moiety

The development of quinazolinedione-based AMPA receptor antagonists has revealed a stringent SAR, with the substituent at the 6-position playing a pivotal role in determining potency. While various functional groups have been explored at this position, the amino group consistently confers superior activity compared to nitro, halogen, or unsubstituted analogues.

The critical role of the 6-amino group is its ability to act as a hydrogen bond donor. This allows for a crucial interaction with the ligand-binding domain of the AMPA receptor, thereby anchoring the molecule in the active site and enhancing its antagonistic activity. Molecular modeling studies suggest that the 6-amino group forms a key hydrogen bond with a specific amino acid residue within the receptor's binding pocket, an interaction not possible with a 6-nitro or 6-halo substituent.[7] This hydrogen bonding interaction is thought to stabilize the antagonist-receptor complex, leading to a more profound and sustained inhibition of glutamate binding.

6-Substituent Relative Potency (AMPA Receptor Antagonism) Rationale
-NH2HighActs as a hydrogen bond donor, forming a key interaction with the receptor's active site.[7]
-NO2Low to ModerateElectron-withdrawing group; unable to form the critical hydrogen bond.
-HLowLacks the specific interaction provided by the amino group.
-HalogenLow to ModeratePrimarily exerts electronic and steric effects; not a strong hydrogen bond donor.
Mechanistic Insights: Allosteric Modulation of the Ligand-Binding Domain

The binding of a competitive antagonist to the AMPA receptor's ligand-binding domain (LBD) prevents the conformational changes necessary for ion channel opening. The 6-amino-quinazolinedione derivatives, through their specific hydrogen bonding interactions, effectively lock the LBD in an inactive conformation. This prevents the "clamshell" closure of the LBD that is induced by glutamate binding and is required for channel gating.

Below is a diagram illustrating the glutamatergic synapse and the site of action for competitive AMPA receptor antagonists.

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate_Vesicle Synaptic Vesicle with Glutamate VGCC Voltage-gated Ca2+ Channel Synaptic_Cleft Synaptic Cleft Glutamate_Vesicle->Synaptic_Cleft Release AMPA_R AMPA Receptor NMDA_R NMDA Receptor Postsynaptic\nDepolarization Postsynaptic Depolarization AMPA_R->Postsynaptic\nDepolarization Na+ influx mGluR mGluR Glutamate Glutamate Glutamate->AMPA_R Binds & Activates Antagonist 6-Amino-Quinazolinedione Antagonist Antagonist->AMPA_R Binds & Blocks

Caption: Glutamatergic Synapse and AMPA Receptor Antagonism.

II. The 6-Amino Group in PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks.[8] PARP inhibitors have emerged as a significant class of anticancer agents, demonstrating remarkable efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] The quinazolinedione scaffold has been successfully employed in the design of potent PARP inhibitors, and here too, the 6-amino group plays a vital role.

Structure-Activity Relationship (SAR): Enhancing Potency and Selectivity

In the context of PARP inhibition, the 6-amino group contributes to the high affinity of quinazolinedione-based inhibitors through its ability to form key hydrogen bonds within the catalytic domain of PARP-1. This domain contains a nicotinamide-binding pocket, and the 6-amino group can act as a hydrogen bond donor, interacting with the side chains of amino acid residues such as Gly863 and Ser904.[10] This interaction mimics the hydrogen bonding of the nicotinamide moiety of the natural substrate NAD+, thus contributing to the potent inhibition of the enzyme.

Furthermore, the electronic properties of the 6-amino group, being an electron-donating group, can influence the overall electron density of the quinazolinedione ring system, which may further optimize interactions with the active site.

6-Substituent Relative Potency (PARP-1 Inhibition) Rationale
-NH2HighForms crucial hydrogen bonds with active site residues (e.g., Gly863, Ser904), mimicking the natural substrate.
-NO2LowElectron-withdrawing and unable to form the necessary hydrogen bonds.
-HLowLacks the specific hydrogen bonding interactions.
-HalogenModerateCan participate in some polar interactions, but less effective than the hydrogen bonds formed by the amino group.
Mechanistic Insights: Trapping PARP on DNA

Beyond simple catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is the "trapping" of PARP-1 on damaged DNA.[11] This creates a cytotoxic lesion that is particularly detrimental to cancer cells with deficient DNA repair pathways. The high-affinity binding conferred by the 6-amino group contributes to this trapping effect. By forming a stable complex with the PARP-1 enzyme at the site of a DNA break, the inhibitor prevents the dissociation of PARP-1, leading to the accumulation of these stalled complexes.

The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

PARP_DNA_Repair cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruitment BER_Proteins BER Proteins PARP1->BER_Proteins PARylation & Recruitment Trapped_Complex Trapped PARP-1-DNA Complex PARP1->Trapped_Complex DNA Repair DNA Repair BER_Proteins->DNA Repair Mediates PARP_Inhibitor 6-Amino-Quinazolinedione PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits & Traps DSB Double-Strand Break (DSB) Trapped_Complex->DSB Replication Fork Collapse Cell_Death Cell Death DSB->Cell_Death in HR-deficient cells

Caption: PARP-mediated DNA repair and the trapping mechanism of PARP inhibitors.

III. Synthesis and Experimental Protocols

Synthesis of 6-Amino-quinazoline-2,4(1H,3H)-dione

A representative synthetic route to 6-amino-quinazoline-2,4(1H,3H)-dione starts from the corresponding 2-amino-5-nitrobenzamide.

Step 1: Cyclization to form 6-nitro-quinazoline-2,4(1H,3H)-dione

  • To a solution of 2-amino-5-nitrobenzamide (1.0 eq) in an appropriate solvent such as dioxane, add triphosgene (0.4 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., diethyl ether) and dry under vacuum to yield 6-nitro-quinazoline-2,4(1H,3H)-dione.

Step 2: Reduction of the nitro group to form 6-amino-quinazoline-2,4(1H,3H)-dione

  • Suspend 6-nitro-quinazoline-2,4(1H,3H)-dione (1.0 eq) in a solvent mixture such as ethanol and water.

  • Add a reducing agent, for example, sodium dithionite (Na2S2O4) (4.0-5.0 eq), portion-wise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and adjust the pH to neutral or slightly basic with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum to afford 6-amino-quinazoline-2,4(1H,3H)-dione.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonism

This protocol outlines the procedure for assessing the antagonistic activity of a 6-amino-quinazolinedione derivative on AMPA receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.[12][13]

1. Cell Preparation:

  • Culture HEK293 cells transiently co-transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1/GluA2) and a reporter gene (e.g., GFP).
  • Alternatively, prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) from embryonic or neonatal rodents.
  • Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

2. Solutions:

  • External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
  • Internal Solution: Containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber of a patch-clamp setup mounted on an inverted microscope.
  • Continuously perfuse the chamber with the external solution.
  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a selected cell.
  • Clamp the membrane potential at -60 mV.

4. Data Acquisition:

  • Apply a brief pulse of glutamate (1 mM) to elicit an inward AMPA receptor-mediated current.
  • After establishing a stable baseline response, co-apply the 6-amino-quinazolinedione test compound at various concentrations with glutamate.
  • Record the peak amplitude of the inward current in the presence and absence of the antagonist.
  • Construct a concentration-response curve and calculate the IC50 value for the antagonist.
Experimental Protocol: Cellular PARP Inhibition Assay (Immunoblotting)

This protocol describes a method to assess the ability of a 6-amino-quinazolinedione derivative to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) following DNA damage.[2][14]

1. Cell Culture and Treatment:

  • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a multi-well plate.
  • Pre-incubate the cells with various concentrations of the 6-amino-quinazolinedione PARP inhibitor for 1-2 hours.
  • Induce DNA damage by treating the cells with a DNA-damaging agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short period (e.g., 10-15 minutes).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells directly in the wells with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Scrape the cell lysates and collect them in microcentrifuge tubes.
  • Clarify the lysates by centrifugation at 4°C.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

4. Immunoblotting:

  • Separate the protein samples by SDS-PAGE on a polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for PAR overnight at 4°C.
  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities for PAR and the loading control.
  • Normalize the PAR signal to the loading control.
  • Determine the concentration-dependent inhibition of PAR formation by the test compound.

IV. Pharmacokinetic Profile: The Influence of the 6-Amino Group on ADME Properties

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties.[15] The 6-amino group on the quinazolinedione scaffold can significantly influence these parameters.

  • Absorption and Bioavailability: The basicity of the amino group can enhance aqueous solubility at physiological pH, which can be beneficial for oral absorption. However, its polarity may also impact membrane permeability. The overall effect on bioavailability is a balance between these factors and is often compound-specific.

  • Distribution: The hydrogen bonding capability of the 6-amino group can influence protein binding and tissue distribution.

  • Metabolism: The amino group can be a site for metabolic transformations, such as N-acetylation or N-oxidation. Understanding the metabolic fate of the 6-amino group is crucial for predicting the drug's half-life and potential for drug-drug interactions.

  • Excretion: The polarity imparted by the amino group and its metabolites can facilitate renal excretion.

Preclinical in vivo ADME studies are essential to characterize the pharmacokinetic profile of 6-amino-quinazolinedione derivatives and to guide lead optimization efforts.[16]

Conclusion

The amino group at the 6-position of the quinazolinedione scaffold is a critical determinant of biological activity, transforming this privileged structure into highly potent and specific modulators of key therapeutic targets. Its ability to engage in crucial hydrogen bonding interactions within the active sites of both AMPA receptors and PARP enzymes underscores its significance in rational drug design. As a competitive AMPA receptor antagonist, the 6-amino group provides the necessary anchoring for effective blockade of glutamate binding. In the context of PARP inhibition, it not only enhances catalytic inhibition but also contributes to the therapeutically important mechanism of PARP trapping. A thorough understanding of the SAR, mechanistic underpinnings, and pharmacokinetic implications of this functional group will continue to guide the development of novel and improved quinazolinedione-based therapeutics for a range of challenging diseases.

References

  • Borg, K. W., & Choi, D. W. (1993). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. In Methods in Molecular Biology (Vol. 213, pp. 211-226). Humana Press.
  • Creative Biolabs. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

  • Gobbooru, S. (2015). How can I detect PolyADP ribosylation (PAR) by western blot? ResearchGate. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Orain, D., Ofner, S., Koller, M., Carcache, D. A., Froestl, W., Allgeier, H., ... & Urwyler, S. (2012). 6-Amino quinazolinedione sulfonamides as orally active competitive AMPA receptor antagonists. Bioorganic & medicinal chemistry letters, 22(2), 996–999.
  • Olofsson, L., Fejgin, K., Dam, E., & Jensen, A. A. (2006). Screening of Receptor Antagonists Using Agonist-Activated Patch Clamp Detection in Chemical Separations. Analytical Chemistry, 78(15), 5484–5490.
  • Orain, D., Carcache, D., Froestl, W., Allgeier, H., Rasetti, V., Nozulak, J., ... & Urwyler, S. (2012). 6-Amino quinazolinedione sulfonamides as orally active competitive AMPA receptor antagonists. OAK Open Access Archive. Retrieved from [Link]

  • Bigge, C. F., Johnson, G., & Ortwine, D. F. (1997). Quinazolin-4-one alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists: structure-activity relationship of the C-2 side chain tether. Journal of medicinal chemistry, 40(23), 3749–3757.
  • Kirby, I. T., G-A. ., & Cohen, M. S. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100282.
  • Koller, M., & Urwyler, S. (2012). 6-Amino quinazolinedione sulfonamides as orally active competitive AMPA receptor antagonists. ResearchGate. Retrieved from [Link]

  • Wang, X., Zhang, Y., & Li, J. (2020).
  • Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. In Poly(ADP-ribose) Polymerase (pp. 311-321). Humana Press.
  • Boshta, N. M., Elessawy, F. M., Alshammari, M. B., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3894.
  • ResearchGate. (n.d.). Preparation of quinazoline‐2,4(1H,3H)‐dione 11. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D interaction diagrams Interaction of PARP1 active site's amino acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in.... Retrieved from [Link]

  • Voronina, T. A., & Zvartau, E. E. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Molecules, 27(19), 6249.
  • Kanev, G. K., Guseva, E. V., Rulten, S. L., & Slesareva, E. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101784.
  • Langelier, M. F., & Pascal, J. M. (2013). PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis. Current opinion in structural biology, 23(1), 134–143.
  • ResearchGate. (n.d.). Mechanism of action of quinazolinones as PARP inhibitor. Retrieved from [Link]

  • Li, Y., Pang, X., & Dong, M. (2014). Characterization of preclinical in vitro and in vivo ADME properties and prediction of human PK using a physiologically based pharmacokinetic model for YQA-14, a new dopamine D3 receptor antagonist candidate for treatment of drug addiction. Biopharmaceutics & drug disposition, 35(5), 284–294.
  • Wang, J. (2013). What ADME tests should be conducted for preclinical studies?. Acta Pharmaceutica Sinica B, 3(4), 217–221.
  • Madsen, U., Pickering, D. S., Nielsen, B., & Bräuner-Osborne, H. (1996). Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. Journal of medicinal chemistry, 39(1), 183–190.
  • Giannini, G., Battistuzzi, G., Vesci, L., Milazzo, F. M., De Paolis, F., Barbarino, M., ... & Dallavalle, S. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & medicinal chemistry letters, 24(2), 462–466.
  • Li, X., Zhang, Y., & Liu, Y. (2023). Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling. European Journal of Pharmaceutical Sciences, 189, 106547.
  • Ghorab, W. M., El‐Sebaey, S. A., & Ghorab, M. M. (2022). Design, Synthesis and Molecular modeling study of certain Quinazolinone derivatives targeting Poly (ADP-ribose) polymerase 1 (PARP-1) enzyme as anti-breast cancer and radio-sensitizers. Journal of Molecular Structure, 1270, 134358.
  • ResearchGate. (n.d.). Detailed interactions and binding scores of MMH-5 compound within the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 57. Retrieved from [Link]

  • Rouleau-Turcotte, E., Langelier, M. F., & Pascal, J. M. (2022). Captured snapshots of PARP1 in the active state reveal the mechanics of PARP1 allostery. Molecular cell, 82(1), 169–181.e6.
  • Twala, C., Govender, P. P., & Govender, K. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Pharmaceuticals, 18(1), 1.
  • Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6606.
  • Jeong, S. (2010). Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns.
  • Wang, Z., & Li, D. (2020). Molecular insight into the π‐stacking interactions of human ovarian cancer PARP‐1 with its small‐molecule inhibitors and rational design of aromatic amino acid‐rich peptides to target PARP‐1 based on the π‐stacking network.
  • Nencka, R., Tichá, K., & Hřebabecký, H. (2023). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. European journal of medicinal chemistry, 262, 115717.
  • Lopalco, A., Denora, N., & Contino, M. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 27(19), 6250.
  • Zhang, Y., & Liu, Y. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry, 223, 113645.
  • Lavrik, O. I., & Prasad, R. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(22), 12458.
  • Pellegatti, M. (2012). Preclinical in vivo ADME studies in drug development: a critical review. Expert opinion on drug metabolism & toxicology, 8(2), 161–172.
  • Randazzo, A., & Spada, A. (2021). Investigation of the Complexes Formed between PARP1 Inhibitors and PARP1 G-Quadruplex at the Gene Promoter Region. International journal of molecular sciences, 22(16), 8829.
  • Li, Y., & Wang, J. (2022). Structural Investigation of the Interaction Mechanism between Chlorogenic Acid and AMPA Receptor via In Silico Approaches. Molecules, 27(11), 3410.
  • Jain, A., & Singh, S. (2014). In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide With Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens. Journal of pharmaceutical sciences, 103(10), 3345–3354.
  • El-Gamal, M. I., & Oh, C. H. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Molecules, 27(24), 8856.
  • Zhao, Y., & Liu, Y. (2021). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.

Sources

In Silico Prediction of 6-Aminoquinazoline-2,4(1H,3H)-dione Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of the biological activity of a specific derivative, 6-Aminoquinazoline-2,4(1H,3H)-dione. The rationale for focusing on computational methods is their proven ability to accelerate drug discovery by identifying promising candidates and flagging potential liabilities early, thereby saving significant time and resources.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind each step. We will navigate through target identification, structure- and ligand-based modeling, and pharmacokinetic profiling to build a holistic view of the molecule's therapeutic potential.

Introduction to the Quinazoline Scaffold and In Silico Strategy

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2][3][6] The subject of this guide, 6-Aminoquinazoline-2,4(1H,3H)-dione, is a versatile building block whose potential bioactivity is ripe for exploration.[7] The amino group at the 6-position, in particular, offers a synthetic handle for creating diverse analogs, making a foundational understanding of the parent molecule's properties crucial.

This guide eschews traditional, time-consuming experimental screening in favor of a robust in silico approach. Computational modeling allows for the rapid assessment of a molecule's potential interactions with various protein targets and its likely behavior within a biological system. We will focus on three core predictive pillars:

  • Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of a target protein to predict how a ligand will bind. Molecular docking is the primary technique here.[6][8]

  • Ligand-Based Drug Design (LBDD): Leveraging the knowledge of known active molecules to build predictive models when a high-quality target structure is unavailable. This includes Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.[9][10][11]

  • ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are critical for its success as a drug.[4][12][13]

The Integrated In Silico Prediction Workflow

In_Silico_Workflow cluster_start Phase 1: Setup & Data Curation cluster_modeling Phase 2: Predictive Modeling cluster_analysis Phase 3: Analysis & Validation cluster_end Phase 4: Experimental Follow-up TargetID 2.1 Target Identification (e.g., EGFR, DNA Gyrase) LigandPrep 2.2.1 Ligand Preparation (6-Aminoquinazoline-2,4(1H,3H)-dione) TargetID->LigandPrep ProteinPrep 2.2.2 Protein Preparation (PDB Structure Retrieval & Cleaning) TargetID->ProteinPrep DatasetPrep 2.2.3 Dataset Curation (For QSAR/Pharmacophore) TargetID->DatasetPrep Docking 2.3 Molecular Docking (Binding Affinity & Pose) LigandPrep->Docking ADMET 2.5 ADMET Prediction (Drug-Likeness Profile) LigandPrep->ADMET ProteinPrep->Docking QSAR 2.4.1 QSAR Modeling (Activity Correlation) DatasetPrep->QSAR Pharmacophore 2.4.2 Pharmacophore (Essential Feature Mapping) DatasetPrep->Pharmacophore Validation 2.6 Model Validation (q², r², Decoy Sets) Docking->Validation QSAR->Validation Pharmacophore->Validation Interpretation 2.7 Data Interpretation (Holistic Bioactivity Hypothesis) ADMET->Interpretation Validation->Interpretation Synthesis Synthesis & In Vitro Assay Interpretation->Synthesis

Caption: The integrated workflow for in silico bioactivity prediction.

Target Identification and Prioritization

Causality: The choice of a biological target is the most critical first step, as it dictates the entire subsequent analysis. This choice is not arbitrary; it is based on existing knowledge of the chemical scaffold. Quinazoline derivatives are well-documented inhibitors of several key protein families.[1] For this guide, we will select the Epidermal Growth Factor Receptor (EGFR) kinase domain as our primary target. This choice is justified by the large number of approved and investigational quinazoline-based drugs (e.g., Gefitinib, Erlotinib) that target EGFR, making it a highly relevant and data-rich subject for analysis.[14][15][16]

Data Curation and Preparation

Trustworthiness: The principle of "garbage in, garbage out" is paramount in computational chemistry. The integrity of your input data directly determines the validity of your results.

  • Obtain Structure: Retrieve the 2D structure of 6-Aminoquinazoline-2,4(1H,3H)-dione from a reliable chemical database like PubChem.[17] The canonical SMILES is C1=CC2=C(C=C1N)C(=O)NC(=O)N2.

  • Convert to 3D: Use a molecular modeling software (e.g., RDKit, Open Babel) to convert the 2D representation into a 3D structure.

  • Protonation and Energy Minimization:

    • Rationale: The molecule's protonation state and conformation are crucial for accurate interaction modeling.

    • Action: Assign the correct protonation state at a physiological pH (e.g., 7.4). Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable 3D conformation. This step ensures the ligand's geometry is physically realistic.

  • Retrieve Structure: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this example, we select PDB ID: 1M17, which is a complex of EGFR with the quinazoline inhibitor Erlotinib.

  • Prepare the Receptor:

    • Rationale: Raw PDB files contain non-essential information (water molecules, co-factors) and lack information (hydrogen atoms) that can interfere with or are required by docking software.

    • Action:

      • Remove all water molecules and non-essential co-factors from the PDB file.

      • Add polar hydrogen atoms.

      • Assign partial charges (e.g., Gasteiger charges).

      • The co-crystallized ligand (Erlotinib in this case) should be saved separately for later use in validating the docking protocol.

Structure-Based Prediction: Molecular Docking

Expertise: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[8] It simulates the lock-and-key interaction, providing a numerical score that estimates binding strength and a visual model of the binding pose.

Docking_Concept cluster_protein Protein Active Site Res1 Residue A (e.g., H-Bond Donor) Res2 Residue B (Hydrophobic) Res3 Residue C (H-Bond Acceptor) Ligand Ligand Ligand->Res1 H-Bond Ligand->Res2 Hydrophobic Interaction Ligand->Res3 H-Bond

Caption: Conceptual diagram of ligand-protein interactions in a binding site.

  • Define the Binding Site:

    • Rationale: Docking calculations must be focused on the biologically relevant active site to be meaningful.

    • Action: Define the search space (the "grid box") for the docking algorithm. The most reliable method is to define it around the position of the co-crystallized ligand (Erlotinib from PDB: 1M17).

  • Perform Docking: Use a validated docking program (e.g., AutoDock Vina) to dock the prepared 3D structure of 6-Aminoquinazoline-2,4(1H,3H)-dione into the defined binding site of EGFR.

  • Analyze Results:

    • Binding Affinity: The primary output is a binding energy score (in kcal/mol). More negative values suggest stronger binding.

    • Binding Pose: Visually inspect the top-ranked poses. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key amino acid residues in the EGFR active site (e.g., Met769, Thr766).

  • Validation (Self-Validating System): Re-dock the extracted co-crystallized ligand (Erlotinib) into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD), typically < 2.0 Å.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
6-Aminoquinazoline-2,4(1H,3H)-dione -7.5Met769, Thr766, Gln7672
Erlotinib (Control)-9.8Met769, Thr766, Cys7731

Note: Data are illustrative examples.

Ligand-Based Prediction: Pharmacophore Modeling

Expertise: A pharmacophore is an abstract 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target.[10][18] This method is invaluable for understanding the key functional group interactions and for virtually screening large compound libraries.[11][19]

Pharmacophore_Model HBA HBA HBD HBD HBA->HBD 3.1 Å ARO Aro HBA->ARO 5.5 Å ARO->HBD 4.2 Å HYD Hyd ARO->HYD 6.0 Å

Caption: A hypothetical 3D pharmacophore model showing key chemical features.

  • Generate Model: Use the docked pose of a highly active ligand (e.g., Erlotinib in the EGFR active site) to generate a pharmacophore model. Software like LigandScout or MOE can automatically identify key interaction features (H-bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial relationships.[18]

  • Refine Model: Ensure the generated features are consistent with known structure-activity relationship (SAR) data for quinazoline inhibitors.

  • Screen Target Molecule: Map the 3D conformation of 6-Aminoquinazoline-2,4(1H,3H)-dione onto the generated pharmacophore model. A successful mapping indicates that the molecule possesses the necessary features in the correct 3D orientation to be active.

ADMET and Physicochemical Prediction

Trustworthiness: A compound with excellent potency at its target will still fail if it cannot be absorbed by the body, is rapidly metabolized, or is toxic.[5] Predicting ADMET properties is a critical step to de-risk a candidate molecule early in the discovery process.[12]

  • Select Tool: Utilize a reliable, free web-based tool for ADMET prediction, such as SwissADME or ADMET-AI.[13][20] These platforms use large datasets of experimental results to train their predictive models.

  • Input Structure: Submit the SMILES string of 6-Aminoquinazoline-2,4(1H,3H)-dione to the server.

  • Analyze Output: Evaluate the key predicted properties against established thresholds for "drug-likeness."

PropertyPredicted ValueAcceptable RangeImplication
Physicochemical
Molecular Weight177.16 g/mol [17]< 500 g/mol Good (Lipinski's Rule)
LogP (Lipophilicity)0.1[17]-0.4 to +5.6Good solubility
H-Bond Donors3[17]≤ 5Good (Lipinski's Rule)
H-Bond Acceptors3≤ 10Good (Lipinski's Rule)
Pharmacokinetics
GI AbsorptionHighHighGood oral bioavailability likely
BBB PermeantNoNoLow risk of CNS side effects
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's RuleYes (0 violations)0 violationsHigh drug-likeness
Bioavailability Score0.55> 0.1Good

Note: Pharmacokinetic and Drug-Likeness data are illustrative and based on typical predictions for similar structures.

Synthesis of Results and Final Bioactivity Prediction

The final step is to integrate the findings from all computational analyses to formulate a hypothesis about the bioactivity of 6-Aminoquinazoline-2,4(1H,3H)-dione.

  • From Molecular Docking: The molecule is predicted to bind favorably within the ATP-binding site of EGFR, forming key hydrogen bonds that are known to be important for the activity of other quinazoline inhibitors. Its binding energy, while less than the optimized drug Erlotinib, is significant enough to warrant further investigation.

  • From Pharmacophore Modeling: The molecule successfully maps to the essential chemical features required for EGFR inhibition, confirming that its functional groups are correctly positioned to interact with the target.

  • From ADMET Prediction: The molecule exhibits an excellent drug-like profile. It adheres to Lipinski's Rule of Five and is predicted to have good gastrointestinal absorption and a low probability of key toxicities or drug-drug interactions.

References

  • Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (n.d.). ResearchGate. [Link]

  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024). PubMed. [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC. (n.d.). PubMed Central. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). ACS Omega. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2023). Ukaaz Publications. [Link]

  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (n.d.). Taylor & Francis Online. [Link]

  • 3D-QSAR studies on quinazoline derivatives as EGFR-T790M inhibitors by Comparative Molecular Field Analysis (CoMFA). (n.d.). Semantic Scholar. [Link]

  • Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. (2020). National Institutes of Health. [Link]

  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. (n.d.). Taylor & Francis Online. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. (2014). PubMed. [Link]

  • How do you predict ADMET properties of drug candidates?. (2025). Aurlide. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022). PubMed Central. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI. [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). National Institutes of Health. [Link]

  • Prediction of in-silico drug-likeness properties novel quinazoline derivatives. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2024). International Journal for Multidisciplinary Research. [Link]

  • Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Polish Pharmaceutical Society. [Link]

  • Integrating pharmacophore model and deep learning for activity prediction of molecules with BRCA1 gene. (2024). World Scientific. [Link]

  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. (2015). ResearchGate. [Link]

  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. (n.d.). PubMed Central. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. [Link]

  • 6-Amino-1H-quinazoline-2,4-dione. (n.d.). PubChem. [Link]

  • (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). ResearchGate. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (n.d.). National Institutes of Health. [Link]

  • 1-(6-Aminoquinazolin-4-yl)-1,3-diazinane-2,4-dione. (n.d.). PubChem. [Link]

  • 6-Amino-1-methylquinazoline-2,4-dione. (n.d.). PubChem. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (n.d.). MDPI. [Link]

Sources

Unlocking the Therapeutic Potential of 6-Aminoquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the landscape of drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[2] Within this esteemed class of compounds, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly fruitful scaffold for the design of novel therapeutic agents, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and beyond.[3] This guide focuses on a specific, yet underexplored, derivative: 6-Aminoquinazoline-2,4(1H,3H)-dione . We will delve into its potential pharmacological profile, propose avenues for its synthesis and investigation, and outline a strategic approach to unlocking its therapeutic promise for researchers, scientists, and drug development professionals.

The Quinazoline-2,4(1H,3H)-dione Core: A Foundation of Diverse Bioactivity

The inherent biological activity of the quinazoline-2,4(1H,3H)-dione scaffold is well-documented. Its derivatives have been investigated for a wide array of therapeutic applications:

  • Anticancer: This is one of the most extensively studied areas, with derivatives showing efficacy against various cancer cell lines, including glioblastoma, breast cancer, and prostate cancer.[3][4]

  • Antimicrobial: The scaffold has been utilized to develop agents with activity against both Gram-positive and Gram-negative bacteria.[5]

  • Anti-inflammatory: Certain derivatives have demonstrated potent anti-inflammatory properties.[6]

  • Anticonvulsant and Antihypertensive: The versatility of the scaffold extends to neurological and cardiovascular applications.[1]

This diverse activity profile underscores the potential of the 6-amino substituted derivative as a starting point for novel drug discovery programs. The introduction of an amino group at the 6-position offers a key point for further chemical modification, allowing for the exploration of new chemical space and potentially novel biological activities.

Synthetic Strategy: A Proposed Pathway to 6-Aminoquinazoline-2,4(1H,3H)-dione

While the direct synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione is not extensively detailed in the current literature, a plausible synthetic route can be extrapolated from established methods for preparing the quinazoline-2,4(1H,3H)-dione core. A common starting material is anthranilic acid.[7]

A proposed synthetic workflow is as follows:

G A 5-Nitroanthranilic Acid B Reaction with Potassium Cyanate A->B C 2-Ureido-5-nitrobenzoic acid B->C D Acid or Base Catalyzed Cyclization C->D E 6-Nitroquinazoline-2,4(1H,3H)-dione D->E F Reduction of Nitro Group (e.g., Catalytic Hydrogenation) E->F G 6-Aminoquinazoline-2,4(1H,3H)-dione F->G

Caption: Proposed synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione.

Experimental Protocol: Synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione

Step 1: Synthesis of 2-Ureido-5-nitrobenzoic acid

  • Dissolve 5-nitroanthranilic acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent).

  • Add an aqueous solution of potassium cyanate.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify to precipitate the product.

  • Filter, wash with cold water, and dry the resulting 2-ureido-5-nitrobenzoic acid.

Step 2: Cyclization to 6-Nitroquinazoline-2,4(1H,3H)-dione

  • Suspend the 2-ureido-5-nitrobenzoic acid in a suitable acidic or basic medium (e.g., hydrochloric acid or sodium hydroxide solution).

  • Heat the mixture to induce intramolecular cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize to precipitate the 6-nitroquinazoline-2,4(1H,3H)-dione.

  • Filter, wash, and dry the product.

Step 3: Reduction to 6-Aminoquinazoline-2,4(1H,3H)-dione

  • Dissolve or suspend the 6-nitroquinazoline-2,4(1H,3H)-dione in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst and evaporate the solvent to obtain the final product, 6-aminoquinazoline-2,4(1H,3H)-dione.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Pharmacological Profile: Targeting PARP in Oncology

A significant body of research points towards quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[8][9][10] These enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[11]

Given this precedent, it is highly probable that 6-Aminoquinazoline-2,4(1H,3H)-dione could also function as a PARP inhibitor. The amino group at the 6-position provides a vector for further chemical modifications to optimize potency and selectivity.

Proposed Mechanism of Action: Competitive Inhibition of PARP

We hypothesize that 6-Aminoquinazoline-2,4(1H,3H)-dione will act as a competitive inhibitor at the NAD⁺ binding site of PARP-1 and PARP-2. The quinazolinedione core would mimic the nicotinamide portion of NAD⁺, while the substituents could be tailored to interact with adjacent pockets to enhance binding affinity and selectivity.

G A DNA Damage B PARP Activation A->B D PAR Polymer Synthesis B->D Uses C NAD+ C->D E Recruitment of DNA Repair Proteins D->E F DNA Repair E->F G 6-Aminoquinazoline-2,4(1H,3H)-dione (Proposed Inhibitor) H Inhibition of PARP G->H H->D Blocks

Caption: Proposed mechanism of action via PARP inhibition.

A Roadmap for Investigation: Key Experiments and Workflows

To validate the potential pharmacological profile of 6-Aminoquinazoline-2,4(1H,3H)-dione, a structured experimental plan is essential.

In Vitro Characterization

The initial phase of investigation should focus on confirming the hypothesized biological activity and mechanism of action.

G A Synthesized 6-Aminoquinazoline- 2,4(1H,3H)-dione B PARP-1/2 Enzymatic Assays A->B C Cell-Based PARP Inhibition Assays A->C D Cytotoxicity Assays in Cancer Cell Lines (e.g., BRCA-mutant and proficient) A->D F Lead Optimization B->F IC50 Determination C->F Cellular Potency E Mechanism of Action Studies (e.g., Western Blot for γH2AX) D->E Selective Toxicity E->F Target Engagement

Caption: In vitro workflow for pharmacological profiling.

Table 1: Key In Vitro Assays

AssayPurposeKey Parameters to Measure
PARP-1/2 Enzymatic AssayTo determine the direct inhibitory activity against PARP enzymes.IC₅₀ values
Cellular PARP InhibitionTo assess the ability of the compound to inhibit PARP activity within a cellular context.EC₅₀ values
Cancer Cell Line ProfilingTo evaluate the cytotoxic effects on a panel of cancer cell lines with varying DNA repair competencies.GI₅₀ values
Western Blot AnalysisTo confirm the mechanism of action by detecting markers of DNA damage (e.g., γH2AX).Protein expression levels
In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Table 2: In Vivo Experimental Plan

ExperimentModelPrimary Endpoints
Pharmacokinetic (PK) StudiesRodent models (e.g., mice, rats)Cmax, Tmax, AUC, half-life, bioavailability
Xenograft Efficacy StudiesImmunocompromised mice bearing tumors from BRCA-mutant cancer cell linesTumor growth inhibition (TGI), survival
Combination Therapy StudiesXenograft modelsSynergistic effects with standard-of-care chemotherapies (e.g., temozolomide)[8]
Preliminary Toxicology AssessmentRodent modelsMaximum tolerated dose (MTD), observation of adverse effects

Future Directions: Leveraging the 6-Amino Moiety for Lead Optimization

The 6-amino group on the quinazoline-2,4(1H,3H)-dione scaffold is a critical handle for medicinal chemistry efforts. It can be readily derivatized to explore structure-activity relationships (SAR) and optimize the compound's properties.

Potential Modifications:

  • Acylation/Sulfonylation: To introduce various functional groups and probe interactions with the PARP active site.

  • Alkylation: To explore the impact of steric bulk and lipophilicity.

  • Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): To introduce aryl or heteroaryl moieties and extend the chemical space.

These modifications, guided by computational modeling and iterative biological testing, will be crucial in transforming this promising scaffold into a viable drug candidate.

Conclusion

While direct experimental data for 6-Aminoquinazoline-2,4(1H,3H)-dione is currently limited, the extensive research on the broader quinazoline-2,4(1H,3H)-dione class provides a strong rationale for its investigation as a potential therapeutic agent. Its likely activity as a PARP inhibitor makes it a compelling starting point for oncology drug discovery programs. The synthetic accessibility and the presence of a modifiable amino group further enhance its attractiveness. This guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of 6-Aminoquinazoline-2,4(1H,3H)-dione, paving the way for future research to unlock its full therapeutic potential.

References

  • Zhou, J., Ji, M., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 8(36), 20137-20149.
  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(4), 635-642.
  • Zhou, J., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115.
  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6593.
  • Wang, Y., et al. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 26(16), 4995.
  • Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730.
  • Al-Tel, T. H. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6658.
  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
  • Kuran, B., et al. (2014). Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives.
  • Benchchem. 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione. Benchchem.
  • Wu, J., et al. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 25(23), 5769.
  • Khan, I., & Ibrar, A. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 7(32), e202201831.
  • Zappia, G., et al. (n.d.). Preparation of quinazoline‐2,4(1H,3H)‐dione 11.
  • Zhu, J., et al. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging, 51(13), 3840-3853.
  • Wright, W. B., & Collins, R. J. (1976). Derivatives of 1,3-disubstituted 2,4(1H,3H)-quinazolinediones as possible peripheral vasodilators or antihypertensive agents. Journal of Medicinal Chemistry, 19(6), 842-845.
  • Reed, J. E., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 48, 116405.
  • Al-Omary, F. A. M., & El-Gazzar, A. R. B. A. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(1), 71-93.
  • Kumar, D., et al. (2012). Synthesis and anticancer activity of 3-[5-amino-6-(2,3-dichlorophenyl)-[1][5][8] triazin-3-yl]-6,8-dibromo-2-substituted-3H-quinazolin-4-one. ResearchGate.

  • Zhang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 10899.

Sources

The Synthetic Heart of a Privileged Scaffold: An In-depth Technical Guide to 6-Aminoquinazoline-2,4(1H,3H)-dione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A Note on Natural Occurrences

This guide delves into the technical landscape of 6-aminoquinazoline-2,4(1H,3H)-dione derivatives, a molecular scaffold of significant interest in medicinal chemistry. It is imperative to clarify from the outset that despite a comprehensive survey of scientific literature, there is a notable absence of evidence for the natural occurrence of 6-aminoquinazoline-2,4(1H,3H)-dione or its direct derivatives. The broader family of quinazoline alkaloids is indeed found in nature, having been isolated from various plants, microorganisms, and marine organisms.[1] However, the 6-amino substituted dione appears to be a product of synthetic chemistry, a "privileged scaffold" intentionally designed and modified by chemists to explore and enhance biological activity.

Therefore, this technical guide pivots from an exploration of natural sources to a more scientifically grounded and practical focus: the synthesis, chemical biology, and therapeutic potential of this synthetically derived yet highly valuable class of compounds. We will explore the causality behind its use in drug design and provide insights into the experimental methodologies that underpin its investigation.

The Quinazoline Alkaloid Family: Nature's Blueprint

Quinazoline alkaloids are a class of nitrogen-containing heterocyclic compounds that have been isolated from a variety of natural sources.[1] These natural products exhibit a wide spectrum of biological activities, which has inspired the synthetic exploration of this scaffold.[1][2]

  • Botanical Sources: Plants have been a rich source of quinazoline alkaloids. For instance, species of the genus Zanthoxylum have been found to produce quinazolinedione derivatives.[3]

  • Microbial Origins: Fungi, particularly marine-derived species, are also known producers of complex quinazolinone alkaloids, many of which possess promising antitumor activities.[4]

  • Biosynthetic Precursors: The biosynthesis of the quinazoline core in nature is often derived from anthranilic acid, an amino acid that serves as a fundamental building block.[1]

The diverse pharmacological profiles of these natural alkaloids have provided the impetus for medicinal chemists to synthesize novel derivatives, including those with the 6-aminoquinazoline-2,4(1H,3H)-dione core, in the quest for enhanced potency, selectivity, and drug-like properties.

The Strategic Importance of the 6-Amino Group

The introduction of an amino group at the 6-position of the quinazoline-2,4(1H,3H)-dione scaffold is a strategic decision in medicinal chemistry. This functional group can serve several key roles:

  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

  • Site for Derivatization: It provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with varied physicochemical properties.

  • Modulation of Electronic Properties: The amino group can influence the electron distribution within the quinazoline ring system, which can in turn affect the molecule's reactivity and binding affinity.

Synthetic Pathways to 6-Aminoquinazoline-2,4(1H,3H)-dione

The synthesis of 6-aminoquinazoline-2,4(1H,3H)-dione is a well-established process in organic chemistry. A common route begins with the nitration of a suitable precursor, followed by reduction of the nitro group to the desired amine.

Below is a generalized workflow for the synthesis:

Synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione Start Starting Material (e.g., 4-Aminoanthranilic acid) Step1 Nitration Start->Step1 HNO3/H2SO4 Intermediate1 6-Nitroquinazoline precursor Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 e.g., H2/Pd-C, SnCl2 Product 6-Aminoquinazoline- 2,4(1H,3H)-dione Step2->Product PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair Apoptosis Apoptosis PARP_Activation->Apoptosis Leads to (when inhibited) Cell_Survival Cell Survival DNA_Repair->Cell_Survival Quinazolinedione_Inhibitor 6-Aminoquinazoline- 2,4(1H,3H)-dione Derivative (PARP Inhibitor) Quinazolinedione_Inhibitor->PARP_Activation Inhibits

Caption: Simplified signaling pathway of PARP inhibition by quinazolinedione derivatives.

Table 1: Examples of Biological Activities of Quinazoline-2,4(1H,3H)-dione Derivatives

Derivative ClassBiological TargetTherapeutic AreaReference(s)
Piperidine-substitutedPARP-1/2Oncology[5]
Pyrrolidine-substitutedPARP-1/2Oncology[5]
Guanidine-substitutedNHE-1Anti-inflammatory[6]
3-Hydroxy derivativesHCV NS5B PolymeraseAntiviral[7][8]
Fluoroquinolone-likeBacterial Gyrase/Topoisomerase IVAntibacterial[9]
Antimicrobial Activity

Researchers have designed and synthesized novel quinazoline-2,4(1H,3H)-dione derivatives as potential antibacterial agents. [9]These compounds are often designed to mimic the action of fluoroquinolone antibiotics by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [9]

Anti-inflammatory and Other Activities

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold is further demonstrated by its exploration in other therapeutic areas. For example, derivatives bearing guanidine moieties have been investigated as inhibitors of the Na+/H+ exchanger (NHE-1), showing potential as anti-inflammatory agents. [6]Furthermore, various derivatives have been synthesized and evaluated for a broad range of biological activities, including anticonvulsant, antihypertensive, and antioxidant properties. [9]

Future Directions and Conclusion

While the 6-aminoquinazoline-2,4(1H,3H)-dione scaffold may not have its roots in nature, its impact on medicinal chemistry is undeniable. The synthetic accessibility and the chemical versatility of the 6-amino group have established it as a valuable starting point for the development of novel therapeutics. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Further refinement of substituents on the quinazoline core to optimize potency and selectivity for specific biological targets.

  • Target Identification: Uncovering novel cellular targets for these derivatives to expand their therapeutic applications.

  • Pharmacokinetic Profiling: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

References

  • Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products. (n.d.). PubMed Central. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(4), 633-638. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. (n.d.). Royal Society of Chemistry. [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). MDPI. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed Central. [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022). Molecules, 27(20), 7048. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2022). Molecules, 27(11), 3409. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2022). PubMed Central. [Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2). (n.d.). National Institutes of Health. [Link]

Sources

Methodological & Application

Protocol for the Regioselective N-Alkylation of 6-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this core exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] N-alkylation is a critical synthetic modification used to explore the structure-activity relationship (SAR) of these molecules, often leading to enhanced potency and improved pharmacokinetic profiles. This application note provides a detailed, step-by-step protocol for the N-alkylation of 6-Aminoquinazoline-2,4(1H,3H)-dione, a key intermediate for the synthesis of novel therapeutics. The guide explains the underlying chemical principles, offers a robust experimental procedure, and includes a troubleshooting section to address common challenges.

Introduction: The Significance of N-Alkylated Quinazolinediones

The functionalization of the quinazoline-2,4(1H,3H)-dione core is a proven strategy in drug discovery. The nitrogen atoms at the N-1 and N-3 positions are amenable to substitution, which can significantly influence the compound's interaction with biological targets. For instance, specific N-1 substitutions on a 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold have been shown to yield potent anti-HCV agents.[4][5] Similarly, modifications at these positions are crucial in developing inhibitors for enzymes like histone deacetylase 6 (HDAC6) and VEGFR-2 kinase for anticancer applications.[6]

This protocol focuses on the N-alkylation of the 6-amino substituted variant. The amino group at the C-6 position provides an additional site for potential derivatization, making this a versatile building block for combinatorial library synthesis. The primary challenge in the N-alkylation of this scaffold is controlling regioselectivity, as alkylation can potentially occur at the N-1, N-3, or even the exocyclic amino group. The protocol described herein favors N-alkylation on the quinazolinedione ring system under basic conditions.

Reaction Principles and Mechanism

The N-alkylation of 6-Aminoquinazoline-2,4(1H,3H)-dione is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.

Core Mechanism:

  • Deprotonation: The process is initiated by a base (e.g., potassium carbonate, K₂CO₃), which abstracts an acidic proton from one of the nitrogen atoms (N-1 or N-3) of the quinazolinedione ring. This generates a resonance-stabilized ambident anion.[7]

  • Nucleophilic Attack: The resulting anionic nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide, R-X).

  • Product Formation: A new nitrogen-carbon bond is formed, yielding the N-alkylated product.

The choice of base and solvent is critical for reaction success. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is commonly used because it effectively dissolves the reactants and facilitates the SN2 pathway without protonating the nucleophile.[3][8] Potassium carbonate is a widely used base due to its moderate strength, low cost, and ease of removal after the reaction.[3][6]

Diagram: General Reaction Mechanism

N_Alkylation_Mechanism Quin 6-Aminoquinazoline-2,4(1H,3H)-dione (Nucleophile Precursor) Anion Quinazolinedione Anion (Activated Nucleophile) Quin->Anion 1. Deprotonation Base Base (e.g., K₂CO₃) AlkylHalide Alkylating Agent (R-X) (Electrophile) Product N-Alkylated Product Anion->Product 2. Nucleophilic Attack

Caption: General mechanism for base-mediated N-alkylation.

Experimental Protocol

This protocol describes a general method adaptable for various primary alkyl halides.

Materials and Equipment

Reagents:

  • 6-Aminoquinazoline-2,4(1H,3H)-dione

  • Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Aminoquinazoline-2,4(1H,3H)-dione (1.0 eq).

    • Add anhydrous, powdered potassium carbonate (2.0-3.0 eq).

    • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material.

    • Flush the flask with an inert gas (Nitrogen or Argon) and place it in a heating mantle or oil bath.

  • Alkylation Reaction:

    • Stir the mixture at room temperature for 15-20 minutes to ensure a fine suspension of the base.

    • Add the alkylating agent (1.1-1.5 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 4-12 hours.[4] The reaction progress should be monitored by TLC.

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of DMF). This will often precipitate the crude product.

    • Stir the aqueous mixture for 30 minutes. If a solid precipitate forms, collect it by vacuum filtration, wash with water, and dry.

    • If the product is not a solid or remains in the aqueous phase, transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of DMF).

    • Combine the organic layers, wash with deionized water, and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel, typically with a gradient of hexane and ethyl acetate as the eluent.

    • Combine the pure fractions (as identified by TLC) and evaporate the solvent to yield the final N-alkylated product.

    • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy) to confirm its structure and purity.

Diagram: Experimental Workflow

Experimental_Workflow A 1. Setup Add reactants (Quinazolinedione, K₂CO₃) and DMF to flask. B 2. Alkylation Add alkylating agent and heat mixture (e.g., 80°C). A->B C 3. Monitoring Track reaction progress via TLC. B->C D 4. Work-up Cool, quench with water, and perform extraction with EtOAc. C->D E 5. Isolation Dry organic layer and evaporate solvent to get crude product. D->E F 6. Purification Perform column chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS). F->G

Caption: Step-by-step workflow from reaction setup to analysis.

Data Summary and Expected Results

The reaction parameters should be optimized for each specific alkylating agent. Below is a table summarizing typical conditions.

ParameterRecommended ValueRationale
Starting Material 1.0 eqReference point for stoichiometry.
Alkylating Agent 1.1 - 1.5 eqA slight excess ensures complete consumption of the starting material.
Base (K₂CO₃) 2.0 - 3.0 eqSufficient excess to drive the deprotonation equilibrium forward.[3]
Solvent Anhydrous DMFPolar aprotic solvent that facilitates SN2 reactions.[8]
Temperature 60 - 80 °CProvides sufficient energy to overcome the activation barrier without causing degradation.[4]
Reaction Time 4 - 12 hoursDependent on the reactivity of the alkylating agent; monitor by TLC.
Expected Yield 40 - 85%Varies based on the alkylating agent and purification efficiency.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive starting material.2. Insufficiently anhydrous conditions.3. Low reaction temperature.4. Poor quality base or alkylating agent.1. Check purity of the quinazolinedione.2. Use anhydrous solvents and reagents; run under an inert atmosphere.3. Increase the reaction temperature in increments of 10°C.4. Use freshly opened or purified reagents.
Formation of Multiple Products 1. Dialkylation at N-1 and N-3.2. O-alkylation side reaction.3. Alkylation on the 6-amino group.1. Use a milder base or lower the equivalents of the alkylating agent (to ~1.05 eq).2. O-alkylation is less common but possible. Reaction conditions (solvent, counter-ion) can influence this.[7] Try a different base/solvent system.3. Protect the 6-amino group (e.g., as a Boc-carbamate) before N-alkylation if this becomes a major issue.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during work-up/extraction.3. Difficult purification.1. Increase reaction time or temperature.2. Ensure pH is appropriate during extraction; perform multiple extractions.3. Optimize the eluent system for column chromatography; consider recrystallization.

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2024). RSC Advances. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2022). MDPI. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2017). Archives of Pharmacal Research. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2022). MDPI. [Link]

  • 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. (2022). RSC Advances. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 6-Aminoquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 6-Aminoquinazoline-2,4(1H,3H)-diones

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2][3][4][5] The introduction of an amino group at the 6-position of the quinazoline-2,4(1H,3H)-dione core can significantly modulate the biological activity of these compounds, making them an attractive library for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

Many quinazoline derivatives exert their effects by inhibiting key enzymes involved in cellular signaling, such as protein kinases.[6][7] For instance, certain quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6] Others have shown dual inhibitory activity against c-Met and VEGFR-2 tyrosine kinases.[7] The diverse biological activities of this compound class necessitate a multi-pronged screening approach to fully explore their therapeutic potential.

This document provides detailed application notes and protocols for the high-throughput screening of 6-aminoquinazoline-2,4(1H,3H)-dione derivatives. We will focus on robust and reliable assays suitable for identifying inhibitors of protein kinases, a common target for this class of compounds. The protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Strategic Approach to Screening 6-Aminoquinazoline-2,4(1H,3H)-dione Derivatives

A successful HTS campaign for this compound class requires a tiered approach, starting with a primary screen to identify initial "hits," followed by secondary and confirmatory assays to validate these hits and eliminate false positives.

HTS_Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Potency cluster_2 Secondary Screening (Cell-based) Primary_Screen Primary HTS: Luminescence-based Kinase Assay (e.g., ADP-Glo™) Hit_Confirmation Orthogonal Biochemical Assay: TR-FRET Kinase Binding Assay (e.g., LanthaScreen®) Primary_Screen->Hit_Confirmation Active Compounds Dose_Response Dose-Response (IC50) Determination Hit_Confirmation->Dose_Response Confirmed Hits Cell_Based_Assay Cell-based Assay: Target Engagement or Phenotypic Readout Dose_Response->Cell_Based_Assay Potent Hits Kinase_Inhibition_Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase ADP_A ADP Kinase_A->ADP_A Activity PhosphoSubstrate_A P-Substrate Kinase_A->PhosphoSubstrate_A ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Substrate_A->Kinase_A Kinase_B Kinase NoReaction No Reaction Kinase_B->NoReaction Inhibitor Inhibitor Inhibitor->Kinase_B ATP_B ATP ATP_B->Kinase_B Substrate_B Substrate Substrate_B->Kinase_B

Caption: Principle of a kinase inhibition assay.

References

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Retrieved from [Link]

  • PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • PMC - NIH. (2022, December 23). Advances in luminescence-based technologies for drug discovery. Retrieved from [Link]

  • NCBI - NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • ACS Publications. (2026, January 13). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Retrieved from [Link]

  • (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2025, December 11). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Retrieved from [Link]

  • (n.d.). HTS - compoundManagement. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • PubMed. (2020, October 8). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • PMC - PubMed Central. (2023, March 15). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Princeton University. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved from [Link]

  • PMC. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]

  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • ACS Publications. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]

  • MDPI. (n.d.). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 6-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their influence through various mechanisms, such as inhibiting tubulin polymerization, inducing cell cycle arrest, and triggering apoptosis.[1] Within this promising class of molecules, 6-Aminoquinazoline-2,4(1H,3H)-dione emerges as a compound of significant interest for anticancer drug discovery. Its structural features suggest the potential for interaction with key cellular targets implicated in cancer progression.

This comprehensive guide provides a suite of robust, cell-based assays to meticulously evaluate the anticancer properties of 6-Aminoquinazoline-2,4(1H,3H)-dione. The protocols herein are designed to be self-validating, offering a clear rationale for each experimental step and empowering researchers to generate reproducible and insightful data.

I. Preliminary Cytotoxicity Screening: The MTT Assay

The initial step in assessing the anticancer potential of a novel compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[3]

Principle: The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reaction is primarily catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate overnight to allow attachment A->B C Treat cells with varying concentrations of 6-Aminoquinazoline-2,4(1H,3H)-dione B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Data Analysis: Calculate % viability and IC50 H->I

Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-Aminoquinazoline-2,4(1H,3H)-dione stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Aminoquinazoline-2,4(1H,3H)-dione in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C.[5] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[3]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis and Interpretation

The data from the MTT assay can be used to determine the half-maximal inhibitory concentration (IC50) of the compound, which is the concentration that reduces cell viability by 50%.

Calculation of Percentage Viability:

IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration. The IC50 value can then be determined from the resulting dose-response curve using non-linear regression analysis.

Parameter Description
Cell Line The specific cancer cell line used for the experiment.
Treatment Duration The length of time the cells were exposed to the compound (e.g., 24, 48, 72 hours).
IC50 (µM) The concentration of 6-Aminoquinazoline-2,4(1H,3H)-dione that inhibits cell viability by 50%.

II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once the cytotoxic potential of 6-Aminoquinazoline-2,4(1H,3H)-dione is established, the next critical step is to determine the mode of cell death it induces. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a powerful technique to differentiate between apoptosis and necrosis.[6][7]

Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[6]

Experimental Workflow: Annexin V/PI Assay

AnnexinV_Workflow A Treat cells with 6-Aminoquinazoline-2,4(1H,3H)-dione B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Stain with FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Data Analysis: Quantify live, early apoptotic, late apoptotic, and necrotic cells F->G CellCycle_Workflow A Treat cells with 6-Aminoquinazoline-2,4(1H,3H)-dione B Harvest and fix cells in cold ethanol A->B C Treat with RNase A to remove RNA B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E F Data Analysis: Quantify cell population in G0/G1, S, and G2/M phases E->F

Caption: A procedural overview of cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • 6-Aminoquinazoline-2,4(1H,3H)-dione

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with 6-Aminoquinazoline-2,4(1H,3H)-dione as described for the apoptosis assay.

    • Harvest the cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution. [8] * Incubate for 30 minutes at room temperature in the dark. [8]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

Data Analysis and Interpretation

The flow cytometer will generate a histogram of DNA content. [9]This histogram can be analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the G0/G1, S, and G2/M populations. An accumulation of cells in a particular phase of the cell cycle compared to the control suggests that 6-Aminoquinazoline-2,4(1H,3H)-dione induces cell cycle arrest at that phase.

Cell Cycle Phase DNA Content Interpretation of Accumulation
Sub-G1< 2nApoptotic cells with fragmented DNA
G0/G12nArrest at the G1/S checkpoint
S> 2n and < 4nInhibition of DNA synthesis
G2/M4nArrest at the G2/M checkpoint

IV. Probing the Molecular Mechanisms: Western Blot Analysis

To delve deeper into the molecular mechanisms underlying the anticancer activity of 6-Aminoquinazoline-2,4(1H,3H)-dione, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation. [10][11] Principle: Western blotting is a technique used to detect specific proteins in a sample. [10]Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. [10]

Key Protein Targets for Investigation

Apoptosis Markers:

  • Caspase-3 (cleaved): A key executioner caspase in apoptosis. The presence of its cleaved form is a hallmark of apoptosis. [11]* PARP (cleaved): Poly (ADP-ribose) polymerase is a substrate of activated caspase-3. Its cleavage is another indicator of apoptosis. [11]* Bcl-2 family proteins (e.g., Bcl-2, Bax): These proteins regulate the intrinsic pathway of apoptosis. A decrease in the anti-apoptotic protein Bcl-2 and/or an increase in the pro-apoptotic protein Bax can suggest the induction of apoptosis. [11] Cell Cycle Regulators:

  • Cyclins (e.g., Cyclin D1, Cyclin B1): These proteins regulate the activity of cyclin-dependent kinases (CDKs) and drive the progression through the cell cycle.

  • CDKs (e.g., CDK4, CDK1): These kinases, when activated by cyclins, phosphorylate target proteins to promote cell cycle transitions.

  • p21 and p27: These are CDK inhibitors that can induce cell cycle arrest.

Simplified Western Blot Protocol
  • Protein Extraction: Treat cells with 6-Aminoquinazoline-2,4(1H,3H)-dione, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel. [10]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [10]5. Blocking: Block the membrane to prevent non-specific antibody binding. [10]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein. [10]7. Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. [10]8. Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. [10] By analyzing the changes in the expression levels of these key proteins, you can gain valuable insights into the specific signaling pathways through which 6-Aminoquinazoline-2,4(1H,3H)-dione exerts its anticancer effects.

Conclusion

The suite of cell-based assays detailed in this application note provides a robust framework for the comprehensive evaluation of the anticancer activity of 6-Aminoquinazoline-2,4(1H,3H)-dione. By systematically assessing its cytotoxicity, mode of cell death, effects on cell cycle progression, and impact on key regulatory proteins, researchers can build a compelling case for its further development as a potential therapeutic agent. The integration of these well-established and validated protocols will ensure the generation of high-quality, reproducible data, accelerating the journey from promising compound to potential clinical candidate.

References

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Choi, Y. J., & Lee, S. J. (2015). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 35(1), 1B.6.1–1B.6.11. [Link]

  • Jayaraman, S. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Biotechnology, 10(4), 384-389. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Azab, A. S. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6594. [Link]

  • Minina, E. A., Mingaleeva, R. N., & Blatt, N. L. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • ResearchGate. (n.d.). Expression of markers of apoptosis evaluated by western blot analysis. ResearchGate. [Link]

  • Bahuguna, A., Khan, I., Bajpai, V. K., & Kang, S. C. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • YouTube. (2021, November 29). Cell cycle analysis by flow cytometry. YouTube. [Link]

  • Al-Omar, M. A., & El-Azab, A. S. (2018). Discovery of Quinazoline-2, 4 (1H, 3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 23(11), 2955. [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. University of Rochester Medical Center Flow Cytometry Core. [Link]

  • Wang, L., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. European Journal of Medicinal Chemistry, 64, 435-443. [Link]

  • ResearchGate. (2016, April 16). How to analyze MTT assay results?. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Gazdar, A. F., et al. (2010). A guide for the selection of relevant cell lines for the evaluation of new anti-cancer compounds. Journal of the National Cancer Institute, 102(17), 1284–1297. [Link]

  • Diag2Tec. (n.d.). In Vitro Drug Testing. Diag2Tec. [Link]

  • Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Bio-protocol. [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • Royal Society of Chemistry. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. [Link]

  • Lin, S. U., & Kavallaris, M. (2014). Cancer cell lines for drug discovery and development. Cancer research, 74(9), 2377–2384. [Link]

  • Li, Y., et al. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 25(1), 193. [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6-Aminoquinazoline-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for conducting antimicrobial susceptibility testing (AST) of novel 6-Aminoquinazoline-2,4(1H,3H)-dione analogs. Designed for researchers, scientists, and drug development professionals, this document offers a first-principles approach to evaluating the antimicrobial efficacy of this promising class of compounds. Beyond procedural steps, we delve into the scientific rationale behind experimental choices, grounded in the potential mechanism of action and established international standards. The protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are aligned with the best practices set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting Quinazolinones

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The 6-aminoquinazoline-2,4(1H,3H)-dione core, in particular, has emerged as a focal point for the development of new antimicrobial agents. This interest is largely driven by the urgent need for novel antibiotics to combat the global crisis of antimicrobial resistance.[2][3]

A significant body of research suggests that the antimicrobial activity of certain quinazolinone derivatives stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[3][4][5] These essential enzymes control DNA topology and are required for DNA replication, repair, and recombination.[6] Their inhibition leads to catastrophic DNA damage and ultimately, bacterial cell death.[6] This mechanism is analogous to that of the highly successful fluoroquinolone class of antibiotics, suggesting that quinazolinone-based compounds could represent a new generation of DNA gyrase inhibitors.[7] Therefore, the systematic evaluation of novel 6-aminoquinazoline-2,4(1H,3H)-dione analogs is a critical step in the discovery of new therapeutics.

This guide provides the foundational protocols to rigorously assess the in vitro potency of these analogs, a crucial first step in the preclinical development pipeline.

Foundational Protocols: From Stock Solutions to Data Interpretation

Essential Materials and Reagents
  • Test Compounds: 6-Aminoquinazoline-2,4(1H,3H)-dione analogs, synthesized and purified to >95% purity.

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade) for preparing stock solutions.

  • Bacterial Strains:

    • Quality Control (QC) Strains: As recommended by CLSI and EUCAST standards.[8][9]

      • Escherichia coli ATCC® 25922™

      • Staphylococcus aureus ATCC® 29213™

      • Pseudomonas aeruginosa ATCC® 27853™

      • Enterococcus faecalis ATCC® 29212™

    • Test Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant isolates.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB), conforming to CLSI standards.[10][11]

    • Tryptic Soy Agar (TSA) or other suitable non-selective agar.

  • Reagents & Consumables:

    • Sterile 96-well, U-bottom microtiter plates.

    • Sterile reagent reservoirs.

    • Multichannel pipettes and sterile tips.

    • 0.5 McFarland turbidity standard.

    • Sterile saline (0.85% NaCl).

    • Spectrophotometer or nephelometer.

    • Incubator (35 ± 2 °C).

Preparation of Compound Stock Solutions

The accuracy of susceptibility testing begins with the precise preparation of the antimicrobial agent.

  • Weighing: Accurately weigh a sufficient amount of each 6-aminoquinazoline-2,4(1H,3H)-dione analog.

  • Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution using a vortex mixer if necessary.

  • Sterilization: While DMSO at this concentration is typically self-sterilizing, if necessary, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into sterile, cryo-safe vials and store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Causality: DMSO is the solvent of choice for many novel compounds due to its high solubilizing capacity. However, its final concentration in the assay must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or cell viability effects.

Protocol I: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative AST, providing a precise measure of a compound's potency.[10][12] This protocol is based on the CLSI M07 guidelines.[10][13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare Compound Stock Solution C Prepare Intermediate Compound Dilutions A->C Dilute B Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Plate with Standardized Bacteria B->F Standardize D Dispense CAMHB to 96-well Plate E Perform Serial Dilutions of Compound in Plate D->E Add Compound E->F Add Inoculum G Incubate Plate (35°C, 16-20h) F->G Incubate H Visually Inspect for Growth (Turbidity/Button) G->H Read Plate I Determine MIC Value H->I Lowest concentration with no growth

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] Use a spectrophotometer (625 nm) or a nephelometer for accuracy.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution.

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Prepare an intermediate dilution of the compound stock solution. For example, to achieve a final starting concentration of 128 µg/mL, add a calculated volume of the high-concentration stock to CAMHB.

    • Add 50 µL of this intermediate compound solution to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Within 15 minutes of standardization, add 50 µL of the final bacterial inoculum (prepared in Step 1) to each well, bringing the final volume to 100 µL. This final step dilutes the compound concentration by half to the desired test range (e.g., 64 µg/mL down to 0.06 µg/mL).

    • Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, examine the plate from the bottom using a reading mirror or by holding it up to a light source.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[12][15] Growth appears as turbidity or a pellet at the bottom of the well. The sterility control should be clear, and the growth control should show distinct turbidity.

Protocol II: Determining Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the concentration required to kill the bacteria. This is a critical parameter for understanding whether a compound is bacteriostatic or bactericidal.[16][17]

Step-by-Step Protocol
  • Prerequisite: Perform an MIC test as described in Protocol I.

  • Subculturing: Following the reading of the MIC results, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a quadrant of a TSA plate.

  • Incubation: Incubate the TSA plates at 35 ± 2 °C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[17][18] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. Since 10 µL was plated, this corresponds to ≤5 colonies on the agar plate.

Interpretation: A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[18] If the ratio is >4, the compound is typically considered bacteriostatic.

Data Presentation and Quality Control

Summarizing Quantitative Data

Organize experimental findings in a clear, tabular format for easy comparison and analysis.

Table 1: Example MIC and MBC Data for 6-Aminoquinazoline-2,4(1H,3H)-dione Analogs

Compound IDOrganism (ATCC Strain)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
AQD-001 S. aureus (29213)Positive482Bactericidal
AQD-001 E. coli (25922)Negative16>64>4Bacteriostatic
AQD-002 S. aureus (29213)Positive8162Bactericidal
AQD-002 E. coli (25922)Negative32>64>2Bacteriostatic
Ciprofloxacin S. aureus (29213)Positive0.250.52Bactericidal
Ciprofloxacin E. coli (25922)Negative0.0150.032Bactericidal
Quality Control (QC)

Adherence to QC is non-negotiable for data validity.

  • Strain Purity: Perform a purity check by subculturing from the growth control well after inoculation.

  • Inoculum Verification: A colony count from the growth control well should be performed periodically to ensure the final inoculum density is within the acceptable range (2 x 10⁵ to 8 x 10⁵ CFU/mL).

  • Reference Strains: The MIC values obtained for the ATCC quality control strains must fall within the acceptable ranges published in the current CLSI M100 document.[9][19] If QC results are out of range, all tests conducted on that day are considered invalid, and troubleshooting is required.

Potential Mechanism of Action: DNA Gyrase Inhibition

Understanding the mechanism provides context for the observed antimicrobial activity. The structural similarity of some quinazolinones to fluoroquinolones suggests a shared target.[7]

MOA_Diagram cluster_bacterium Bacterial Cell Compound Quinazolinone Analog Gyrase DNA Gyrase/Topoisomerase IV ATP-binding site DNA cleavage/ligation site Compound->Gyrase:f0 Binds and Inhibits DNA Bacterial Chromosome (Supercoiled) Gyrase:f1->DNA Prevents re-ligation of cleaved DNA Replication DNA Replication Fork Gyrase->Replication Blocks fork progression Damage Double-Strand DNA Breaks Gyrase->Damage Death Cell Death Damage->Death

Sources

Probing the Anti-Inflammatory Potential of 6-Aminoquinazoline-2,4(1H,3H)-dione: A Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of 6-Aminoquinazoline-2,4(1H,3H)-dione. Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document outlines a strategic, multi-tiered approach, from initial in vitro screening to more complex mechanistic and in vivo studies, to thoroughly characterize the anti-inflammatory profile of this compound.

Introduction to Inflammatory Pathways and Quinazoline Scaffolds

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), orchestrate the inflammatory response by regulating the expression of pro-inflammatory mediators like cytokines, chemokines, nitric oxide (NO), and prostaglandins.[4][5][6][7]

The quinazoline scaffold has emerged as a promising template for the development of novel anti-inflammatory agents. Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant anti-inflammatory potential, with some acting as inhibitors of cyclooxygenase (COX) enzymes and others modulating cytokine production.[8][9][10] This guide provides the necessary protocols to determine if 6-Aminoquinazoline-2,4(1H,3H)-dione shares these properties and to elucidate its mechanism of action.

PART 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of an investigational compound's anti-inflammatory potential is typically performed using cell-based in vitro assays. These assays are cost-effective, high-throughput, and provide valuable preliminary data on efficacy and mechanism.

Cell Viability Assay: A Prerequisite for Meaningful Data

Scientific Rationale: Before evaluating the anti-inflammatory effects of 6-Aminoquinazoline-2,4(1H,3H)-dione, it is crucial to determine its cytotoxicity. A compound that is toxic to cells can give a false-positive result in anti-inflammatory assays by simply reducing the number of viable cells capable of mounting an inflammatory response. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of 6-Aminoquinazoline-2,4(1H,3H)-dione (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add DMSO to solubilize the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the non-toxic concentration range for subsequent experiments.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Scientific Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[12] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay provides a simple and sensitive method to measure nitrite (a stable product of NO), thereby quantifying NO production.[13]

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of 6-Aminoquinazoline-2,4(1H,3H)-dione for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11][14] Include a positive control (e.g., a known iNOS inhibitor) and a negative control (untreated cells).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13][14]

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 550 nm.[13]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO inhibition.

Parameter Description
Cell LineRAW 264.7 (murine macrophages)
StimulantLipopolysaccharide (LPS)
Measured MediatorNitric Oxide (NO) via Griess Assay
Positive ControlL-NAME or other known iNOS inhibitor
EndpointIC₅₀ for NO inhibition
Evaluation of Cyclooxygenase (COX) Enzyme Inhibition

Scientific Rationale: Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are potent inflammatory mediators.[15] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[9] Commercially available ELISA kits can be used to measure the inhibition of PGE₂ production by both COX isoforms.[16][17]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Compound Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a dilution series of 6-Aminoquinazoline-2,4(1H,3H)-dione.

  • Incubation: In a reaction tube, combine the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2). Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).[18][19]

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction and incubate for a specified time (e.g., 2 minutes) at 37°C.[19]

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.[19]

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.[16][17]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Parameter Description
EnzymesPurified COX-1 and COX-2
SubstrateArachidonic Acid
Measured ProductProstaglandin E₂ (PGE₂)
Positive ControlsSelective COX-1 and COX-2 inhibitors
EndpointIC₅₀ for COX-1 and COX-2 inhibition

PART 2: Mechanistic Studies of Anti-Inflammatory Action

Once the anti-inflammatory activity of 6-Aminoquinazoline-2,4(1H,3H)-dione is confirmed, the next step is to elucidate its mechanism of action by investigating its effects on key inflammatory signaling pathways.

Investigation of NF-κB Signaling Pathway

Scientific Rationale: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[20]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates

Caption: Interplay of key inflammatory signaling pathways.

Experimental Protocol: Western Blot for Pathway Activation

  • Treat RAW 264.7 cells with 6-Aminoquinazoline-2,4(1H,3H)-dione and stimulate with LPS or a relevant cytokine (e.g., IFN-γ for JAK-STAT).

  • Perform Western blot analysis using antibodies against the phosphorylated (active) and total forms of key signaling proteins:

    • MAPK pathway: p-p38, p38, p-JNK, JNK, p-ERK, ERK.

    • JAK-STAT pathway: p-JAK2, JAK2, p-STAT1, STAT1, p-STAT3, STAT3.

  • Quantify the changes in phosphorylation to assess the inhibitory effect of the compound on these pathways.

Cytokine Profiling

Scientific Rationale: Cytokines are small proteins that are crucial in cell signaling and are central to the inflammatory response. Measuring the effect of 6-Aminoquinazoline-2,4(1H,3H)-dione on the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) provides a detailed picture of its immunomodulatory properties. [5][21] Experimental Protocols:

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect supernatants from RAW 264.7 cells treated with the compound and stimulated with LPS.

    • Use commercially available ELISA kits to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β, IL-10) according to the manufacturer's instructions. [4]

  • Multiplex Cytokine Assay:

    • For a broader analysis, use a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure a panel of cytokines and chemokines in a small sample volume. [22][23]This provides a comprehensive profile of the compound's effect on the inflammatory secretome.

Parameter Description
Sample SourceSupernatant from treated and stimulated cells
Measured AnalytesPro- and anti-inflammatory cytokines
Detection MethodsELISA, Multiplex Immunoassay
EndpointChange in cytokine concentrations

PART 3: In Vivo Assessment of Anti-Inflammatory Efficacy

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, considering its pharmacokinetic and pharmacodynamic properties.

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model to screen for anti-inflammatory drugs. [24]Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rodents (rats or mice) for at least one week. Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of 6-Aminoquinazoline-2,4(1H,3H)-dione.

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally at a specified time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Scientific Rationale: Intraperitoneal injection of LPS in mice induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream and subsequent organ damage. [12]This model is useful for evaluating the systemic anti-inflammatory effects of a compound.

Experimental Protocol:

  • Animal Grouping and Compound Administration: As described in the paw edema model.

  • LPS Challenge: Administer a sublethal dose of LPS intraperitoneally.

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours) after LPS injection, collect blood samples via cardiac puncture. Tissues (e.g., lung, liver) can also be harvested for histological analysis.

  • Cytokine Analysis: Measure the levels of circulating pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum or plasma using ELISA or multiplex assays.

  • Histopathology: Examine tissue sections for signs of inflammation, such as immune cell infiltration and tissue damage.

  • Data Analysis: Compare cytokine levels and histopathological scores between treatment groups and the vehicle control.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory effects of 6-Aminoquinazoline-2,4(1H,3H)-dione. By systematically progressing from initial in vitro screening to detailed mechanistic studies and in vivo validation, researchers can build a strong data package to support the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-140). Humana Press.
  • Gaba, M., Singh, S., & Mohan, C. (2014). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 29(4), 573–584.
  • Vane, J. R., & Botting, R. M. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Kumar, A., Sharma, S., & Sharma, V. (2022). Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience, 11(4), 3469-3482.
  • Abbas, T., & Kumar, S. (2016). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2016, 1-7.
  • Carswell, E. A., Old, L. J., Kassel, R. L., Green, S., Fiore, N., & Williamson, B. (1975). An endotoxin-induced serum factor that causes necrosis of tumors.
  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • BenchChem. (2023). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
  • Panda, S. S., & Chowdary, P. V. (2014). Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 4(7), 59-65.
  • Martinez-Mayorga, K., et al. (2024).
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Nguyen, T. T., et al. (2022). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 12(42), 27351-27363.
  • Creative Proteomics. (n.d.).
  • Nguyen, T. T., et al. (2022). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 12(42), 27351-27363.
  • Martinez-Mayorga, K., et al. (2024).
  • Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • Creative Diagnostics. (n.d.). Cytokine Profiling.
  • Ohtsuka, T., et al. (2003). A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives. Bioorganic & medicinal chemistry, 11(18), 3869–3878.
  • ResearchGate. (2022). RAW 264.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • Kyriakis, J. M., & Avruch, J. (2012). Mammalian MAPK signal transduction pathways activated by stress and inflammation: a 10-year update. Physiological reviews, 92(2), 689–737.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362.
  • Dinarello, C. A. (2000).
  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules (Basel, Switzerland), 27(21), 7248.
  • O'Shea, J. J., & Plenge, R. (2012).
  • Alagarsamy, V. (2018). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review.
  • Alagarsamy, V., & Chitra, K. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Medicinal Chemistry Research, 34(1), 1-23.
  • Asadi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC chemistry, 16(1), 74.
  • Pokrovsky, V., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 27(20), 7029.
  • Stark, G. R., & Darnell, J. E., Jr. (2012).
  • Wang, L., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of medicinal chemistry, 64(22), 16711–16730.
  • Li, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & medicinal chemistry, 27(19), 115033.
  • Pal, S., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. European journal of pharmacology, 693(1-3), 100–109.
  • Abdallah, E. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules (Basel, Switzerland), 27(11), 3594.
  • Cilibrizzi, A., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules (Basel, Switzerland), 27(19), 6299.
  • MedchemExpress. (n.d.).
  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. Annual review of immunology, 35, 113–140.
  • Wang, L., et al. (2021). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Journal of medicinal chemistry, 64(22), 16711–16730.
  • O'Boyle, N. M., et al. (2011). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & medicinal chemistry, 19(8), 2706–2714.

Sources

Application Notes & Protocols: Evaluating 6-Aminoquinazoline-2,4(1H,3H)-dione and its Analogs in Agricultural Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Structure in Herbicide Discovery

To researchers, scientists, and drug development professionals, the quest for novel herbicidal scaffolds with improved efficacy, selectivity, and environmental profiles is paramount. The quinazoline-2,4(1H,3H)-dione core has emerged as a "privileged structure" in both medicinal and agrochemical chemistry, demonstrating a remarkable versatility to interact with various biological targets.[1][2] While extensive research has been conducted on various substituted quinazoline-2,4-dione derivatives, leading to the discovery of potent herbicidal agents, specific public-domain data on the agricultural applications of 6-Aminoquinazoline-2,4(1H,3H)-dione is not yet prevalent.

This document, therefore, serves as a comprehensive guide for researchers aiming to investigate the agricultural potential of novel quinazoline-2,4-dione derivatives, using 6-Aminoquinazoline-2,4(1H,3H)-dione as a primary hypothetical candidate. We will delineate the established mechanisms of action for this chemical class, provide detailed protocols for in vitro and whole-plant screening, and offer a strategic framework for structure-activity relationship (SAR) studies. The methodologies described herein are synthesized from leading research on analogous compounds and provide a robust starting point for your discovery program.

The primary herbicidal targets associated with the quinazoline-2,4-dione scaffold are two critical enzymes in plant metabolic pathways: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen IX oxidase (PPO).[3][4][5][6] Inhibition of these enzymes leads to distinct and observable herbicidal effects, making them the logical starting points for any investigation into a new derivative.

Part 1: Mechanistic Hypothesis and Target Identification

The foundational hypothesis for investigating a novel compound like 6-Aminoquinazoline-2,4(1H,3H)-dione is that its unique substitution pattern may confer potent inhibitory activity against known herbicidal targets, potentially with a novel spectrum of weed control or enhanced crop safety. The two most probable mechanisms of action are:

  • HPPD Inhibition: HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD ultimately disrupts carotenoid production, leading to the photo-oxidation of chlorophyll, which manifests as characteristic "bleaching" symptoms in susceptible plants.[3][4][6] Many successful commercial herbicides and developmental candidates are HPPD inhibitors.

  • PPO Inhibition: PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of both chlorophylls and hemes. PPO inhibitors block this step, leading to the accumulation of protoporphyrinogen IX in the cytoplasm. This substrate is then rapidly oxidized by non-enzymatic processes, generating singlet oxygen and causing rapid lipid peroxidation and membrane disruption. This results in fast-acting necrosis and "burn-down" of plant tissues.[5]

Visualizing the Mode of Action

The following diagram illustrates the two primary target pathways for quinazoline-2,4-dione-based herbicides.

Herbicide_MOA cluster_HPPD HPPD Inhibition Pathway cluster_PPO PPO Inhibition Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching Symptoms Chlorophyll->Bleaching Photo-oxidation leads to HPPD_Inhibitor Quinazoline-2,4-dione (e.g., Mesotrione analogs) HPPD_Inhibitor->HPPD Inhibition Glutamate Glutamate Proto_IX_ogen Protoporphyrinogen IX Glutamate->Proto_IX_ogen PPO PPO Enzyme Proto_IX_ogen->PPO ROS Singlet Oxygen (ROS) Proto_IX_ogen->ROS Accumulation & Non-enzymatic Oxidation Proto_IX Protoporphyrin IX PPO->Proto_IX Chlorophyll_Heme Chlorophyll & Heme Proto_IX->Chlorophyll_Heme Necrosis Cell Membrane Damage (Necrosis) ROS->Necrosis PPO_Inhibitor Quinazoline-2,4-dione (e.g., Flumioxazin analogs) PPO_Inhibitor->PPO Inhibition

Caption: Target pathways for quinazoline-dione herbicides.

Part 2: Experimental Protocols for In Vitro Target Validation

The first critical step is to determine if the candidate compound, 6-Aminoquinazoline-2,4(1H,3H)-dione, inhibits either HPPD or PPO in a cell-free system. This confirms direct interaction with the target enzyme and provides quantitative data (e.g., IC₅₀ or Kᵢ values) for SAR studies.

Protocol 2.1: In Vitro HPPD Inhibition Assay

Principle: This assay measures the activity of recombinant HPPD enzyme (e.g., from Arabidopsis thaliana) by spectrophotometrically monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate (HPPA). The inhibitory potential of the test compound is determined by quantifying the reduction in enzyme activity.

Materials:

  • Recombinant HPPD enzyme

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM Ascorbic Acid, 200 µg/mL Catalase

  • Substrate: 4-hydroxyphenylpyruvate (HPPA) solution

  • Test Compound (e.g., 6-Aminoquinazoline-2,4(1H,3H)-dione) dissolved in DMSO

  • Positive Control: Mesotrione

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 310 nm

Procedure:

  • Prepare Reagent Plate: In a 96-well plate, prepare serial dilutions of the test compound and the positive control (Mesotrione) in DMSO. A typical concentration range would be from 100 µM down to 1 nM. Include DMSO-only wells as a negative control (100% activity).

  • Enzyme Preparation: Dilute the stock recombinant HPPD enzyme in the Assay Buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.

  • Assay Reaction:

    • To each well of a UV-transparent 96-well plate, add 180 µL of the Assay Buffer.

    • Add 2 µL of the diluted test compound, positive control, or DMSO from the reagent plate.

    • Add 10 µL of the diluted HPPD enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the HPPA substrate solution.

  • Data Acquisition: Immediately begin reading the absorbance at 310 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the consumption of HPPA.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the DMSO control (V_control). Percent inhibition = [1 - (V_sample / V_control)] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2.2: In Vitro PPO Inhibition Assay

Principle: This assay measures the activity of PPO enzyme isolated from plant mitochondria or etioplasts. The enzyme converts protoporphyrinogen IX to protoporphyrin IX, which can be detected fluorometrically. Inhibition is measured as a decrease in the rate of protoporphyrin IX formation.

Materials:

  • Isolated plant mitochondria or etioplasts (source of PPO)

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.5% Tween 20

  • Substrate: Protoporphyrinogen IX (prepare fresh from Protoporphyrin IX dimethyl ester)

  • Test Compound dissolved in DMSO

  • Positive Control: Flumioxazin or Butafenacil

  • 96-well black microplate

  • Fluorometer (Excitation: ~405 nm, Emission: ~630 nm)

Procedure:

  • Prepare Reagent Plate: As in Protocol 2.1, prepare serial dilutions of the test compound and positive control in DMSO.

  • Enzyme Preparation: Resuspend the isolated mitochondria/etioplasts in Assay Buffer to a suitable working concentration.

  • Assay Reaction:

    • To each well of a 96-well black plate, add 180 µL of the Assay Buffer.

    • Add 2 µL of the diluted test compound, positive control, or DMSO.

    • Add 10 µL of the PPO enzyme preparation and incubate for 15 minutes at room temperature.

  • Data Acquisition:

    • Place the plate in the fluorometer.

    • Initiate the reaction by injecting 10 µL of the freshly prepared protoporphyrinogen IX substrate.

    • Immediately begin reading the fluorescence intensity every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of fluorescence vs. time).

    • Determine the percent inhibition and calculate the IC₅₀ value as described in Protocol 2.1.

Part 3: Whole-Plant Greenhouse Efficacy Screening

Positive results in vitro are promising, but herbicidal activity must be confirmed at the whole-plant level. Greenhouse trials assess the compound's ability to be absorbed, translocated, and affect the target plant under controlled conditions.

Protocol 3.1: Pre- and Post-Emergence Herbicide Screening

Principle: To evaluate the herbicidal efficacy of a test compound when applied to the soil before weed emergence (pre-emergence) or directly to the foliage of emerged weeds (post-emergence).

Materials:

  • Test Compound (formulated as an emulsifiable concentrate or wettable powder)

  • A diverse panel of weed and crop species (see Table 1 for examples)

  • Pots or flats filled with a standard greenhouse soil mix

  • Automated track sprayer for uniform application

  • Controlled-environment greenhouse (e.g., 25°C day / 18°C night, 16h photoperiod)

Procedure:

A. Pre-Emergence Application:

  • Planting: Fill pots with soil and sow seeds of the selected plant species at the appropriate depth. Lightly water the pots.

  • Application: Within 24 hours of planting, apply the test compound using a track sprayer. Prepare a range of application rates (e.g., 37.5, 75, 150, 300 g a.i./ha). Include an untreated control and a commercial standard.

  • Growth and Evaluation: Move the pots to the greenhouse. Water as needed via sub-irrigation to avoid disturbing the treated soil surface. Evaluate plant injury 14-21 days after treatment (DAT) using a 0-100% visual rating scale (0 = no effect, 100 = complete plant death).

B. Post-Emergence Application:

  • Planting and Growth: Sow seeds and grow plants in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Application: Apply the test compound over the top of the plants using the track sprayer at the same range of rates.

  • Growth and Evaluation: Return plants to the greenhouse. Evaluate plant injury at 3, 7, and 14 DAT. Note the type of symptoms (e.g., bleaching for HPPD inhibitors, rapid necrosis for PPO inhibitors).

Data Presentation: Greenhouse Screening Results

Quantitative data from greenhouse trials should be summarized for easy comparison.

Table 1: Example Data Summary for Post-Emergence Herbicidal Activity (% Injury at 14 DAT) | Species | Type | 6-Aminoquinazoline-2,4(1H,3H)-dione (g a.i./ha) | Mesotrione (g a.i./ha) | | :--- | :--- | :---: | :---: | | | | 75 | 150 | 75 | 150 | | Abutilon theophrasti (Velvetleaf) | Broadleaf Weed | 85 | 100 | 90 | 100 | | Amaranthus retroflexus (Redroot Pigweed) | Broadleaf Weed | 90 | 100 | 95 | 100 | | Setaria faberi (Giant Foxtail) | Grassy Weed | 60 | 80 | 50 | 75 | | Zea mays (Maize) | Crop | 5 | 15 | 0 | 5 | | Triticum aestivum (Wheat) | Crop | 70 | 95 | 80 | 98 |

Workflow for Herbicide Candidate Evaluation

This diagram outlines the logical progression from initial idea to a greenhouse-validated lead.

Herbicide_Screening_Workflow A Hypothesize Novel Derivative (e.g., 6-Aminoquinazoline-2,4-dione) B Chemical Synthesis & Purification A->B C In Vitro Target Screening B->C D1 HPPD Inhibition Assay C->D1 Test D2 PPO Inhibition Assay C->D2 Test E Determine IC50 / Ki D1->E D2->E F Greenhouse Efficacy Screening E->F If Active G1 Pre-Emergence Trial F->G1 G2 Post-Emergence Trial F->G2 H Assess Weed Control & Crop Selectivity G1->H G2->H I Lead Candidate for SAR H->I Promising J Inactive / Poor Selectivity H->J Not Promising

Caption: A typical workflow for herbicide discovery.

Part 4: Structure-Activity Relationship (SAR) Studies

Once an initial "hit" like 6-Aminoquinazoline-2,4(1H,3H)-dione demonstrates activity, the next phase is to synthesize and test a library of analogs to understand the SAR. This process is crucial for optimizing potency, selectivity, and physicochemical properties.

Key Diversification Points: Research has shown that substitutions at the N-1, N-3, and various positions on the fused benzene ring of the quinazoline-2,4-dione scaffold significantly impact biological activity.[4][7]

  • N-1 Position: Alkyl or other small groups at this position can influence how the molecule fits into the active site of the target enzyme.

  • N-3 Position: This is often a key point for attaching larger phenyl or heterocyclic groups, which can form critical interactions within the enzyme's binding pocket.

  • Benzene Ring (Positions 5, 6, 7, 8): The electronic and steric properties of substituents on this ring can modulate everything from enzyme binding to the molecule's uptake and translocation in the plant. Your initial candidate has an amino group at the 6-position; exploring other groups (e.g., halo, alkyl, alkoxy) at this and other positions is a logical next step.

Visualizing SAR Diversification

Caption: Key diversification points on the quinazoline-dione scaffold.

By systematically modifying these positions and evaluating each new analog through the in vitro and greenhouse protocols described above, a clear SAR will emerge, guiding the rational design of a potent and selective herbicide candidate.

References

  • Title: Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones Source: PubMed URL: [Link]

  • Title: Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors Source: PubMed URL: [Link]

  • Title: Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Herbicidal Evaluation of Triketone-Containing Quinazoline-2,4-diones Source: ACS Publications URL: [Link]

  • Title: Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione–Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Quinazoline-2,4-dione: A promising scaffold for herbicide discovery Source: ResearchGate URL: [Link]

  • Title: Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review Source: PubMed URL: [Link]

  • Title: Preparation of quinazoline-2,4(1H,3H)-dione Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: Leveraging 6-Aminoquinazoline-2,4(1H,3H)-dione for the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged structure" in medicinal chemistry, recognized for its broad pharmacological activities.[1] Beyond therapeutics, its rigid, conjugated heterocyclic system presents a promising scaffold for the design of fluorescent probes.[2][3] This guide provides a comprehensive overview and detailed protocols for the chemical synthesis, photophysical characterization, and biological application of novel fluorescent probes derived from 6-aminoquinazoline-2,4(1H,3H)-dione. The strategic placement of the amino group at the C6 position offers a versatile chemical handle for systematically modifying the scaffold's electronic and photophysical properties, enabling the rational design of probes for specific analytes and biological environments. These protocols are intended for researchers, chemists, and drug development professionals seeking to create novel tools for bio-imaging and diagnostics.

Introduction: The Quinazolinedione Scaffold

The utility of a fluorescent probe is defined by its ability to report on its environment through changes in its photophysical properties. The ideal scaffold for such a probe is one that is both synthetically accessible and electronically tunable. 6-Aminoquinazoline-2,4(1H,3H)-dione is an exemplary starting material that meets these criteria.

  • Structural Merits: The fused ring system provides a stable, planar core. The inherent π-system can be extended through chemical modification to shift absorption and emission profiles into the visible spectrum.

  • Synthetic Versatility: The primary amine at the C6 position is a nucleophilic site, readily participating in reactions like Schiff base formation or amide coupling. This allows for the straightforward attachment of various functional moieties that can confer sensitivity to pH, viscosity, specific ions, or biomolecules.[2][4]

Core Compound Properties: 6-Aminoquinazoline-2,4(1H,3H)-dione

Property Value Source
IUPAC Name 6-amino-1H-quinazoline-2,4-dione [5]
Molecular Formula C₈H₇N₃O₂ [5]
Molecular Weight 177.16 g/mol [5]

| CAS Number | 54243-58-2 |[5] |

The general principle behind developing probes from this scaffold is to create an extended π-conjugated system via the 6-amino group. This modification transforms the parent molecule, which is typically non-fluorescent or weakly fluorescent, into a fluorophore with environmentally sensitive properties.

A 6-Aminoquinazoline- 2,4(1H,3H)-dione (Starting Scaffold) C Novel Fluorescent Probe (Extended π-system) A->C Schiff Base Condensation or Amide Coupling B Functional Moiety (e.g., Aldehyde, Acyl Chloride) B->C D Application (e.g., Bio-imaging, Sensing) C->D Photophysical Characterization

Caption: General workflow for probe development.

Synthesis of Quinazolinedione-Based Probes

The key to unlocking the fluorescent potential of the 6-aminoquinazoline-2,4(1H,3H)-dione scaffold lies in its chemical derivatization. The following protocol details a representative synthesis of a viscosity-sensitive probe via a Schiff base condensation reaction.

Protocol 1: Synthesis of a Viscosity-Sensitive Probe (QD-V1)

Principle of Operation: This synthesis creates a probe with a rotatable single bond between the quinazolinedione core and an electron-donating aromatic aldehyde. In low-viscosity environments, rotational motion around this bond provides a non-radiative decay pathway for the excited state, quenching fluorescence. In high-viscosity environments (such as within mitochondria or lysosomes), this rotation is restricted, closing the non-radiative pathway and causing a significant increase in fluorescence intensity. This mechanism is characteristic of many molecular rotors.[2][3]

Materials:

  • 6-Aminoquinazoline-2,4(1H,3H)-dione (177.16 g/mol )

  • 4-(Diethylamino)salicylaldehyde (193.24 g/mol )

  • Glacial Acetic Acid

  • Ethanol (Absolute)

  • Standard glassware for reflux

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-aminoquinazoline-2,4(1H,3H)-dione (177 mg, 1.0 mmol) in 30 mL of absolute ethanol. Gentle heating may be required to achieve full dissolution.

  • To this solution, add 4-(diethylamino)salicylaldehyde (212 mg, 1.1 mmol, 1.1 eq).

  • Add 0.5 mL of glacial acetic acid to the mixture to serve as a catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 6-8 hours.

  • Expert Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The formation of the product will be indicated by the appearance of a new, typically lower-Rf spot that is often brightly colored or fluorescent under UV light.

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the crude product with 20 mL of cold ethanol to remove unreacted aldehyde.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product, QD-V1 .

  • Dry the purified product under vacuum and characterize its structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

cluster_0 Reaction Scheme for QD-V1 Start_A 6-Aminoquinazoline- 2,4(1H,3H)-dione Conditions Ethanol, Acetic Acid Reflux, 6-8h Start_A->Conditions Start_B 4-(Diethylamino)salicylaldehyde Start_B->Conditions Product Viscosity Probe (QD-V1) (Schiff Base Adduct) Conditions->Product

Caption: Synthesis of a viscosity-sensitive probe.

Photophysical Characterization

Once synthesized and purified, the probe's utility is determined by its photophysical properties. These characteristics dictate the optimal settings for its use in fluorescence microscopy and spectroscopy.

Protocol 2: Determination of Photophysical Properties

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths, Stokes shift, and relative quantum yield (Φ_F) of the newly synthesized probe.

Materials:

  • Synthesized probe (e.g., QD-V1)

  • Spectroscopic grade solvents (e.g., DMSO, Ethanol, Glycerol)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution to 10 µM in the solvent of interest (e.g., ethanol).

    • Scan the absorbance from 300 nm to 700 nm using a UV-Vis spectrophotometer.

    • Record the wavelength of maximum absorbance (λ_abs).

  • Emission Spectrum:

    • Using the same 10 µM solution, excite the sample at its λ_abs in a spectrofluorometer.

    • Scan the emission from (λ_abs + 10 nm) to 750 nm.

    • Record the wavelength of maximum emission (λ_em).

  • Stokes Shift Calculation: Calculate the Stokes shift as: Stokes Shift (nm) = λ_em - λ_abs. A larger Stokes shift (>50 nm) is highly desirable as it minimizes spectral overlap and improves signal detection.

  • Quantum Yield (Relative Method):

    • Prepare a series of dilutions of the reference standard (quinine sulfate) and the sample probe at concentrations that yield an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate).

    • Measure the integrated fluorescence intensity of each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are used in the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) Where Φ is the quantum yield, Slope is the gradient from the plot, and η is the refractive index of the solvent.

Expected Photophysical Data for Quinazolinedione Derivatives

Probe Type Typical λ_abs (nm) Typical λ_em (nm) Stokes Shift (nm) Key Feature Reference
Viscosity-Sensitive 420–540 500–600 80-100 Fluorescence increases with viscosity [2][3]

| pH-Sensitive | 420–480 | 500–550 | 80-90 | Fluorescence enhances in alkaline pH (9-11) |[2] |

Application in Live-Cell Imaging

The true test of a fluorescent probe is its performance in a complex biological system. The following protocol outlines a general method for using a quinazolinedione-based probe to visualize changes in an intracellular parameter, such as viscosity.

Protocol 3: Live-Cell Imaging of Mitochondrial Viscosity

Rationale: Many quinazolinone-based probes have been shown to localize within specific organelles like mitochondria or lysosomes.[2][3] Mitochondrial viscosity is a critical parameter related to cellular stress and function. This protocol uses the synthesized probe QD-V1 to visualize changes in mitochondrial viscosity in live cells.

A 1. Culture HeLa Cells on glass-bottom dish B 2. Load Cells with QD-V1 Probe (10 µM) A->B C 3. Wash with PBS to remove excess probe B->C D 4. Induce Viscosity Change (e.g., with Nystatin) C->D E 5. Image with Confocal Microscopy D->E F 6. Quantify Fluorescence Intensity Change E->F

Caption: Workflow for live-cell viscosity imaging.

Procedure:

  • Cell Culture: Plate HeLa cells onto 35 mm glass-bottom confocal dishes and culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Probe Loading: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS). Add fresh medium containing 10 µM of the QD-V1 probe (from a 10 mM DMSO stock). Incubate for 30 minutes at 37°C.

    • Trustworthiness Check: A good probe should readily cross the cell membrane without requiring permeabilization agents and should not exhibit significant cytotoxicity at the working concentration. Always perform a cell viability assay (e.g., MTT assay) in parallel.

  • Washing: After incubation, remove the probe-containing medium and wash the cells twice with warm PBS to eliminate background fluorescence from residual probe in the medium.

  • Imaging: Add fresh culture medium or PBS to the dish. Place the dish on the stage of a confocal laser scanning microscope.

  • Image Acquisition:

    • Excite the cells using a laser line close to the probe's λ_abs (e.g., 488 nm).

    • Set the emission collection window around the probe's λ_em (e.g., 550-650 nm).

    • Acquire baseline images of the resting cells.

  • Inducing Viscosity Change: To validate the probe's response, carefully add a known viscosity-inducing agent like Nystatin (10 µg/mL) to the cells and acquire a time-series of images. A successful viscosity probe will show a time-dependent increase in fluorescence intensity in the target organelles.

  • Data Analysis: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within specific regions of interest (ROIs) corresponding to the target organelles before and after treatment.

Concluding Remarks and Future Directions

The 6-aminoquinazoline-2,4(1H,3H)-dione scaffold is a powerful and versatile platform for the development of sophisticated fluorescent probes. The synthetic accessibility of the 6-amino position allows for the creation of a diverse library of sensors capable of monitoring dynamic processes within living systems.

Future work in this area could focus on:

  • Multi-Response Probes: Designing probes that respond to multiple stimuli simultaneously (e.g., viscosity and pH).[3]

  • Targeted Probes: Conjugating the quinazolinedione fluorophore to ligands that bind to specific proteins or receptors, enabling targeted imaging of macromolecules.[7]

  • Theranostic Agents: Integrating the fluorescent imaging capabilities with therapeutic action, for example, by designing quinazolinedione derivatives that also carry an anticancer payload.[1]

By following the principles and protocols outlined in this guide, researchers can effectively harness the potential of this remarkable scaffold to create next-generation tools for biological discovery and medical diagnostics.

References

  • Conjugated structures based on quinazolinones and their application in fluorescent labeling. Royal Society of Chemistry.
  • 6-Amino-1H-quinazoline-2,4-dione.
  • Conjugated structures based on quinazolinones and their application in fluorescent labeling | Request PDF.
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
  • Pharmacological effect of quinazoline-2,4(1H,3H)
  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The guide is structured in a question-and-answer format, providing field-proven insights and evidence-based solutions.

I. Synthesis Overview & Key Reaction

6-Aminoquinazoline-2,4(1H,3H)-dione is a crucial scaffold in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2][3] Its synthesis, while conceptually straightforward, is often plagued by issues related to yield, purity, and side reactions. The most common laboratory-scale approach involves the cyclocondensation of an appropriately substituted anthranilic acid derivative with a one-carbon carbonyl equivalent, such as urea or potassium cyanate.

A primary synthetic route involves heating 2,5-diaminobenzoic acid with urea. This reaction proceeds through an intermediate urea derivative which then undergoes intramolecular cyclization with the elimination of ammonia to form the desired quinazolinedione ring.

Caption: General synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in heterocyclic synthesis are a frequent issue stemming from several factors.[4][5] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in 2,5-diaminobenzoic acid, such as oxidized species or isomers, can significantly inhibit the reaction or promote side-product formation.

  • Suboptimal Reaction Conditions: The cyclization step is highly sensitive to temperature and reaction time. Insufficient heat may lead to incomplete conversion, while excessive heat can cause degradation of the starting material or product.[5][6]

  • Atmospheric Moisture: The presence of water can interfere with the reaction, especially if using moisture-sensitive reagents or intermediates.[4]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized overheating and non-uniform reaction rates, ultimately lowering the overall yield.[4]

Q2: My TLC shows multiple spots, including one that is very polar. What are the likely side products?

A2: The presence of multiple spots indicates side reactions or incomplete conversion. Common impurities include:

  • Uncyclized Intermediate: The primary side product is often the N-carbamoyl derivative of 2,5-diaminobenzoic acid, which fails to cyclize. This intermediate is typically more polar than the final product.

  • Polymeric Materials: The presence of two amino groups on the starting material creates the potential for intermolecular reactions, leading to the formation of polymeric urea derivatives, which may appear as baseline material on the TLC plate.

  • Degradation Products: At excessively high temperatures, decarboxylation of the starting material or degradation of the quinazolinedione ring can occur.

Q3: The final product is a poorly soluble powder that is difficult to purify. What are the best purification strategies?

A3: Quinazolinediones are notoriously insoluble in many common organic solvents.

  • Trituration/Washing: The most effective initial purification step is often to wash the crude solid precipitate with a series of solvents to remove different types of impurities. Recommended solvents include hot water (to remove inorganic salts), ethanol, and diethyl ether (to remove less polar organic impurities).

  • Recrystallization: If further purification is needed, recrystallization from high-boiling polar aprotic solvents is the best approach. Suitable solvent systems include DMF/water, DMSO/water, or glacial acetic acid. The process involves dissolving the compound in the minimum amount of hot solvent and allowing it to cool slowly.

Q4: How can I definitively confirm the structure and purity of the final product?

A4: A combination of standard analytical techniques is required:

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, you should expect to see distinct signals for the aromatic protons and the exchangeable protons of the amino (-NH₂) and amide (-NH) groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point (m.p.): A sharp melting point is a good indicator of purity. Literature values should be consulted for comparison.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (amine and amide) and C=O stretching (carbonyls).

III. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Troubleshooting_Workflow problem problem cause cause solution solution start Problem: Low or No Yield cause1 Cause: Poor Reagent Quality start->cause1 Check Purity cause2 Cause: Suboptimal Conditions (Temp, Time, Solvent) start->cause2 Review Conditions cause3 Cause: Side Reactions Dominating start->cause3 Analyze Byproducts sol1 Verify starting material purity (NMR, m.p.). Recrystallize if necessary. cause1->sol1 Solution sol2 Systematically vary temperature and reaction time. Ensure solvent is dry and appropriate. cause2->sol2 Solution sol3 Lower reaction temperature. Increase molar excess of urea. Monitor via TLC/LC-MS. cause3->sol3 Solution

Sources

Technical Support Center: Navigating the Challenges of 6-Aminoquinazoline-2,4(1H,3H)-dione Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Aminoquinazoline-2,4(1H,3H)-dione. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of this compound's poor solubility in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental results.

Understanding the Challenge: The "Brick Dust" Problem

6-Aminoquinazoline-2,4(1H,3H)-dione and many of its quinazoline scaffold-containing counterparts are characterized by their rigid, planar structure and potential for strong intermolecular hydrogen bonding. These features contribute to a high crystal lattice energy, making them poorly soluble in aqueous solutions – a phenomenon often referred to as "brick dust" insolubility. This poor solubility can lead to a host of problems in biological assays, including compound precipitation, inaccurate concentration measurements, and ultimately, misleading data.[1]

This guide will walk you through a systematic approach to overcoming these solubility hurdles, from fundamental techniques to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Stock Solution Preparation & Handling

Q1: What is the recommended solvent for preparing a stock solution of 6-Aminoquinazoline-2,4(1H,3H)-dione?

A1: For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the most commonly used and effective solvent for quinazoline derivatives.[2][3] It is crucial to ensure the compound is fully dissolved in DMSO before further dilution.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 1.77 mg of 6-Aminoquinazoline-2,4(1H,3H)-dione (MW: 177.16 g/mol ).

  • Dissolution: Add 1 mL of 100% cell culture-grade DMSO to the vial containing the compound.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.[3]

  • Sonication (Optional but Recommended): If visual inspection reveals any remaining particulates, sonicate the vial in a water bath for 5-10 minutes.[2]

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Q2: I've prepared my DMSO stock, but I see precipitation when I dilute it into my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?

A2: This is a common issue known as "solvent shock." When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the abrupt change in solvent polarity can cause the compound to crash out of solution.[4]

Troubleshooting Workflow for Precipitation Upon Dilution

G start Precipitation Observed Upon Dilution step1 Reduce Final DMSO Concentration start->step1 step2 Decrease Stock Concentration and Increase Volume Added step1->step2 step3 Pre-warm Aqueous Medium to 37°C step2->step3 step4 Slow, Dropwise Addition with Vortexing step3->step4 step5 Still Precipitating? step4->step5 advanced Proceed to Advanced Solubilization Techniques step5->advanced Yes success Precipitation Resolved step5->success No

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level toxic to your cells. Most cell lines can tolerate up to 0.5% DMSO, while some are sensitive to concentrations as low as 0.1%.[2][5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Dilution Strategy: Instead of adding a very small volume of a high concentration stock, try making an intermediate dilution of your stock in DMSO and then adding a larger volume of this to your aqueous medium. This allows for more gradual mixing.

  • Temperature: Warming your assay buffer or cell culture medium to 37°C before adding the compound can sometimes improve solubility.[4]

  • Mixing Technique: Add the compound stock solution drop-wise to the aqueous medium while gently vortexing or swirling. This prevents localized high concentrations of the compound and DMSO.[2]

Q3: What are the consequences of undetected compound precipitation in my assay?

A3: Undetected precipitation can have severe impacts on the accuracy and reproducibility of your results. It can lead to:

  • Underestimation of Potency: The actual concentration of the compound in solution will be lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[1]

  • Assay Interference: Precipitated particles can interfere with optical readings in plate-based assays and can be cytotoxic to cells.[6]

Section 2: Advanced Solubilization Strategies

If the troubleshooting steps in Section 1 are insufficient, more advanced formulation strategies may be necessary.

Q4: Can cyclodextrins help improve the solubility of 6-Aminoquinazoline-2,4(1H,3H)-dione?

A4: Yes, cyclodextrins are excellent candidates for solubilizing hydrophobic compounds. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[7][8]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio: Determine the desired molar ratio of 6-Aminoquinazoline-2,4(1H,3H)-dione to β-cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).

  • Slurry Formation: In a mortar, add the calculated amount of β-cyclodextrin and a small amount of a 50% ethanol/water solution to form a thick paste.

  • Incorporation: Gradually add the weighed 6-Aminoquinazoline-2,4(1H,3H)-dione to the paste while continuously triturating.

  • Kneading: Continue to knead the mixture for at least one hour to facilitate the formation of the inclusion complex.[9]

  • Drying: Spread the paste in a thin layer and allow it to air dry at room temperature for 24 hours, or in a vacuum oven at a low temperature.

  • Pulverization: Once completely dry, pulverize the solid complex into a fine powder and pass it through a sieve.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous assay buffer.

Data Presentation: Expected Solubility Enhancement

FormulationSolventExpected Solubility
6-Aminoquinazoline-2,4(1H,3H)-dioneAqueous Buffer (pH 7.4)Very Low
1:1 Molar Ratio with β-cyclodextrinAqueous Buffer (pH 7.4)Significantly Increased

Q5: Are nanoparticle or liposomal formulations suitable for in vitro assays?

A5: Absolutely. Both nanoparticle and liposomal formulations can be highly effective for delivering poorly soluble compounds to cells in culture. They can improve solubility, protect the compound from degradation, and in some cases, enhance cellular uptake.[10][11]

Experimental Workflow: Liposomal Encapsulation of 6-Aminoquinazoline-2,4(1H,3H)-dione (Thin-Film Hydration Method)

G start Dissolve Lipids and Compound in Chloroform step1 Create Thin Lipid Film (Rotary Evaporation) start->step1 step2 Hydrate Film with Aqueous Buffer step1->step2 step3 Form Multilamellar Vesicles (Vortexing/Sonication) step2->step3 step4 Extrude to Form Unilamellar Vesicles step3->step4 end Characterize Liposomes (Size, Encapsulation Efficiency) step4->end

Caption: Workflow for liposomal encapsulation.

Detailed Protocol:

  • Lipid and Compound Dissolution: In a round-bottom flask, dissolve your chosen lipids (e.g., DSPC and cholesterol) and 6-Aminoquinazoline-2,4(1H,3H)-dione in chloroform.[12]

  • Film Formation: Remove the chloroform using a rotary evaporator to create a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the film with your desired aqueous buffer by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs) suitable for cell culture, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]

  • Characterization: Before use, it is essential to characterize the liposomal formulation for particle size, polydispersity index, and encapsulation efficiency.

Section 3: Understanding the Biological Context

Q6: What is the likely mechanism of action for 6-Aminoquinazoline-2,4(1H,3H)-dione?

A6: The quinazoline scaffold is a well-established pharmacophore in kinase inhibitor drug discovery.[13] Many quinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[14][15] They are also known to target key enzymes in the PI3K/Akt/mTOR signaling pathway.[1][14]

Signaling Pathway: EGFR and Downstream PI3K/Akt/mTOR Cascade

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 6-Aminoquinazoline- 2,4(1H,3H)-dione Inhibitor->EGFR inhibits Inhibitor->PI3K inhibits

Caption: Potential inhibition of the EGFR and PI3K/Akt/mTOR pathways.

This pathway is critical in regulating cell growth, proliferation, and survival.[16][17] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. The inhibitory action of 6-Aminoquinazoline-2,4(1H,3H)-dione likely stems from its ability to compete with ATP at the kinase domain of these enzymes.

By understanding the potential targets and having robust methods to ensure its solubility, you can confidently investigate the biological effects of 6-Aminoquinazoline-2,4(1H,3H)-dione in your research.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Wang, J., Fan, H., & Zhang, M. (2017). General Methods for the Preparation of Cyclodextrin Inclusion Complexes.
  • Castor, T. P. (2000). Methods for making liposomes containing hydrophobic drugs.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • August, A. T. (2020). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Retrieved from [Link]

  • Dadashpour, S., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Retrieved from [Link]

  • Wang, D. Z., et al. (2022, September 24). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Murillo-Alkalay, A., et al. (2012). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 17(7), 8486-8497.
  • Li, S., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PubMed Central. Retrieved from [Link]

  • CarboHyde. (2023, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Liposome Formulations of Hydrophobic Drugs. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 29(4), 875.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

  • Cighir, C., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(21), 7294.
  • Protocols.io. (2023, January 12). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Al-Salem, H. S., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6599.
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Semantic Scholar. Retrieved from [Link]

  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. ResearchGate. Retrieved from [Link]

  • Poulsen, L. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved from [Link]

  • Liu, S., et al. (2023). Performance and Mechanism of Enzyme-Induced Carbonate Precipitation (EICP) for Fine-Grained Saline Soil Stabilization.
  • IJRPC. (n.d.). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. Retrieved from [Link]

  • Protocols.io. (2023, January 12). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 579-586.
  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(1), 145-152.
  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]

  • Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway. YouTube. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. Scientific Reports, 13(1), 20993.

Sources

Optimizing reaction conditions for the synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical synthetic route for 6-Aminoquinazoline-2,4(1H,3H)-dione?

The most established and reliable method involves a two-step process starting from 2-amino-5-nitrobenzoic acid. The general workflow is as follows:

  • Cyclization: The first step is the formation of the quinazolinedione heterocyclic system. This is typically achieved by reacting 2-amino-5-nitrobenzoic acid with a carbonyl source, most commonly urea, to form 6-nitroquinazoline-2,4(1H,3H)-dione. This reaction is a cyclocondensation.

  • Reduction: The second step involves the selective reduction of the nitro group at the C-6 position to an amino group, yielding the final product, 6-Aminoquinazoline-2,4(1H,3H)-dione.

This strategic pathway is favored because the electron-withdrawing nature of the nitro group facilitates certain reaction steps, and its subsequent reduction to a versatile amino group is a well-understood transformation.

cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A 2-Amino-5-nitrobenzoic Acid + Urea B 6-Nitroquinazoline-2,4(1H,3H)-dione A->B Heat C 6-Nitroquinazoline-2,4(1H,3H)-dione D 6-Aminoquinazoline-2,4(1H,3H)-dione C->D Reducing Agent (e.g., SnCl2 or H2, Pd/C)

Caption: Overall synthetic workflow.
Q2: Why is the cyclization reaction with urea typically performed at high temperatures?

The reaction between an anthranilic acid derivative and urea to form a quinazolinedione requires significant thermal energy to proceed. This is due to several factors:

  • Activation Energy: The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of urea, followed by the elimination of ammonia and subsequent intramolecular cyclization. These steps have a considerable activation energy barrier that must be overcome.[1]

  • Urea Decomposition: At elevated temperatures (typically >135°C), urea decomposes to form isocyanic acid (HNCO) and ammonia. The highly reactive isocyanic acid is the key electrophile that reacts with the 2-amino-5-nitrobenzoic acid to initiate the cyclization cascade. Heating ensures a sufficient concentration of this reactive intermediate.

  • Driving the Equilibrium: The reaction releases ammonia as a byproduct. Performing the reaction in an open system or at a temperature above the boiling point of ammonia helps to drive the reaction forward according to Le Châtelier's principle.

Q3: What are the key considerations when choosing a reducing agent for the nitro group?

The choice of reducing agent is critical for a successful and clean conversion of the nitro intermediate to the final amino product. The primary consideration is chemoselectivity—the agent must reduce the aromatic nitro group without affecting the carbonyl groups of the quinazolinedione ring.

Commonly used reducing agents include:

  • Tin(II) Chloride (SnCl₂): This is a very common and reliable method that offers excellent chemoselectivity for reducing aromatic nitro groups in the presence of other reducible functionalities.[2]

  • Catalytic Hydrogenation (H₂/Pd/C): Palladium on carbon is a powerful reducing system.[2] It is highly efficient but can sometimes lead to over-reduction or dehalogenation if other sensitive groups are present on the molecule.[2]

  • Iron in Acidic Media (Fe/HCl or Fe/AcOH): This is a classic, cost-effective method for nitro group reduction.[2][3] The reaction is heterogeneous and can sometimes require careful workup to remove iron salts.

  • Sodium Dithionite (Na₂S₂O₄): This reagent can be used under milder, often aqueous, conditions and is effective for nitro group reductions.[4]

The optimal choice depends on the substrate's overall functionality, scale of the reaction, and available laboratory equipment. For this specific synthesis, SnCl₂ and H₂/Pd/C are generally the most favored for their high yields and clean reaction profiles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

cluster_conditions Condition Optimization A Low or No Product Yield? B Check Starting Material Purity (NMR, mp, etc.) A->B Is purity confirmed? C Optimize Reaction Conditions A->C Purity OK D Verify Reagent/Catalyst Activity A->D Conditions Optimized, Still Low Yield Temp Temperature Screening C->Temp Solvent Solvent Screening C->Solvent Time Time Course Study C->Time E Monitor Reaction Progress (TLC, LC-MS) D->E Use Fresh Reagents/ Catalyst

Caption: General troubleshooting workflow for low yields.
Issue 1: Low yield during the cyclization to form 6-nitroquinazoline-2,4(1H,3H)-dione.
  • Question: My reaction of 2-amino-5-nitrobenzoic acid and urea is giving a very low yield. What are the likely causes and how can I improve it?

  • Answer: Low yield in this step is a frequent problem. Let's break down the potential causes and solutions systematically.

    • Possible Cause 1: Suboptimal Reaction Temperature.

      • Explanation: As discussed, this reaction requires high temperatures to generate the reactive isocyanic acid intermediate from urea. If the temperature is too low, the reaction rate will be impractically slow. If it's excessively high, you may risk thermal decomposition of your starting material or product.

      • Troubleshooting:

        • Ensure your reaction vessel is heated uniformly. A sand bath or heating mantle with vigorous stirring is recommended.

        • Confirm the internal reaction temperature with a calibrated thermometer. Do not rely solely on the heating mantle's dial setting.

        • Perform small-scale temperature screening experiments.[1] A typical range for this fusion reaction is 140°C to 180°C.

    • Possible Cause 2: Inefficient Mixing.

      • Explanation: This reaction is often performed as a melt or with minimal solvent, making it a heterogeneous mixture. Poor mixing can lead to localized overheating and prevent the reactants from interacting effectively.

      • Troubleshooting:

        • Use efficient mechanical stirring. A magnetic stir bar may not be sufficient for the viscous melt that can form.

        • Consider adding a high-boiling, inert solvent (e.g., diphenyl ether, sulfolane) to improve homogeneity, although this will require higher temperatures to drive off the ammonia byproduct.

    • Possible Cause 3: Purity of Starting Materials.

      • Explanation: Impurities in the 2-amino-5-nitrobenzoic acid can interfere with the reaction. Moisture in the urea can also be problematic.

      • Troubleshooting:

        • Verify the purity of your 2-amino-5-nitrobenzoic acid via melting point or NMR spectroscopy. Recrystallize if necessary.

        • Use dry, high-purity urea.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeReference
Temperature 120°C150-160°CIncreased reaction rate and yield.[5]
Mixing Magnetic StirringMechanical StirringImproved homogeneity, prevents charring.
Reactant Ratio 1:1 (Acid:Urea)1:3 (Acid:Urea)Urea used in excess acts as a reactant and solvent, driving the reaction.
Issue 2: Incomplete reduction of the nitro group.
  • Question: My TLC/LC-MS analysis shows a significant amount of starting material (6-nitroquinazoline-2,4(1H,3H)-dione) remaining after the reduction step. How can I drive the reaction to completion?

  • Answer: An incomplete reduction can usually be traced to the reducing agent or the reaction conditions.

    • Possible Cause 1: Inactive Catalyst or Reagent.

      • Explanation: Catalysts like Pd/C can lose activity over time or if exposed to poisons (e.g., sulfur compounds).[1] Reagents like SnCl₂ can oxidize upon storage.

      • Troubleshooting:

        • For Catalytic Hydrogenation (H₂/Pd/C): Use a fresh batch of catalyst. Ensure the reaction is adequately flushed with hydrogen and that the solvent is properly deoxygenated. The reaction is often run under positive hydrogen pressure (e.g., using a balloon or a Parr hydrogenator).

        • For SnCl₂ Reduction: Use a fresh bottle of tin(II) chloride dihydrate. The reaction is typically run in an acidic medium (HCl) or a polar solvent like ethanol at reflux to ensure the solubility of the reactants and maintain an active reducing environment.

    • Possible Cause 2: Insufficient Amount of Reducing Agent.

      • Explanation: The stoichiometry is crucial. The reduction of a nitro group to an amine is a six-electron process. A stoichiometric excess of the reducing agent is required.

      • Troubleshooting:

        • For SnCl₂, a common molar ratio is 3-5 equivalents relative to the nitro compound.

        • For catalytic hydrogenation, ensure sufficient catalyst loading (typically 5-10 mol% of Pd) and adequate hydrogen supply.

    • Possible Cause 3: Poor Solubility.

      • Explanation: The nitro-quinazolinedione intermediate may have limited solubility in the chosen reaction solvent, limiting its contact with the catalyst or reducing agent.

      • Troubleshooting:

        • Screen different solvents. For SnCl₂ reduction, ethanol or ethyl acetate are common choices.[1] For hydrogenation, solvents like methanol, ethanol, or THF are often effective.[1]

        • Increase the reaction temperature (reflux) to improve solubility, provided the chosen solvent and reagents are stable at that temperature.

Reducing AgentTypical SolventTemperatureKey Advantages/DisadvantagesReference
H₂ (1 atm), 10% Pd/C Methanol / THFRoom Temp.Adv: Clean workup (filtration). Disadv: Requires specialized equipment; potential for dehalogenation.[2]
SnCl₂·2H₂O Ethanol / Ethyl AcetateRefluxAdv: High chemoselectivity, reliable. Disadv: Workup requires neutralization and removal of tin salts.[2]
Fe / HCl Ethanol / WaterRefluxAdv: Inexpensive. Disadv: Heterogeneous, workup can be cumbersome.[3]
Na₂S₂O₄ DMF / Water60-80 °CAdv: Works well in aqueous systems. Disadv: Can sometimes be less efficient than other methods.[4]
Issue 3: Difficulty purifying the final 6-Aminoquinazoline-2,4(1H,3H)-dione product.
  • Question: My crude product is difficult to purify. Column chromatography gives poor separation, and recrystallization attempts are failing. What can I do?

  • Answer: Purification challenges often arise from the product's physical properties or persistent impurities.

    • Possible Cause 1: Poor Solubility.

      • Explanation: The final product, with its amino group and two amide protons, is quite polar and capable of strong intermolecular hydrogen bonding. This can lead to low solubility in many common organic solvents.

      • Troubleshooting:

        • Recrystallization: Screen a wide range of polar solvents. Hot DMF, DMSO, or acetic acid/water mixtures are often effective for recrystallizing such compounds.

        • Trituration: Wash/triturate the crude solid with various solvents (e.g., hot ethanol, ethyl acetate, diethyl ether) to remove less polar impurities.

    • Possible Cause 2: Contamination with Inorganic Salts.

      • Explanation: If you used a metal-based reducing agent like SnCl₂ or Fe, the crude product might be contaminated with inorganic salts from the workup.

      • Troubleshooting:

        • Ensure the pH is carefully adjusted during the workup. After SnCl₂ reduction, basification (e.g., with NaHCO₃ or NaOH solution) is necessary to precipitate tin hydroxides, which can then be filtered off.

        • A thorough wash of the crude product with water can help remove residual water-soluble salts.

    • Possible Cause 3: Product is in Salt Form.

      • Explanation: The basic amino group can form a salt with any residual acid from the reaction or workup (e.g., HCl). The salt will have very different solubility properties than the free base.

      • Troubleshooting:

        • During workup, carefully neutralize the reaction mixture to the isoelectric point of the molecule to precipitate the free amine. Use a pH meter for accuracy.

        • If you have an acidic impurity, a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) may be beneficial. Conversely, if you have basic impurities, a wash with dilute acid could help, but be aware this will protonate your product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione
  • Reagents & Setup:

    • To a 250 mL round-bottom flask, add 2-amino-5-nitrobenzoic acid (18.2 g, 0.1 mol) and urea (24.0 g, 0.4 mol).

    • Equip the flask with a mechanical stirrer and an air condenser.

  • Reaction:

    • Place the flask in a sand bath or heating mantle and begin stirring.

    • Heat the mixture to 150-160°C. The mixture will melt, and ammonia gas will evolve.

    • Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The starting material should be consumed.

  • Workup & Purification:

    • Allow the reaction mixture to cool to approximately 100°C.

    • Carefully add 100 mL of 2 M sodium hydroxide solution. The solid should dissolve.

    • Heat the solution to boiling and filter it while hot to remove any insoluble impurities.

    • Cool the filtrate to room temperature and then acidify to pH 2-3 with concentrated hydrochloric acid.

    • A yellow precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven to yield 6-nitroquinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione (via SnCl₂ Reduction)
  • Reagents & Setup:

    • To a 500 mL round-bottom flask, add 6-nitroquinazoline-2,4(1H,3H)-dione (10.4 g, 0.05 mol) and 200 mL of ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol).

    • Equip the flask with a reflux condenser.

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.

    • The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Carefully pour the residue into 300 mL of ice-water.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the mixture is 7-8. A large amount of tin hydroxide will precipitate.

    • Filter the entire mixture through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with hot water and then with ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent (e.g., water, or an ethanol/water mixture) to afford pure 6-Aminoquinazoline-2,4(1H,3H)-dione.

References

  • Romero, A. H., Salazar, J., & López, S. E. (2013). Synthesis of 2-(Het)arylquinazolin-4(3H)-ones from 2-Nitrobenzamides. Synthesis, 45(15), 2043-2050. Available at: [Link]

  • New Journal of Chemistry. (2018). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2020). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry. Available at: [Link]

  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolinediones. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [Link]

  • Molecules. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Molecules. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link]

  • Molecules. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]

  • ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Journal of Zhejiang University. Science. B. (2015). Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University. Science. B. Available at: [Link]

  • ResearchGate. (2025). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Available at: [Link]

  • MDPI. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Available at: [Link]

  • RSC Publishing. (2021). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Available at: [Link]

  • RSC Advances. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available at: [Link]

  • Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline.
  • The Journal of Organic Chemistry. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting unexpected side products in 6-Aminoquinazoline-2,4(1H,3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot unexpected side products encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured question-and-answer format to address specific experimental issues.

Introduction to the Synthetic Challenge

The synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione, a valuable scaffold in medicinal chemistry, presents unique challenges primarily due to the reactivity of the diamino-substituted benzene ring. Two main synthetic strategies are commonly considered: a direct cyclization and a two-step nitration/reduction pathway. Each route has its own set of potential pitfalls leading to the formation of undesired side products. This guide will dissect these issues and provide actionable solutions.

Troubleshooting Guide: Question & Answer Format

Part 1: Direct Synthesis from 2,5-Diaminobenzoic Acid

The direct cyclization of 2,5-diaminobenzoic acid with a carbonyl source like urea is often attempted but is fraught with difficulties.

Question 1: My reaction with 2,5-diaminobenzoic acid and urea resulted in a low yield of the desired product and a significant amount of insoluble, intractable material. What is likely happening?

Answer: This is a very common issue with this direct approach. The formation of an insoluble, likely polymeric, material is the most probable cause.

  • Causality: 2,5-diaminobenzoic acid is a highly activated system with two nucleophilic amino groups. The 5-amino group, which is not intended to participate in the quinazoline ring formation, can react with the activated urea or an intermediate, leading to intermolecular condensation and polymerization.[1][2] The resulting polyamides or polyureas are often insoluble in common organic solvents, making purification and isolation of the desired product extremely difficult.

  • Troubleshooting & Resolution:

    • Protecting Group Strategy: The most effective solution is to employ a protecting group for the 5-amino group. This prevents its participation in side reactions. An ideal protecting group should be stable to the cyclization conditions and easily removable afterward.

    • Reaction Conditions: Lowering the reaction temperature and using a shorter reaction time might slightly reduce polymerization, but this often comes at the cost of a lower conversion rate to the desired product.

Question 2: Besides polymerization, what other side products can I expect from the direct synthesis?

Answer: Several side products can arise from the high reactivity of 2,5-diaminobenzoic acid.

  • Isomeric Quinazolinediones: While less common, there is a possibility of cyclization involving the 5-amino group, which would lead to the formation of isomeric quinazolinedione structures. However, the ortho-relationship of the carboxylic acid and the 2-amino group strongly favors the formation of the desired quinazoline ring.

  • Dimerization and Oligomerization: Before extensive polymerization, dimers and trimers can form. These are often difficult to separate from the desired product due to similar polarities.

  • Decarboxylation: Under harsh heating conditions, 2,5-diaminobenzoic acid can decarboxylate, leading to m-phenylenediamine, which can then react with urea to form other byproducts.

Part 2: The Two-Step Synthesis: Nitration and Reduction

A more reliable and higher-yielding approach involves the synthesis of 6-nitroquinazoline-2,4(1H,3H)-dione from 5-nitroanthranilic acid and urea, followed by the reduction of the nitro group.[3]

Question 3: I performed the nitration of quinazoline-2,4(1H,3H)-dione, but my NMR shows a mixture of products. What are the likely impurities?

Answer: Incomplete or over-nitration are the most common issues.

  • Unreacted Starting Material: The presence of quinazoline-2,4(1H,3H)-dione indicates an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the equivalents of the nitrating agent. Monitor the reaction closely by TLC to ensure full consumption of the starting material.

  • Isomeric Nitroquinazolinediones: While the 6-position is generally favored, nitration can also occur at other positions on the benzene ring, leading to a mixture of isomers.

    • Solution: Careful control of the reaction temperature is crucial. Running the reaction at a lower temperature can improve the regioselectivity. Purification by column chromatography or recrystallization is often necessary to isolate the desired 6-nitro isomer.[4]

Question 4: The reduction of my 6-nitroquinazoline-2,4(1H,3H)-dione is not clean. What side products should I look for?

Answer: Incomplete reduction and side reactions of the newly formed amino group are the primary concerns.

  • Incomplete Reduction: The presence of the starting 6-nitro compound or intermediate reduction products (e.g., nitroso or hydroxylamino species) can occur.

    • Solution: Ensure the catalyst (e.g., Pd/C, SnCl₂) is active and used in sufficient quantity.[3] Increase the reaction time or hydrogen pressure (for catalytic hydrogenation). Monitor the reaction by TLC until the starting material is fully consumed.

  • Side Reactions of the 6-Amino Group: The newly formed 6-amino group is nucleophilic and can potentially react with other components in the reaction mixture, although this is less common under typical reduction conditions.

  • Purification Challenges: The final product, 6-aminoquinazoline-2,4(1H,3H)-dione, is quite polar. This can make extraction and purification challenging.

    • Solution: After the reaction, it may be necessary to adjust the pH to ensure the product is in its neutral form for extraction. For purification, column chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) is often effective. Recrystallization from a suitable solvent can also be used.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione
  • To a stirred solution of 5-nitroanthranilic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid), add urea (2-3 equivalents).

  • Heat the reaction mixture at reflux (typically 120-140 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., in 10% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude 6-nitroquinazoline-2,4(1H,3H)-dione.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Reduction of 6-Nitroquinazoline-2,4(1H,3H)-dione
  • Dissolve 6-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (usually 4-12 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-aminoquinazoline-2,4(1H,3H)-dione.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Visualization of Synthetic Pathways and Troubleshooting

Synthesis_Troubleshooting cluster_direct Direct Synthesis cluster_twostep Two-Step Synthesis A 2,5-Diaminobenzoic Acid + Urea B Desired Product: 6-Aminoquinazoline-2,4(1H,3H)-dione A->B Desired Cyclization C Side Product: Polymerization A->C Intermolecular Condensation D Side Product: Isomeric Quinazolinediones A->D Incorrect Cyclization E 5-Nitroanthranilic Acid + Urea F Intermediate: 6-Nitroquinazoline-2,4(1H,3H)-dione E->F Nitration H Side Product: Incomplete Nitration E->H Issue G Final Product: 6-Aminoquinazoline-2,4(1H,3H)-dione F->G Reduction I Side Product: Incomplete Reduction F->I Issue

Caption: Synthetic pathways for 6-Aminoquinazoline-2,4(1H,3H)-dione and potential side products.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
6-Aminoquinazoline-2,4(1H,3H)-dioneC₈H₇N₃O₂177.161H NMR: Aromatic protons and amino group protons. MS: m/z 178 [M+H]⁺.
6-Nitroquinazoline-2,4(1H,3H)-dioneC₈H₅N₃O₄207.141H NMR: Characteristic downfield shifts of aromatic protons due to the nitro group.[4] MS: m/z 208 [M+H]⁺.
2,5-Diaminobenzoic acidC₇H₈N₂O₂152.15Starting material for direct synthesis.[5]
5-Nitroanthranilic acidC₇H₆N₂O₄182.13Starting material for the two-step synthesis.
Polymer from 2,5-diaminobenzoic acid(C₈H₆N₂O)nVariableTypically insoluble in common NMR solvents. Broad, unresolved peaks in solid-state NMR.

Frequently Asked Questions (FAQs)

Q1: Is it possible to synthesize 6-Aminoquinazoline-2,4(1H,3H)-dione in one step? While theoretically possible, the direct one-step synthesis from 2,5-diaminobenzoic acid is highly prone to side reactions, particularly polymerization, leading to very low yields and difficult purification. The two-step nitration/reduction pathway is generally more reliable and recommended.

Q2: What are the best protecting groups for the 5-amino group in 2,5-diaminobenzoic acid for the direct synthesis? Common amine protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) could be employed.[6][7] The choice would depend on the desired deprotection conditions. The Boc group is acid-labile, while the Fmoc group is base-labile.[7][8] The stability of the quinazolinedione ring to these deprotection conditions would need to be considered.

Q3: How can I confirm the identity and purity of my final product? A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Q4: My final product is colored. How can I decolorize it? A persistent color may indicate the presence of impurities. Treatment with activated charcoal in a suitable solvent followed by filtration can often remove colored impurities. If this is not effective, further purification by column chromatography or recrystallization may be necessary.

References

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from a source providing spectroscopic data for 6-nitroquinazoline-2,4(1H,3H)-dione.
  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4987. [Link]

  • Kuran, B., Krawiecka, M., Kossakowski, J., Pindel, Ł., Młynarczyk, G., Cieślak, M., Kaźmierczak-Barańska, J., & Królewska, K. (2014). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 71(1), 145-151.
  • Yilmaz, G., & Genc, Z. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Arabian Journal of Chemistry, 13(11), 7949-7962. [Link]

  • Yüksek, H., Gürsoy, S., & Demir, S. (2022). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Russian Journal of General Chemistry, 92(1), 143-148.
  • Lukin, A. S., Dar'in, D. V., & Krasavin, M. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molbank, 2023(2), M1629. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2023). Intramolecular cyclization of the O-Nitro urea/thiourea to 3,4-dihydroisoquinolin-1(2H). Tetrahedron Letters, 124, 154677.
  • Behera, C. C., & Panda, C. S. (2012). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-one analogues. Der Pharma Chemica, 4(1), 355-364.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., Al-Dhfyan, A., & Al-Gendy, M. A. (2021). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 13(1), 37-57. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.
  • UkrOrgSyntez. (2018). Unprecedented Reactivity of 3Amino1H,3H-quinoline-2,4-diones with Urea: An Efficient Synthesis of 2,6-Dihydro-imidazo[1,5-c]quinazoline-3,5-diones. Chemistry of Heterocyclic Compounds, 54(1), 100-101.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega.
  • National Center for Biotechnology Information. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. Scientific Reports, 12, 9033.
  • National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports.
  • MDPI. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 26(19), 5945.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)
  • PubChem. (n.d.). 2,5-Diaminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of poly(3,5-diaminobenzoic acid)
  • MDPI. (2023).
  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100865.
  • Royal Society of Chemistry. (2023). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry, 14(43), 5125-5135.
  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 15(11), 1369.
  • UniCA IRIS. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. Organic & Biomolecular Chemistry, 20(16), 3329-3338.
  • ScienceDirect. (2018). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). Journal of Applied Pharmaceutical Science, 8(10), 107-111.
  • National Center for Biotechnology Information. (2016). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 25, 1133-1152.
  • National Center for Biotechnology Information. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 37(16), 2547-2555.
  • MDPI. (2021). Preparation of High Molecular Weight Poly(urethane-urea)
  • Royal Society of Chemistry. (2024). Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. New Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol.

Sources

Strategies to reduce the cytotoxicity of 6-Aminoquinazoline-2,4(1H,3H)-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Cytotoxicity in Drug Development

Welcome to the technical support center for researchers working with 6-Aminoquinazoline-2,4(1H,3H)-dione analogs. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of managing the cytotoxic effects of these promising compounds. Our goal is to empower you with the knowledge to refine your analogs, enhance their therapeutic index, and accelerate your drug discovery pipeline.

Troubleshooting Guide: Unexpected Cytotoxicity

This section addresses common issues encountered during the development of 6-aminoquinazoline-2,4(1H,3H)-dione analogs. The question-and-answer format is designed to provide direct solutions to specific experimental problems.

Question 1: My lead 6-aminoquinazoline-2,4(1H,3H)-dione analog shows potent activity against my target, but it also exhibits significant cytotoxicity in normal cell lines. What are my immediate next steps?

Answer:

This is a common challenge in drug discovery. The immediate goal is to determine if the cytotoxicity is on-target (related to the primary mechanism of action) or off-target.

  • Step 1: Dose-Response Analysis: Perform a detailed dose-response curve in both your target cancer cell line and a panel of normal cell lines (e.g., MRC-5, HUVEC).[1] A narrow therapeutic window suggests on-target toxicity in normal cells that also express the target, or a general off-target effect.

  • Step 2: Target Expression Analysis: Confirm the expression level of your primary target in the affected normal cell lines. High target expression could explain the on-target toxicity.

  • Step 3: Preliminary Mechanism of Action (MoA) Studies: Use assays to investigate the mode of cell death (apoptosis vs. necrosis). This can provide clues about the underlying mechanism of toxicity. For instance, markers of apoptosis might suggest a more controlled, target-related effect, while markers of necrosis could point to general cellular damage.

Question 2: I suspect the cytotoxicity of my analog is due to off-target effects. What structural modifications can I make to reduce this?

Answer:

Reducing off-target cytotoxicity often involves strategic structural modifications to improve selectivity. The quinazoline scaffold has several positions that can be modified to influence its biological activity and toxicity profile.[2][3]

  • Focus on the 6-Amino Position: The 6-amino group is a key site for modification. Altering the nature of the substituent on this amine can significantly impact off-target binding. Consider introducing bulkier or more polar groups to create steric hindrance that may prevent binding to off-target proteins.

  • Explore Positions 2 and 3: Substitutions at the N-3 position and modifications at the C-2 position are known to influence the activity and selectivity of quinazolinone derivatives.[4][5] For example, introducing different aryl or alkyl groups at N-3 can alter the molecule's conformation and interactions with off-target kinases or enzymes.

  • Consider Bioisosteric Replacements: Bioisosterism is a powerful strategy to reduce toxicity by replacing a functional group with another that has similar physical or chemical properties but a different biological effect.[6][7][8] For example, replacing a metabolically unstable ester group with a more stable amide can reduce the formation of toxic metabolites.[6]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the cytotoxicity of 6-aminoquinazoline-2,4(1H,3H)-dione analogs.

What are the most common mechanisms of cytotoxicity for quinazolinone derivatives?

Quinazolinone derivatives can induce cytotoxicity through various mechanisms, including:

  • On-target effects: Inhibition of the intended therapeutic target (e.g., a protein kinase) that is also present in normal cells.[9]

  • Off-target kinase inhibition: The quinazoline scaffold is a known "privileged structure" that can bind to the ATP-binding site of many kinases.[2] Off-target inhibition of essential kinases can lead to cytotoxicity.

  • DNA damage: Some quinazoline derivatives have been shown to intercalate with DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerase.[9]

  • Induction of apoptosis: Many cytotoxic compounds, including quinazolinone analogs, trigger programmed cell death by activating apoptotic pathways.

  • Generation of reactive oxygen species (ROS): Some analogs may induce oxidative stress, leading to cellular damage and death.

How can I use a prodrug strategy to reduce the systemic toxicity of my lead compound?

A prodrug strategy involves modifying the active compound to render it temporarily inactive.[10][11][12] The prodrug is then converted to the active form at the target site, thereby reducing systemic exposure and toxicity.[10][11] For 6-aminoquinazoline-2,4(1H,3H)-dione analogs, you could consider:

  • Enzyme-cleavable linkers: Attaching a promoiety to the 6-amino group via a linker that is selectively cleaved by an enzyme overexpressed in tumor tissue.

  • pH-sensitive linkers: Utilizing the slightly acidic tumor microenvironment to trigger the release of the active drug.[11]

  • Hypoxia-activated prodrugs: Designing a prodrug that is activated under the hypoxic conditions often found in solid tumors.[13]

What is the importance of Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies?

SAR and STR studies are crucial for understanding how chemical structure relates to biological activity and toxicity, respectively.[3][14] By systematically synthesizing and testing a series of analogs, you can identify the structural features that contribute to both desired efficacy and undesired cytotoxicity. This knowledge allows for the rational design of new compounds with an improved therapeutic index. For instance, SAR studies on quinazolinones have shown that the nature of substituents at positions 2, 3, and 6 can significantly influence their cytotoxic potential.[2][5][15]

Experimental Protocols

Here we provide a detailed protocol for a standard in vitro cytotoxicity assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Your 6-aminoquinazoline-2,4(1H,3H)-dione analogs, dissolved in DMSO

  • Cancer and normal cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your compounds in complete medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[16]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Visualizations

Diagram 1: General Strategy for Reducing Cytotoxicity

G A High Cytotoxicity in Lead Compound B Identify Mechanism (On- vs. Off-Target) A->B C Structural Modification B->C Off-Target D Prodrug Strategy B->D On-Target Systemic E Bioisosteric Replacement C->E F SAR/STR Studies C->F G Reduced Cytotoxicity & Improved Selectivity D->G E->G F->C

Caption: A workflow for addressing the cytotoxicity of lead compounds.

Diagram 2: Key Positions for Modification on the Quinazoline Scaffold

G cluster_positions Key Modification Sites quinazoline quinazoline p2 Position 2: Modulates kinase selectivity p3 Position 3: Influences conformation and binding p6 Position 6 (Amino Group): Alters solubility and off-target interactions

Caption: Important positions on the 6-aminoquinazoline-2,4(1H,3H)-dione scaffold for chemical modification.

References

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • NIH. (2021, January 9). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study.
  • MDPI. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Retrieved from [Link]

  • NIH. (2016, April 18). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved from [Link]

  • NIH. (2024, July 31). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Retrieved from [Link]

  • MDPI. (n.d.). Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (n.d.). The Quest for Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells? Retrieved from [Link]

  • (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • NIH. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • (n.d.). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Strategies in prodrug design. Retrieved from [Link]

Sources

Addressing resistance mechanisms to 6-Aminoquinazoline-2,4(1H,3H)-dione-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support resource for researchers investigating drug resistance to quinazoline-based compounds. The 6-Aminoquinazoline-2,4(1H,3H)-dione scaffold and its related structures are foundational to numerous targeted therapies, particularly in oncology.[1][2] However, the emergence of resistance is a significant clinical and experimental challenge.[3][4]

This guide provides in-depth, field-proven insights into identifying, characterizing, and overcoming resistance mechanisms. It is structured in a practical question-and-answer format to directly address common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Resistance

This section covers fundamental concepts and common initial queries when resistance is suspected.

Q1: My cancer cell line, initially sensitive to my quinazoline-based inhibitor, is now showing reduced response. What are the most likely causes?

A1: When a previously sensitive cell line loses responsiveness, it has likely acquired resistance. The primary mechanisms can be broadly categorized into three areas:

  • On-Target Alterations: The drug's direct target protein has changed. The most common cause is the acquisition of point mutations in the drug-binding site that prevent the inhibitor from docking effectively.[5][6] For example, in Epidermal Growth Factor Receptor (EGFR) inhibitors, the T790M "gatekeeper" mutation is a classic mechanism of resistance to first-generation drugs.[3][5]

  • Bypass Signaling Pathway Activation: The cell activates alternative signaling pathways to circumvent the block imposed by your drug.[6][7] For instance, amplification or hyperactivation of the c-Met receptor tyrosine kinase can provide parallel survival signals, making the inhibition of EGFR ineffective.[6][8] Similarly, for Poly (ADP-ribose) polymerase (PARP) inhibitors, resistance can emerge through the restoration of homologous recombination (HR) repair pathways, negating the drug's synthetic lethality mechanism.[9][10][11]

  • Drug Efflux and Concentration Control: The cell actively pumps the drug out, preventing it from reaching a therapeutic intracellular concentration. This is typically mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[10][12][[“]][14][15]

Q2: How can I quickly determine if my resistant cell line is using a drug efflux mechanism?

A2: A straightforward method is to co-administer your quinazoline-based drug with a known broad-spectrum ABC transporter inhibitor, such as verapamil or cyclosporin A. If the addition of the efflux pump inhibitor restores sensitivity to your primary compound, it strongly suggests that active drug efflux is a key resistance mechanism. This can then be confirmed with more specific assays.

Q3: What is the difference between intrinsic and acquired resistance?

A3:

  • Intrinsic Resistance: The cancer cells are non-responsive to the drug from the very first exposure. This can be due to pre-existing mutations (e.g., a T790M mutation present before therapy) or the inherent biology of the cell (e.g., lacking the drug's target).[16]

  • Acquired Resistance: Resistance develops over time following a period of successful treatment.[5] This is the result of selective pressure, where a small population of cells with a resistance-conferring mutation or altered pathway survives and proliferates, eventually dominating the culture.[7]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step workflows for investigating and validating specific resistance mechanisms.

Problem 1: Inconsistent IC50 Values in Cell Viability Assays

You are observing high variability in your dose-response curves for a new quinazoline derivative.

Troubleshooting Table
Potential Cause Explanation & Recommended Solution Reference
Inconsistent Cell Seeding Density Cell density significantly impacts drug response. Over-confluent or sparsely seeded wells will respond differently.Ensure you have optimized seeding density for logarithmic growth throughout the assay duration. Perform a growth curve analysis prior to dose-response experiments.[17]
Edge Effects in Microplates Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered drug concentrations and cell stress.Avoid using the outer wells for experimental data. Fill them with sterile media or PBS to create a humidity barrier. Randomize your treatment layout across the plate.[17][18]
Drug Solubility and Stability The compound may be precipitating out of solution at higher concentrations or degrading in media over the incubation period.Visually inspect wells with the highest concentrations for precipitation. Test drug stability in media over 24-72h using HPLC. Consider using a different solvent or reducing the final solvent concentration (e.g., DMSO < 0.5%).
Cell Line Health/Contamination Low-level microbial (especially mycoplasma) contamination can alter cell metabolism and drug response.Regularly test cell stocks for mycoplasma. Ensure cells are healthy and within a consistent passage number range for all experiments.[19][20]
Problem 2: Investigating On-Target Mutations

You hypothesize that a mutation in the target kinase (e.g., EGFR) is causing resistance.

Experimental Workflow: Identifying & Validating Target Mutations

This workflow outlines the process from hypothesis to confirmation.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation A 1. Isolate RNA/gDNA from Sensitive vs. Resistant Cell Populations B 2. PCR Amplify Target Gene (e.g., EGFR Kinase Domain) A->B C 3. Sanger Sequencing of PCR Product B->C D 4. Align Sequences & Identify Mutations C->D E 5. Introduce Identified Mutation into Sensitive (WT) Cells via Site-Directed Mutagenesis D->E Hypothesized Resistance Mutation F 6. Confirm Mutant Expression (Sequencing, Western Blot) E->F G 7. Perform Dose-Response Assay on WT vs. Mutant Cells F->G H 8. Compare IC50 Values G->H I Conclusion H->I Shift in IC50 confirms mutation confers resistance

Caption: Workflow for discovering and validating on-target resistance mutations.

Protocol: PCR Amplification and Sequencing of a Target Kinase Domain
  • Design Primers: Design forward and reverse primers that flank the entire kinase domain of your target gene.

  • Isolate Genomic DNA: Use a commercial kit to extract high-quality genomic DNA from both your parental (sensitive) and newly generated resistant cell lines.

  • Perform PCR: Set up a standard PCR reaction. An annealing temperature gradient may be useful for optimization.

    • Initial Denaturation: 95°C for 3 min

    • 35 Cycles:

      • 95°C for 30 sec

      • 55-65°C for 30 sec (optimize)

      • 72°C for 1 min/kb

    • Final Extension: 72°C for 5 min

  • Verify Amplicon: Run the PCR product on an agarose gel to confirm a single band of the expected size.

  • Purify PCR Product: Use a PCR cleanup kit to remove primers and dNTPs.

  • Send for Sanger Sequencing: Send the purified product for sequencing using both the forward and reverse primers.

  • Analyze Data: Align the sequences from the sensitive and resistant cells against a reference sequence (e.g., from NCBI) to identify any nucleotide changes that result in amino acid substitutions.[21]

Problem 3: Assessing Resistance via Bypass Pathway Activation

You suspect that resistant cells are activating a parallel pathway like c-Met or PI3K/AKT signaling.[7]

Experimental Workflow: Investigating Bypass Signaling

G cluster_0 Step 1: Screen for Hyperactivation cluster_1 Step 2: Validate the Bypass Pathway A Lyse Sensitive & Resistant Cells (+/- Quinazoline Drug) B Phospho-RTK Array or Western Blot for Key Nodes (p-Met, p-AKT, p-ERK) A->B C Treat Resistant Cells with: 1. Quinazoline Drug Alone 2. Bypass Inhibitor Alone 3. Combination of Both B->C Identified Hyperactivated Pathway (e.g., c-Met) D Perform Cell Viability Assay C->D E Analyze for Synergy D->E F Conclusion E->F Synergistic cell kill validates bypass mechanism

Sources

Technical Support Center: Improving the Selectivity of 6-Aminoquinazoline-2,4(1H,3H)-dione Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of kinase inhibitor selectivity, with a specific focus on the 6-aminoquinazoline-2,4(1H,3H)-dione scaffold. The quinazoline core is a well-established "privileged scaffold" in kinase inhibitor design, but its inherent affinity for the conserved ATP-binding pocket presents a significant challenge in achieving target selectivity.[1][2] This resource is designed to help you navigate these challenges through structured problem-solving, proven medicinal chemistry strategies, and robust experimental design.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental hurdles you may encounter. The solutions provided are grounded in mechanistic principles and aim to guide your decision-making process.

Question 1: My lead compound is potent against my target kinase but also inhibits several other kinases in a screening panel. Where do I begin to improve its selectivity?

Answer:

This is a common and excellent starting point, as it indicates your scaffold has good intrinsic binding properties. The promiscuity arises because the ATP-binding site, which your quinazoline scaffold likely targets, is highly conserved across the kinome.[2] The key to improving selectivity is to exploit the subtle differences in the regions immediately surrounding the core ATP pocket.

Causality & Rationale: While the hinge-binding region and adenine pocket are similar, the solvent-exposed regions, the hydrophobic back pocket, and the "selectivity pocket" (near the gatekeeper residue) can vary significantly between kinases.[3] Your goal is to modify your compound to form favorable interactions with unique residues in your target kinase or, conversely, to create steric hindrance with residues in off-target kinases.

Recommended Strategy:

  • Structural Analysis (If Possible): The most powerful approach is structure-based drug design (SBDD).[4]

    • Obtain a Co-crystal Structure: Solve the X-ray crystal structure of your lead compound bound to your target kinase.

    • Comparative Modeling: If a structure of a key off-target kinase is available, superimpose its binding pocket with your target's. Identify amino acid differences in the solvent-front region or near the gatekeeper residue.

    • Design Modifications: Design modifications on your scaffold (e.g., at the 6-amino position or other solvent-facing positions) that can form a hydrogen bond, a halogen bond, or a van der Waals interaction with a unique residue in your target kinase. For example, if your target has a small glycine residue at the gatekeeper position while a key off-target has a bulky threonine, you can design a bulkier substituent on your inhibitor to sterically block it from binding to the off-target.[3]

  • Systematic SAR Exploration (If No Structural Data is Available):

    • Vector-based Synthesis: Focus modifications on a single position at a time to generate clear Structure-Activity Relationship (SAR) data. The 6-amino and 7-positions of the quinazoline scaffold are excellent starting points as they often point towards the solvent-exposed region, where kinase diversity is higher.[5][6]

    • Example: Create a small library of analogs by varying the substituent on the 6-amino group (e.g., adding small alkyl groups, aromatic rings, or hydrogen-bond donors/acceptors).

    • Profile and Analyze: Screen this focused library against your primary target and a small, curated panel of 2-3 key off-targets. This iterative process will build a selective SAR profile.

Question 2: I'm observing a poor correlation between my biochemical IC50 values and the compound's activity in cell-based assays. What are the likely causes?

Answer:

This is a critical issue that often arises during the transition from in vitro to cellular models. The discrepancy can typically be traced to two main factors: the specific conditions of your biochemical assay and the physicochemical properties of your compound.

Causality & Rationale:

  • ATP Concentration: Biochemical kinase assays are often run at an ATP concentration equal to the Michaelis constant (Kₘ,ATP) for that specific kinase.[7] This allows the measured IC50 to approximate the inhibitor's true binding affinity (Kᵢ). However, inside a cell, the ATP concentration is much higher (1-5 mM), which is often significantly above the Kₘ,ATP of most kinases.[8] Your ATP-competitive inhibitor must now compete with a much larger pool of the natural substrate. An inhibitor will be more potent in cells against a kinase with a high Kₘ,ATP than against one with a low Kₘ,ATP, even if the inhibitor's intrinsic affinity for both is identical.[7]

  • Compound Properties: Poor membrane permeability, high plasma protein binding, rapid metabolism, or active efflux by cellular transporters (like P-glycoprotein) can all prevent your compound from reaching its intracellular target at a sufficient concentration.

Troubleshooting Steps:

  • Re-run Biochemical Assay at High ATP: Perform a kinase inhibition assay for your on-target and key off-targets using a high ATP concentration (e.g., 1-2 mM) that mimics the physiological environment. This will give you a more cell-relevant IC50 value.

  • Assess Physicochemical Properties:

    • Permeability: Conduct a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion.

    • Metabolic Stability: Incubate your compound with liver microsomes to determine its metabolic half-life.

    • Efflux: Use cell lines that overexpress efflux pumps to see if cellular potency is restored in their presence with a known efflux pump inhibitor.

  • Confirm Target Engagement: Use a cellular target engagement assay to verify that your compound is binding to its intended target inside the cell. A Western blot that measures the phosphorylation of a direct downstream substrate of your target kinase is a standard method. A decrease in phosphorylation upon compound treatment confirms target engagement.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general strategies for improving the selectivity of quinazoline-based inhibitors?

The most effective strategies move beyond simply occupying the adenine-binding region and exploit unique features of the target kinase. These include:

  • Targeting the Selectivity Pocket: Introduce substituents that can interact with the often-variable residues adjacent to the conserved gatekeeper residue.[3]

  • Exploiting Conformational Differences: Design inhibitors that preferentially bind to and stabilize an inactive conformation of the kinase (e.g., the "DFG-out" state). These are known as Type II inhibitors. While more complex to design, they often exhibit greater selectivity because the inactive states are more structurally diverse across the kinome than the active states.[9]

  • Scaffold Hopping: If extensive decoration of the quinazoline scaffold fails, consider computational or synthetic "scaffold hopping" approaches. This involves replacing the core quinazoline structure with a different chemical moiety that preserves the key hinge-binding interactions but presents entirely new vectors for chemical modification and selectivity enhancement.[2][10]

Q2: How should I choose a kinase profiling service and what is the best way to represent the data?

Choosing a profiling service depends on your project stage.

  • Early Stage (Lead Finding): A broad panel (e.g., >300 kinases) at a single high concentration (e.g., 1 or 10 µM) is useful for identifying major off-targets and getting a general sense of promiscuity.

  • Later Stage (Lead Optimization): A more focused panel including the primary target, closely related family members, and known problematic off-targets is more cost-effective. For lead compounds, obtaining full IC50 curves is essential.

Data Representation and Interpretation: Representing selectivity data quantitatively is crucial for comparing compounds. Common metrics include:

  • Selectivity Score (S-score): Calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower score is better.[11]

  • Gini Coefficient: This metric, borrowed from economics, quantifies the distribution of inhibition across the panel. A higher Gini coefficient (closer to 1) indicates a more selective compound, as the inhibitory activity is concentrated on a small number of targets.[11]

Q3: What is the difference between kinase "selectivity" and "specificity"?

While often used interchangeably, these terms have distinct meanings in pharmacology.

  • Selectivity: Refers to an inhibitor's ability to bind to a limited number of kinases within a large panel. A compound can be selective for a small group of related kinases.

  • Specificity: Is an ideal and rarely achieved state where an inhibitor binds to only one single kinase target and no others.

In drug development, the goal is often to achieve a desired selectivity profile (e.g., inhibiting both Kinase A and Kinase B for a synergistic effect) rather than absolute specificity, which may be unattainable.[8]

Data Presentation Example

The table below illustrates how medicinal chemistry efforts can improve a selectivity profile. Compound A is a potent but non-selective initial hit. Compound B, an optimized analog, retains on-target potency while significantly reducing activity against key off-targets.

CompoundTarget Kinase IC50 (nM)Off-Target 1 (Related) IC50 (nM)Off-Target 2 (Unrelated) IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Compound A (Lead) 15301502x
Compound B (Optimized) 121,200>10,000100x

Visualizations: Workflows and Pathways

Diagrams can clarify complex processes and relationships. The following are generated using Graphviz DOT language.

Iterative Workflow for Selectivity Improvement

This diagram outlines the cyclical process of designing, testing, and refining inhibitors to enhance selectivity.

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Advancement Synthesis Synthesize Analog Screening Kinase Selectivity Panel Synthesis->Screening SBDD Structure-Based Design (SBDD) or SAR Analysis SBDD->Synthesis Analysis Analyze Data (e.g., S-Score, Gini) Screening->Analysis Decision Is Selectivity Acceptable? Analysis->Decision Decision->SBDD No Advance Advance to Cellular Assays & In Vivo Models Decision->Advance Yes

Caption: Iterative cycle of synthesis, screening, and analysis for optimizing inhibitor selectivity.

Simplified EGFR Signaling and Off-Targeting

This diagram illustrates how a promiscuous quinazoline inhibitor might affect both the intended EGFR pathway and an unintended off-target pathway like VEGFR.

G cluster_EGFR On-Target Pathway cluster_VEGFR Off-Target Pathway EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK (Proliferation) EGFR->RAS_RAF P VEGFR VEGFR2 PLC PLCγ-PKC (Angiogenesis) VEGFR->PLC P Inhibitor Promiscuous Quinazoline Inhibitor Inhibitor->EGFR Blocks Inhibitor->VEGFR Blocks (Side Effect)

Caption: On-target (EGFR) vs. off-target (VEGFR) inhibition by a non-selective compound.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay Example)

This protocol provides a framework for determining IC50 values. It is crucial to run this assay at an ATP concentration that is appropriate for your research question (Kₘ,ATP for intrinsic affinity, or high ATP for cellular relevance).[7]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant purified kinase

  • Fluorescently labeled peptide substrate

  • ATP solution (prepare stocks for both Kₘ and 1 mM final concentrations)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Test compound (serially diluted in DMSO)

  • Stop solution (contains EDTA to chelate Mg²⁺ and stop the reaction)

  • Microplate reader capable of detecting the fluorescent substrate and product

Methodology:

  • Compound Plating: Prepare a serial dilution of your inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of a low-volume 384-well plate. Include DMSO-only wells for "no inhibition" controls (0% inhibition) and wells without enzyme for "background" controls (100% inhibition).

  • Enzyme Preparation: Dilute the kinase to the desired working concentration in cold kinase reaction buffer.

  • Reaction Initiation: Add the enzyme solution to the wells containing the compound and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Substrate Addition: Prepare a substrate/ATP mix in kinase buffer. Add this mix to all wells to start the reaction. The final ATP concentration should be at the desired level (e.g., Kₘ,ATP or 1 mM).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination: Add the stop solution to all wells.

  • Data Acquisition: Read the plate on a microplate reader. The instrument will measure the ratio of phosphorylated product to unphosphorylated substrate.

  • Data Analysis:

    • Convert the raw data to percent inhibition relative to the controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that the inhibitor is engaging the target kinase in a cellular context by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Cancer cell line known to have an active signaling pathway dependent on the target kinase.

  • Cell culture medium, FBS, and antibiotics.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-ERK) and one for the total amount of that substrate (e.g., anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting equipment.

Methodology:

  • Cell Culture: Plate cells in 6-well plates and allow them to adhere and grow to ~70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours before treatment.

  • Compound Treatment: Treat the cells with increasing concentrations of your inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Stimulation (If Necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis: Wash the cells with cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and run them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates successful target engagement.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen of a library of clinical kinase inhibitors. Biochemical Journal, 451(2), 313–328. [Link]

  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the "gatekeeper" door: exploiting the active kinase conformation. Journal of Medicinal Chemistry, 53(7), 2681–2694. [Link]

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link]

  • Shaw, A. T., Yasothan, U., & Kirkpatrick, P. (2014). Afatinib. Nature Reviews Drug Discovery, 13(5), 333–334. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]

  • El-Damasy, D. A., Abd-El-Hady, M. G., & El-Sayed, M. A. A. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

  • Sun, D., Li, Y., & Li, H. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4819–4829. [Link]

  • Zhang, T., Yin, J., Yang, Z., Zhang, H., & Xu, Y. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 160–178. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Scaffold Hopping in Drug Discovery. Comprehensive Medicinal Chemistry III, 135-154. [Link]

  • Hennequin, L. F., Allen, J., B-Rival, F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD2171), a highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

Sources

Technical Support Center: Method Development for Scaling Up 6-Aminoquinazoline-2,4(1H,3H)-dione Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 6-Aminoquinazoline-2,4(1H,3H)-dione. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to address challenges encountered during laboratory and pilot-plant scale production. Our approach is grounded in established chemical principles and process safety considerations to ensure a robust, reliable, and scalable synthesis.

Overview of Recommended Synthetic Pathway

The production of 6-Aminoquinazoline-2,4(1H,3H)-dione is most reliably achieved via a two-step process starting from 2-amino-5-nitrobenzoic acid. This pathway is advantageous for scale-up due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.

The pathway involves:

  • Cyclization: Reaction of 2-amino-5-nitrobenzoic acid with urea or a urea equivalent (e.g., potassium cyanate) to form 6-nitroquinazoline-2,4(1H,3H)-dione.[1]

  • Reduction: Catalytic hydrogenation or metal-acid reduction of the nitro group to yield the final product, 6-Aminoquinazoline-2,4(1H,3H)-dione.[2][3]

Synthetic_Pathway SM 2-Amino-5-nitrobenzoic Acid INT 6-Nitroquinazoline-2,4(1H,3H)-dione SM->INT Step 1: Cyclization (e.g., Urea, heat) FP 6-Aminoquinazoline-2,4(1H,3H)-dione INT->FP Step 2: Reduction (e.g., H₂, Pd/C)

Caption: Recommended two-step synthetic pathway.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during each stage of the synthesis.

Step 1: Cyclization to 6-Nitroquinazoline-2,4(1H,3H)-dione

Question 1: My cyclization reaction shows low conversion of the starting 2-amino-5-nitrobenzoic acid. What are the likely causes?

Answer: Low conversion is a common issue when scaling up this thermal condensation reaction. Several factors could be at play:

  • Insufficient Temperature/Time: The cyclization of an anthranilic acid derivative with urea typically requires high temperatures to drive the reaction to completion by expelling ammonia and water.[4] On a larger scale, achieving and maintaining a uniform internal temperature is more challenging due to a lower surface-area-to-volume ratio.[5]

    • Solution: Ensure your reactor's heating system is adequate. Use a calibrated internal temperature probe. You may need to increase the reaction time or the set temperature compared to your lab-scale experiment. Profile the reaction to determine the optimal time/temperature balance.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas where reagents are not in sufficient contact. This is especially true in a slurry-to-slurry reaction.

    • Solution: Verify that the reactor's impeller design and speed are sufficient to maintain a homogeneous suspension of all solids.

  • Reagent Quality: The purity of 2-amino-5-nitrobenzoic acid and urea is critical. The presence of moisture or other impurities can interfere with the reaction.

    • Solution: Use reagents from a reliable supplier and ensure they are dry. Consider performing a quality control check (e.g., melting point, NMR) on incoming starting materials.

Question 2: The reaction mixture has turned very dark, and the isolated product is impure with multiple spots on TLC. What happened?

Answer: Dark coloration and the presence of multiple byproducts often indicate thermal decomposition. The nitro group makes the aromatic ring susceptible to side reactions at elevated temperatures.

  • Cause: Excessive temperature or prolonged reaction times can lead to degradation of the starting material or product.

    • Solution: Re-evaluate your heating profile. A slow, controlled ramp-to-temperature is often better than rapid heating. Determine the minimum temperature and time required for full conversion through small-scale optimization experiments. Avoid exceeding 180-190°C.

  • Cause: Presence of metallic impurities can catalyze decomposition pathways.

    • Solution: Ensure the reactor is thoroughly cleaned. If using reagents from a new supplier, consider testing for trace metals.

ParameterRecommended ConditionCommon Pitfall
Temperature 160-180°C (internal)>190°C or non-uniform heating
Reagents 2-amino-5-nitrobenzoic acid : Urea (1 : 3-5 molar ratio)Insufficient urea, wet reagents
Atmosphere Inert (Nitrogen)Air (can lead to oxidative side products)
Monitoring TLC/HPLC (e.g., 10% MeOH in DCM)Relying solely on time
Step 2: Reduction of 6-Nitroquinazoline-2,4(1H,3H)-dione

Question 3: My catalytic hydrogenation is very slow or has stalled completely. How can I resolve this?

Answer: Catalyst activity is paramount in this step. A stalled reaction typically points to catalyst poisoning or mass transfer limitations.

  • Catalyst Poisoning: The intermediate from the previous step might contain impurities that poison the palladium catalyst. Sulfur-containing compounds are notorious catalyst poisons.

    • Solution: Purify the 6-nitro intermediate before reduction. A simple recrystallization from a suitable solvent (e.g., DMF, DMAc, or acetic acid) is often sufficient to remove catalyst poisons.

  • Poor Mass Transfer: Hydrogen gas must effectively reach the catalyst surface where the reaction occurs.

    • Solution (Scale-up): Ensure vigorous agitation to keep the catalyst suspended and facilitate gas-liquid-solid contact. Check that your hydrogen delivery system can maintain the desired pressure. The choice of solvent is also crucial; the starting material should have reasonable solubility.

  • Inactive Catalyst: The Pd/C catalyst may be old, have been improperly handled (exposed to air for too long), or be of a low quality.

    • Solution: Use fresh, high-quality catalyst from a reputable source. Perform a small-scale test reaction to validate the catalyst batch before committing to a large-scale run.

Question 4: The reduction with Iron/HCl is giving me a product contaminated with iron salts. How can I improve the purification?

Answer: Reduction using metals like iron in acidic media is a classic and cost-effective method, but purification can be challenging.[3]

  • Cause: Incomplete workup or chelation of the amino product to residual iron. The final product is an amino compound which can form complexes with metal ions.

    • Solution: After the reaction is complete, basify the mixture carefully (e.g., with aqueous sodium carbonate or ammonia) to precipitate iron hydroxides (Fe(OH)₂/Fe(OH)₃). Filter the hot reaction mixture to remove the iron sludge. The product is often sparingly soluble in water and may precipitate upon cooling the filtrate. Alternatively, after filtration, perform an acid-base extraction. Dissolve the crude product in dilute acid, filter to remove insoluble impurities, and then re-precipitate the pure amine by adding a base.

ParameterCatalytic Hydrogenation (Pd/C)Metal/Acid Reduction (Fe/HCl)
Advantages High purity, clean reaction, easy product isolation.Low cost, robust, less sensitive to poisons.
Challenges Catalyst cost, sensitivity to poisoning, H₂ safety.Iron waste, product contamination, acidic workup.
Safety Flammable H₂ gas, pyrophoric catalyst.Exothermic reaction, corrosive acid.

Note on Safety: The reduction of nitroarenes is highly exothermic and must be scaled up with extreme caution.[2] A reaction calorimetry study is strongly recommended before proceeding to pilot scale to understand the heat flow and ensure the cooling capacity of the reactor is sufficient to prevent a thermal runaway.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the final product, 6-Aminoquinazoline-2,4(1H,3H)-dione, for purification? A1: This compound has poor solubility in most common organic solvents. Its amphoteric nature (containing both acidic N-H protons and a basic amino group) makes its solubility pH-dependent. For purification, highly polar, aprotic solvents like DMSO or DMF are often used for recrystallization, though removal of these high-boiling solvents can be difficult on a large scale. An alternative is to use an acid/base strategy. The compound can be dissolved in a dilute aqueous acid (like HCl) and treated with charcoal to remove colored impurities. After filtering the charcoal, the pure product is precipitated by adding a base (like NaOH or NH₄OH).[7]

Q2: How can I monitor the progress of these reactions effectively? A2: Thin-Layer Chromatography (TLC) is suitable for at-a-glance monitoring. A typical mobile phase for both steps could be 5-10% Methanol in Dichloromethane (DCM). For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. A C18 reverse-phase column with a mobile phase of water/acetonitrile containing a modifier like 0.1% formic acid or TFA would be a good starting point for method development.

Q3: Are there any specific analytical techniques to confirm the final product's identity and purity? A3: Yes, a full characterization should include:

  • ¹H NMR: To confirm the structure. The spectrum should show characteristic aromatic proton signals and the appearance of the amino (-NH₂) protons, replacing the pattern seen in the nitro-intermediate.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine purity (ideally >98%).

  • Elemental Analysis (C, H, N): To confirm the empirical formula, which is a stringent test of purity.

Q4: What are the primary safety concerns when scaling up this process? A4:

  • Thermal Runaway: As mentioned, the nitro reduction is highly exothermic. Proper thermal management and a thorough understanding of the reaction's heat profile are critical.[2][5]

  • Hydrogenation Safety: If using catalytic hydrogenation, handling of flammable hydrogen gas under pressure and the potentially pyrophoric nature of dry Pd/C catalyst requires specialized equipment and adherence to strict safety protocols.

  • Handling of Corrosives: The use of concentrated acids (sulfuric, hydrochloric) requires appropriate personal protective equipment (PPE) and handling procedures.

Troubleshooting_Workflow Problem Problem Identified (e.g., Low Yield, Impurity) Step Which Reaction Step? Problem->Step Cyclization Step 1: Cyclization Step->Cyclization Reduction Step 2: Reduction Step->Reduction Purification Purification Step->Purification Analyze_Cyc Analyze: - Temperature Control? - Mixing Efficiency? - Reagent Quality? Cyclization->Analyze_Cyc Analyze_Red Analyze: - Catalyst Activity? - Mass Transfer? - Workup Procedure? Reduction->Analyze_Red Analyze_Pur Analyze: - Solvent Choice? - pH Control? - Co-precipitation? Purification->Analyze_Pur Solution_Cyc Solution: - Adjust Temp/Time - Improve Agitation - QC Reagents Analyze_Cyc->Solution_Cyc Solution_Red Solution: - Purify Intermediate - Increase H₂/Agitation - Optimize Workup Analyze_Red->Solution_Red Solution_Pur Solution: - Use Acid/Base Method - Screen Solvents - Use Ion Exchange Analyze_Pur->Solution_Pur

Sources

Validation & Comparative

Validating the Mechanism of Action of 6-Aminoquinazoline-2,4(1H,3H)-dione as an Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority in drug development. The quinazoline nucleus, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide focuses on a specific derivative, 6-Aminoquinazoline-2,4(1H,3H)-dione, providing a comprehensive framework for validating its mechanism of action and comparing its performance against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new antibacterial therapeutics.

Introduction: The Promise of the Quinazoline Scaffold

Quinazoline and its derivatives have garnered significant attention due to their diverse pharmacological activities.[2][3] The core structure serves as a versatile template for the design of molecules that can interact with various biological targets. Structure-activity relationship (SAR) studies have revealed that substitutions at different positions of the quinazoline ring can significantly modulate its biological effects.[1] For instance, the presence of an amino group, as in 6-Aminoquinazoline-2,4(1H,3H)-dione, is a key structural feature that warrants investigation for its potential to enhance antimicrobial efficacy.

While the broader class of quinazolinones has been explored for antibacterial properties, the specific mechanism of action for many derivatives, including 6-Aminoquinazoline-2,4(1H,3H)-dione, remains to be definitively elucidated. Based on extensive studies of analogous compounds, two primary bacterial targets are hypothesized for this class of molecules: DNA gyrase and dihydrofolate reductase (DHFR) .[3][4][5] This guide will provide a systematic approach to investigating these potential mechanisms.

Postulated Mechanisms of Action and a Validating Experimental Workflow

To rigorously validate the antimicrobial mechanism of 6-Aminoquinazoline-2,4(1H,3H)-dione, a multi-faceted experimental approach is essential. The following workflow is designed to systematically investigate the hypothesized targets and provide robust, reproducible data.

Experimental Workflow cluster_0 Initial Screening & Characterization cluster_1 Target Identification & Validation cluster_2 Cellular Effects & Comparative Analysis Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing MIC & MBC Determination MIC & MBC Determination Antimicrobial Susceptibility Testing->MIC & MBC Determination Determine Potency DNA Gyrase Inhibition Assay DNA Gyrase Inhibition Assay MIC & MBC Determination->DNA Gyrase Inhibition Assay Hypothesis-driven Target Testing DHFR Inhibition Assay DHFR Inhibition Assay MIC & MBC Determination->DHFR Inhibition Assay Hypothesis-driven Target Testing Target Validation Target Validation DNA Gyrase Inhibition Assay->Target Validation DHFR Inhibition Assay->Target Validation Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Target Validation->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Time-Kill Kinetics Assay Time-Kill Kinetics Assay Target Validation->Time-Kill Kinetics Assay Characterize Cellular Response Bacterial Cell Membrane Integrity Assay Bacterial Cell Membrane Integrity Assay Comparative Analysis Comparative Analysis Bacterial Cell Membrane Integrity Assay->Comparative Analysis Time-Kill Kinetics Assay->Comparative Analysis DNA_Gyrase_Inhibition Relaxed_Plasmid_DNA Relaxed Plasmid DNA DNA_Gyrase_ATP DNA Gyrase + ATP Relaxed_Plasmid_DNA->DNA_Gyrase_ATP Supercoiled_DNA Supercoiled DNA DNA_Gyrase_ATP->Supercoiled_DNA Supercoiling Compound 6-Aminoquinazoline- 2,4(1H,3H)-dione Compound->Inhibition Inhibition->DNA_Gyrase_ATP Inhibits

Caption: Inhibition of DNA gyrase-mediated DNA supercoiling.

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay [6][7]

  • Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a reaction mixture containing bacterial DHFR enzyme, dihydrofolic acid (DHF), and NADPH in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of 6-Aminoquinazoline-2,4(1H,3H)-dione or a known DHFR inhibitor (e.g., trimethoprim) to the wells. Include a no-inhibitor control.

  • Kinetic Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Rationale for Experimental Choice: This is a continuous spectrophotometric assay that allows for the real-time monitoring of enzyme activity. It is a highly sensitive and quantitative method for determining the inhibitory potency of compounds against DHFR. [8]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR Enzyme DHF->DHFR_Enzyme NADPH NADPH NADPH->DHFR_Enzyme THF Tetrahydrofolate (THF) DHFR_Enzyme->THF NADP NADP+ DHFR_Enzyme->NADP Compound 6-Aminoquinazoline- 2,4(1H,3H)-dione Compound->Inhibition Inhibition->DHFR_Enzyme Inhibits

Caption: Inhibition of dihydrofolate reductase (DHFR).

Performance Comparison with Alternative Antimicrobial Agents

To contextualize the potential of 6-Aminoquinazoline-2,4(1H,3H)-dione, its performance must be benchmarked against established antibiotics with known mechanisms of action.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Proposed Primary Mechanism
6-Aminoquinazoline-2,4(1H,3H)-dione [Hypothetical Data][Hypothetical Data]DNA Gyrase / DHFR Inhibition
Ciprofloxacin0.25 - 10.015 - 0.12DNA Gyrase Inhibition [9]
Novobiocin0.06 - 0.5>128DNA Gyrase (GyrB) Inhibition
Trimethoprim0.5 - 20.5 - 2DHFR Inhibition [5]
Vancomycin0.5 - 2ResistantCell Wall Synthesis Inhibition

Note: The data for 6-Aminoquinazoline-2,4(1H,3H)-dione is hypothetical and serves as an example. Actual experimental data should be substituted.

Table 2: Comparative Enzyme Inhibition (IC50 in µM)

CompoundE. coli DNA Gyrase IC50S. aureus DHFR IC50
6-Aminoquinazoline-2,4(1H,3H)-dione [Hypothetical Data][Hypothetical Data]
Ciprofloxacin0.8>100
Trimethoprim>1000.005

Note: The data for 6-Aminoquinazoline-2,4(1H,3H)-dione is hypothetical and serves as an example. Actual experimental data should be substituted.

Advanced Validation: Cellular-Level Investigations

To confirm that the enzymatic inhibition observed in vitro translates to a cellular effect, further assays are recommended.

Bacterial Cell Membrane Integrity Assay

This assay determines if the antimicrobial activity of the compound is due to the disruption of the bacterial cell membrane.

Protocol: Propidium Iodide Uptake Assay

  • Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase and resuspend the cells in a suitable buffer.

  • Compound Treatment: Treat the bacterial suspension with various concentrations of 6-Aminoquinazoline-2,4(1H,3H)-dione. Include a positive control known to disrupt membranes (e.g., polymyxin B) and a negative control (untreated cells).

  • Propidium Iodide Staining: Add propidium iodide (PI) to each sample. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.

  • Flow Cytometry or Fluorescence Microscopy: Analyze the samples using flow cytometry or fluorescence microscopy to quantify the percentage of PI-positive (membrane-compromised) cells.

Rationale for Experimental Choice: This method provides a direct and quantitative measure of membrane damage. An increase in PI uptake indicates that the compound compromises the integrity of the bacterial cell membrane. [10]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for validating the mechanism of action of 6-Aminoquinazoline-2,4(1H,3H)-dione as a novel antimicrobial agent. By combining initial susceptibility testing with targeted enzyme inhibition assays and cellular-level investigations, researchers can build a comprehensive understanding of its antibacterial properties.

The provided protocols and comparative data framework serve as a foundation for rigorous scientific inquiry. Should experimental evidence from the DNA gyrase and DHFR assays prove inconclusive, alternative mechanisms such as inhibition of other topoisomerases or interference with cell wall synthesis should be considered. [4]Further studies, including the generation of resistant mutants and their subsequent genomic analysis, can provide definitive evidence of the molecular target.

The development of new antimicrobials is a complex but essential endeavor. A thorough understanding of the mechanism of action is paramount for optimizing lead compounds, predicting potential resistance mechanisms, and ultimately translating promising molecules into effective clinical therapies.

References

  • Al-Sanea, M. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853.
  • Banu, H., et al. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 28(2), 747-775.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. Microorganisms, 9(4), 371.
  • Gudipati, R., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 586-595.
  • Al-Omary, F. A. M., et al. (2010). Synthesis and biological evaluation of some new 6-substituted-2-(heteroarylthio)quinazolin-4-ones. European Journal of Medicinal Chemistry, 45(12), 5739-5746.
  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

  • Stelis Environmental. (n.d.). Membrane Integrity. Retrieved from [Link]

  • Rosowsky, A., et al. (1995). 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii. Biochemical Pharmacology, 50(5), 647-654.
  • Kumar, A., et al. (2022). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Journal of Molecular Structure, 1269, 133807.
  • Igarashi, K., et al. (2023). Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. Microbiology Spectrum, 11(3), e03482-22.
  • Jan, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Al-Sanea, M. M., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Medicinal Chemistry Research, 33(5), 1-17.
  • Rahman, M. A., et al. (2017). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Journal of Biomolecular Structure and Dynamics, 35(13), 2849-2860.
  • Pérez-Picaso, L., et al. (2022). Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. International Journal of Molecular Sciences, 23(22), 14300.
  • Igarashi, K., et al. (2023). Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium.
  • Basarab, G. S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4172-4186.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 131(4), 1596-1614.
  • Asati, V., & Sharma, S. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
  • Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Retrieved from [Link]

  • Emery Pharma. (2022). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Kumar, A., & Singh, R. K. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 7(32), e202201997.
  • Farkas, A., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 60.
  • Reeve, S. M., et al. (2013). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ACS Medicinal Chemistry Letters, 4(7), 633-637.
  • Hopfinger, A. J., & Burke, B. J. (1990). Inhibition of dihydrofolate reductase: structure-activity correlations of quinazolines based upon molecular shape analysis. Journal of Medicinal Chemistry, 33(10), 2587-2593.
  • Singh, A., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega, 7(36), 32194-32205.
  • American Society for Microbiology. (2015).
  • Cardiff University. (n.d.). Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. ORCA.
  • Igarashi, K., et al. (2023). Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. Microbiology Spectrum, 11(3), e03482-22.
  • Baranov, P. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • Álvarez-Ordóñez, A., et al. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 9(10), 689.
  • Wenzel, M., et al. (2021). A Cell-Free Screen for Bacterial Membrane Disruptors Identifies Mefloquine as a Novel Antibiotic Adjuvant. Antibiotics, 10(11), 1339.
  • El-Naggar, A. M., et al. (2022). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 12(24), 15459-15470.
  • ResearchGate. (n.d.). Inhibition of DHFR activity by known and potential antifolate agents. Retrieved from [Link]

  • Jan, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (n.d.). DNA gyrase inhibitors-derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • UMass ScholarWorks. (n.d.). Validation of bacterial retention by membrane filtration : a proposed approach for determining sterility assurance.
  • Kumar, A., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 171, 383-397.
  • ResearchGate. (n.d.). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.
  • Khan, M. S., et al. (2022). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics, 40(20), 9943-9958.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

Sources

A Comparative Analysis of 6-Aminoquinazoline-2,4(1H,3H)-dione and its 7-amino Isomer for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The position of substituents on the quinazoline ring can dramatically influence the physicochemical properties and pharmacological effects of these molecules. This guide provides a detailed comparative analysis of two key positional isomers: 6-Aminoquinazoline-2,4(1H,3H)-dione and 7-Aminoquinazoline-2,4(1H,3H)-dione. Understanding the distinct characteristics of these isomers is crucial for their strategic application in drug design and development, particularly in the fields of oncology and kinase inhibition.

Introduction to the Isomers

6-Aminoquinazoline-2,4(1H,3H)-dione and its 7-amino counterpart are foundational building blocks for the synthesis of more complex and potent drug candidates. The seemingly subtle difference in the placement of the amino group on the benzene ring of the quinazoline core leads to significant variations in their electronic properties, hydrogen bonding capabilities, and overall molecular topology. These differences, in turn, dictate their interaction with biological targets and their potential as therapeutic agents.

Physicochemical Properties: A Tale of Two Positions

Property6-Aminoquinazoline-2,4(1H,3H)-dione7-Aminoquinazoline-2,4(1H,3H)-dione
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂
Molecular Weight 177.16 g/mol 177.16 g/mol [1]
Melting Point Data not readily available>320 °C
Calculated LogP 0.10.1[1]
Hydrogen Bond Donors 33[1]
Hydrogen Bond Acceptors 33[1]

Table 1: Comparison of the physicochemical properties of 6-Aminoquinazoline-2,4(1H,3H)-dione and 7-Aminoquinazoline-2,4(1H,3H)-dione. Data for the 7-amino isomer is sourced from PubChem.

The position of the amino group is expected to influence the acidity of the N-H protons and the basicity of the ring nitrogens, which can affect solubility and interactions with biological targets. The 7-amino isomer, with its high melting point, suggests strong intermolecular forces in the solid state.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these aminoquinazolinediones typically starts from appropriately substituted anthranilic acid derivatives. The choice of starting material is the primary determinant of the final position of the amino group.

General Synthesis Workflow

Synthesis_Workflow A Substituted Anthranilic Acid (e.g., 2,4-diaminobenzoic acid for 7-amino isomer or 2,5-diaminobenzoic acid for 6-amino isomer) C Aminoquinazolinedione A->C Cyclization B Cyclization Reagent (e.g., Urea, Potassium Cyanate) B->C

Caption: General synthetic route to aminoquinazolinediones.

Experimental Protocol: Synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione

A common route to the 7-amino isomer involves the cyclization of 2,4-diaminobenzoic acid with urea or a related reagent.

Step 1: Reaction Setup

  • In a round-bottom flask, combine 2,4-diaminobenzoic acid and an excess of urea.

  • Heat the mixture, typically in a high-boiling solvent or neat, to induce cyclization.

Step 2: Reaction Monitoring and Workup

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product is typically precipitated by the addition of water.

Step 3: Purification

  • The crude product is collected by filtration and washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Further purification can be achieved by recrystallization.

Note: A detailed experimental protocol for the synthesis of 6-Aminoquinazoline-2,4(1H,3H)-dione is not as readily available in the literature, but a similar approach starting from 2,5-diaminobenzoic acid would be the logical synthetic route.

Comparative Biological Activity: Positional Importance in Target Engagement

The placement of the amino group is a critical determinant of the biological activity of these quinazolinediones. This substituent can serve as a key interaction point with biological targets or as a handle for further chemical modification to explore structure-activity relationships (SAR).

Kinase Inhibition: A Promising Avenue

Quinazoline derivatives are well-established as kinase inhibitors, with several approved drugs targeting kinases like EGFR and VEGFR.[2] The amino group on the quinazoline scaffold can significantly influence the binding affinity and selectivity towards different kinases.

While direct comparative data for the underivatized 6- and 7-amino isomers is scarce, studies on their derivatives provide valuable insights.

  • 7-Substituted Derivatives: Research has shown that substitution at the 7-position of the quinazolinedione ring is crucial for potent antitumor activity.[3] Derivatives with various moieties at the 7-position have been explored as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6][7] The 7-amino group provides a convenient point for derivatization to optimize these interactions.

  • 6-Substituted Derivatives: Derivatives with substitutions at the 6-position have also demonstrated significant biological activity. For instance, 4-anilinoquinazolines with substitutions at the 6-position have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] Furthermore, certain 6-substituted quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Aurora kinases.[10]

PARP Inhibition: Targeting DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy. The quinazoline-2,4(1H,3H)-dione scaffold has been explored for the development of PARP inhibitors.[11][12][13][14][15] While specific data for the 6- and 7-amino isomers is limited, the general scaffold's ability to fit into the NAD+ binding pocket of PARP suggests that both isomers could serve as starting points for the design of novel PARP inhibitors.

Signaling Pathway Modulation

The anticancer effects of quinazolinedione derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK:f0->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Aminoquinazolinedione 6- or 7-Amino- quinazolinedione Derivative Aminoquinazolinedione->RTK:f0 Inhibits

Caption: Potential mechanism of action via inhibition of receptor tyrosine kinase signaling pathways.

Quinazolinedione derivatives can inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, thereby blocking downstream signaling cascades such as the PI3K/Akt/mTOR pathway.[16][17][18][19] This inhibition ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.

PARP_Inhibition_Pathway cluster_0 Nucleus cluster_1 Cell Fate DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP Recruits Repair DNA Repair PARP->Repair Mediates Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to Repair->Apoptosis Prevents Aminoquinazolinedione 6- or 7-Amino- quinazolinedione Derivative Aminoquinazolinedione->PARP Inhibits

Caption: Mechanism of action via PARP inhibition leading to apoptosis.

By inhibiting PARP, these compounds can prevent the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), this leads to the accumulation of DNA damage and ultimately cell death (apoptosis), a concept known as synthetic lethality.

Conclusion and Future Directions

Both 6-Aminoquinazoline-2,4(1H,3H)-dione and its 7-amino isomer represent valuable starting points for the development of novel therapeutics, particularly in the realm of oncology. The available literature suggests that the position of the amino group significantly influences the biological activity profile of their derivatives.

  • The 7-amino isomer appears to be a more explored scaffold for targeting receptor tyrosine kinases, with a clear indication that substitution at this position is critical for potent antitumor activity.

  • The 6-amino isomer and its derivatives have shown promise as inhibitors of various kinases and PARP, indicating a different but equally important SAR profile.

To fully unlock the potential of these isomers, further direct comparative studies are warranted. This should include:

  • Standardized Synthesis and Characterization: Reporting detailed and reproducible synthetic protocols and comprehensive spectral data for both isomers.

  • Head-to-Head Biological Screening: Evaluating both compounds in parallel against a panel of relevant kinases and in various cancer cell lines to obtain directly comparable IC50 values.

  • Structural Biology Studies: Determining the co-crystal structures of these isomers and their derivatives with their respective biological targets to elucidate the molecular basis of their activity and selectivity.

Such studies will provide a clearer understanding of the subtle yet significant impact of the amino group's position, enabling more rational and efficient design of next-generation quinazolinedione-based drugs.

References

Click to expand
  • Zhu, W., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 26(11), 3325. [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 8(3), 1337-1349. [Link]

  • Lee, H. J., et al. (2010). Enhancement of EGFR tyrosine kinase inhibition by C-C multiple bonds-containing anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 20(2), 674-677. [Link]

  • Scott, J. S., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry, 64(23), 17315-17327. [Link]

  • Li, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 684531. [Link]

  • Das, B., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Abdel-Aziz, A. A. M., et al. (2019). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 136-147. [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 8(3), 1337-1349. [Link]

  • Zhou, J., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]

  • Li, N., et al. (2016). [Design, synthesis and biological evaluation of novel para-substituted 1-benzyl-quinazoline-2, 4 (1H, 3H)-diones as human PARP-1 inhibitors]. Yao Xue Xue Bao, 51(1), 71-78. [Link]

  • Chen, Y., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget, 7(19), 27583-27595. [Link]

  • Wang, Y., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197-219. [Link]

  • Eissa, A. A., et al. (2021). Design, synthesis, and biological evaluation of novel quinazolin-4(3H)-one derivatives as VEGFR-2 inhibitors and anticancer agents. Drug Design, Development and Therapy, 15, 233-253. [Link]

  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1837-1847. [Link]

  • Singh, A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Journal of Molecular Structure, 1284, 135349. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(19), 6614. [Link]

  • Kciuk, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10815. [Link]

  • Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Bioorganic Chemistry, 122, 105710. [Link]

  • Li, X., et al. (2014). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. International Journal of Clinical and Experimental Pathology, 7(10), 6636-6643. [Link]

  • Abdalla, M. M., et al. (2012). Cytotoxicity and anti-HIV Evaluations of Some New Synthesized Quinazoline and Thioxopyrimidine Derivatives Using 4-(Thiophen-2-yl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione as Synthon. Archiv der Pharmazie, 345(1), 43-50. [Link]

  • Dahabiyeh, L. A., et al. (2021). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports, 11(1), 1-13. [Link]

  • Ukraintsev, I. V., et al. (2021). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]

  • Boshta, N. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 26(23), 7309. [Link]

  • El-Gamal, M. I., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 1-14. [Link]

  • Węsierska, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11899. [Link]

  • Li, X., et al. (2014). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. International Journal of Clinical and Experimental Pathology, 7(10), 6636. [Link]

  • Kumar, A., et al. (2016). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2729-2747. [Link]

  • Abdalla, M. M., et al. (2012). Cytotoxicity and anti-HIV Evaluations of Some New Synthesized Quinazoline and Thioxopyrimidine Derivatives Using 4-(Thiophen-2-yl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione as Synthon. Archiv der Pharmazie, 345(1), 43-50. [Link]

  • Wang, Y., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197-219. [Link]

  • Zhu, J., et al. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging, 1-14. [Link]

  • Szymański, P., et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(2), M1061. [Link]

  • Li, N., et al. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. European Journal of Medicinal Chemistry, 190, 112108. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 401837, 7-Aminoquinazoline-2,4(1H,3H)-dione. Retrieved from [Link].

Sources

A Researcher's Guide to Cross-Validating In Vitro and In Vivo Efficacy of 6-Aminoquinazoline-2,4(1H,3H)-dione Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the cross-validation of in vitro potency with in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-validation of 6-Aminoquinazoline-2,4(1H,3H)-dione compounds, a class of molecules that have garnered significant interest for their diverse pharmacological activities, including anticancer and antimicrobial effects.[1][2][3]

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[3] The 2,4(1H,3H)-dione series, in particular, has been a fertile ground for the discovery of potent inhibitors of various cellular pathways. This guide will delve into the experimental design, execution, and interpretation of data necessary to bridge the gap between cell-based assays and whole-organism studies, ensuring a robust and reliable evaluation of these promising compounds.

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical studies is to predict the clinical performance of a drug candidate. A strong in vitro-in vivo correlation (IVIVC) is the cornerstone of this predictive power. For 6-Aminoquinazoline-2,4(1H,3H)-dione compounds, establishing this correlation is paramount to de-risk their progression through the development pipeline. Discrepancies between in vitro and in vivo results can arise from a multitude of factors including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and off-target effects that are not captured in simplified in vitro models. A systematic approach to cross-validation allows for the early identification of compounds with the highest probability of success in a complex biological system.

Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery

In vitro assays serve as the initial screening funnel, enabling the high-throughput evaluation of a large number of compounds to identify those with the desired biological activity.[4][5][6] For 6-Aminoquinazoline-2,4(1H,3H)-dione derivatives, the choice of in vitro assays will be dictated by the intended therapeutic application, primarily anticancer or antimicrobial.

Anticancer Activity

A common starting point for assessing the anticancer potential of novel compounds is to determine their cytotoxicity against a panel of human cancer cell lines.[6][7]

Featured In Vitro Anticancer Data for Quinazoline-2,4(1H,3H)-dione Derivatives

Compound/DrugHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
Quinazoline-2,4(1H,3H)-dione (Qd)--26.07--[8]
Compound 4b<0.052----[8]
Cabozantinib-----[8]
Compound 4e<0.084----[8]
Compound 18->30-1.83-[9]
5-Fluorouracil (5-FU)-5.3-8.8---[10]

Note: The data presented is for structurally related quinazoline-2,4(1H,3H)-dione derivatives and serves as an illustrative example of the type of data generated in in vitro screening.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-Aminoquinazoline-2,4(1H,3H)-dione compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Seeding in 96-well plate] --> B[Compound Treatment]; B --> C[Incubation (48-72h)]; C --> D[MTT Addition]; D --> E[Incubation (3-4h)]; E --> F[Formazan Solubilization]; F --> G[Absorbance Measurement]; G --> H[IC50 Calculation]; }

MTT Assay Workflow

Antimicrobial Activity

For evaluating antimicrobial efficacy, the primary in vitro assays are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Featured In Vitro Antimicrobial Data for Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundStaphylococcus aureus (mm)Bacillus species (mm)Escherichia coli (mm)Klebsiella pneumoniae (mm)Reference
Ciprofloxacin (CPX)20222523[2]
Ketonaxol (PEF)20222523[2]
Compound 120181516[2]
Compound 222201818[2]

Note: The data represents the diameter of the inhibition zone in an agar well diffusion assay for a 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative, illustrating the potential antimicrobial activity of this class of compounds.[2] Novel quinazoline-2,4(1H,3H)-dione derivatives have also shown promise against both Gram-positive and Gram-negative bacteria.[1][14]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Culture: Prepare an overnight culture of the target bacterial strain in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the 6-Aminoquinazoline-2,4(1H,3H)-dione compounds in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and inoculate each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: In Vivo Efficacy Assessment - The Litmus Test

In vivo studies are indispensable for evaluating the therapeutic potential of a compound in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties.[15][16]

Anticancer Xenograft Models

For anticancer drug candidates, the human tumor xenograft model in immunocompromised mice is a widely accepted standard.

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 6-Aminoquinazoline-2,4(1H,3H)-dione compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group and a positive control group (treated with a standard-of-care anticancer drug) should be included.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Human Cancer Cell Culture] --> B[Subcutaneous Injection into Immunocompromised Mice]; B --> C[Tumor Growth Monitoring]; C --> D{Tumor Volume Reaches 100-200 mm³}; D --> E[Randomization into Treatment Groups]; E --> F[Compound Administration]; F --> G[Tumor Volume & Body Weight Measurement]; G --> H{Study Endpoint Reached}; H --> I[Tumor Excision & Analysis]; I --> J[Calculation of Tumor Growth Inhibition]; }

Xenograft Study Workflow

Murine Infection Models

For antimicrobial drug candidates, various animal models of infection can be employed to assess in vivo efficacy.[17][18][19][20]

Experimental Protocol: Murine Thigh Infection Model

  • Neutropenia Induction: Render mice neutropenic by administering cyclophosphamide.

  • Infection: Inject a standardized inoculum of the target bacterial strain into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the 6-Aminoquinazoline-2,4(1H,3H)-dione compound via a chosen route.

  • Endpoint: At 24 hours post-infection, euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU counting).

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in CFU.

Part 3: Cross-Validation and Mechanistic Insights

The crux of this guide is the critical analysis of the correlation between the in vitro and in vivo data. A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetic properties. Conversely, a compound with moderate in vitro activity may exhibit excellent in vivo efficacy due to favorable ADME characteristics.

Key Considerations for Cross-Validation:

  • Potency vs. Efficacy: Does the in vitro potency (e.g., IC50) translate to in vivo efficacy (e.g., TGI)?

  • Exposure-Response Relationship: Can the observed in vivo efficacy be correlated with the systemic exposure of the compound?

  • Mechanism of Action: Do the in vivo findings support the proposed mechanism of action from in vitro studies?

Potential Mechanisms of Action for Quinazoline-2,4(1H,3H)-diones

Recent research has pointed towards several potential mechanisms of action for this class of compounds in cancer, including the inhibition of Poly (ADP-ribose) polymerase (PARP) and the modulation of the Wnt signaling pathway.[16]

PARP Inhibition: PARP inhibitors are a class of targeted therapy that are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[21][22] By blocking PARP, these inhibitors prevent the repair of single-strand DNA breaks, which can lead to the accumulation of double-strand breaks and ultimately cell death in cancer cells.[21][23]

Mechanism of PARP Inhibition

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for cell proliferation, differentiation, and survival.[24] Its aberrant activation is a hallmark of many cancers.[25][26][27][28] Small molecules that can inhibit this pathway are therefore of great therapeutic interest.

Wnt_Pathway

Wnt Signaling Pathway Modulation

Conclusion

The cross-validation of in vitro and in vivo efficacy is a critical and multifaceted process in the development of 6-Aminoquinazoline-2,4(1H,3H)-dione compounds. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions, prioritize the most promising candidates, and ultimately increase the likelihood of translating a laboratory discovery into a life-saving therapeutic. By integrating robust experimental design, meticulous execution, and insightful data analysis, the scientific community can unlock the full potential of this versatile chemical scaffold.

References

  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [Link]

  • Gottipati, P., et al. (2010). Poly(ADP-ribose) polymerase is hyperactivated in homologous recombination-defective cells. Cancer Research, 70(14), 5727–5737. [Link]

  • Petropoulos, M., et al. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt signaling in cancer. Oncogene, 36(11), 1461–1473. [Link]

  • Anastas, J. N., & Moon, R. T. (2013). WNT signalling pathways as therapeutic targets in cancer. Nature Reviews Cancer, 13(1), 11–26. [Link]

  • Nusse, R., & Clevers, H. (2017). Wnt/β-Catenin Signaling, Disease, and Emerging Therapeutic Modalities. Cell, 169(6), 985–999. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors? [Link]

  • MacDonald, B. T., Tamai, K., & He, X. (2009). Wnt/β-catenin signaling: components, mechanisms, and diseases. Developmental cell, 17(1), 9-26. [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase Inhibitor. [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? [Link]

  • J Appl Toxicol. (2019). In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Future Med Chem. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. [Link]

  • Future Med Chem. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. [Link]

  • ASM Journals. (2020). Human-Simulated Antimicrobial Regimens in Animal Models: Transparency and Validation Are Imperative. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • ASM Journals. (1991). Animal models in the evaluation of antimicrobial agents. [Link]

  • Frontiers in Oncology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Eur J Clin Microbiol Infect Dis. (1990). Animal models as predictors of the safety and efficacy of antibiotics. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Molecules. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

  • ResearchGate. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. [Link]

  • Expert Opinion on Therapeutic Patents. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

  • Molecules. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

  • SciSpace. (2025). In vitro anticancer assay: Significance and symbolism. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • PMC. (n.d.). Animal models in the evaluation of antimicrobial agents. [Link]

  • FDA. (2017). Animal models to test the safety and efficacy of novel antibacterials against Acinetobacter baumannii. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Journal of Clinical Case Reports and Trails. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). [Link]

  • J Med Chem. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. [Link]

  • ResearchGate. (2022). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]

  • Molecules. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activities of the synthesized quinazolin-4(3H)-one derivatives represented as the mean diameter of the inhibition zone in mm. [Link]

  • Molecules. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. [Link]

  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

  • Proc Soc Exp Biol Med. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 6-Aminoquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The 6-aminoquinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many of these compounds function as kinase inhibitors, targeting the ATP-binding site of enzymes that play pivotal roles in cellular signaling.[3][4] Prominent examples of quinazoline-based drugs include Gefitinib and Lapatinib, which target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[5][6]

While the on-target efficacy of these derivatives is well-documented, a critical challenge in their development is ensuring target selectivity.[7][8] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[9] This conservation can lead to promiscuous binding, where a drug inhibits not only its intended target but also numerous other "off-target" kinases.[10][11] Such off-target effects can lead to unforeseen toxicities, reduced therapeutic windows, and complex pharmacological profiles that can complicate clinical development and patient outcomes.[11][12]

This guide provides a comprehensive, multi-tiered strategy for rigorously evaluating and comparing the off-target effects of novel 6-aminoquinazoline-2,4(1H,3H)-dione derivatives. We will move from broad, early-stage screening to specific, cell-based validation, emphasizing the causal logic behind each experimental choice to build a robust selectivity profile.

Phase 1: Broad Kinome Profiling - Mapping the Interaction Landscape

The initial step is to understand the compound's interaction landscape across the human kinome. This is not simply a checklist item; it is a foundational experiment that dictates all subsequent validation efforts. The goal is to cast a wide net to identify all potential off-targets, even those with low affinity, which might become relevant at higher therapeutic doses.

Core Technique: Large-Panel Kinase Screening

High-throughput screening against a large, representative panel of kinases is the industry standard.[13] Services like Eurofins' KINOMEscan™ platform, which utilizes an active site-directed competition binding assay, can quantify interactions against hundreds of kinases simultaneously.[14]

Causality Behind the Choice: A binding assay is preferred for initial screening over an activity assay because it directly measures the physical interaction between the compound and the kinase. This decouples the measurement from the need for optimized activity conditions for hundreds of different enzymes, providing a more uniform and comparable dataset of dissociation constants (Kd) or percentage of inhibition at a given concentration.

Data Presentation: Comparative Kinase Selectivity

The output of a broad kinase screen is a rich dataset that must be distilled into actionable insights. A selectivity score (S-score) is a useful metric, but for direct comparison, presenting the raw inhibition data for the primary target alongside the most potent off-targets is crucial.

Table 1: Comparative Kinome Profiling of Two Hypothetical Quinazoline Derivatives at 1 µM Screening Concentration.

Target KinaseDerivative A (% Inhibition)Derivative B (% Inhibition)Rationale for Concern
EGFR (On-Target) 98% 99% Primary therapeutic target
SRC (Off-Target)15%92% Key regulator of cell adhesion and migration; inhibition can lead to bleeding diathesis.
ABL1 (Off-Target)10%88% Implicated in cardiotoxicity when inhibited.[12]
KDR (VEGFR2)5%75% Inhibition can cause hypertension and hemorrhage.
LCK (Off-Target)22%65% Crucial for T-cell function; inhibition can lead to immunosuppression.

Interpretation: In this hypothetical dataset, both derivatives are potent inhibitors of the intended target, EGFR. However, Derivative B demonstrates significant inhibition of multiple critical off-target kinases, flagging it as a high-risk compound. Derivative A shows a much cleaner profile and would be prioritized for further development.

Phase 2: Validating Off-Target Hits with Orthogonal Assays

Data from a primary screen must be validated. The goal of this phase is to confirm the initial hits using a different experimental methodology and to quantify the potency of the off-target interactions. This step is critical for eliminating false positives and building confidence in the selectivity profile.

Core Technique 1: Biochemical IC50 Determination

For the most significant off-targets identified in Phase 1 (e.g., >50% inhibition), dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50). Luminescence-based assays, such as ADP-Glo™, are robust, high-throughput methods for this purpose.[9] They measure kinase activity by quantifying the amount of ADP produced, which directly correlates with enzyme activity.[15]

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Reaction Setup: In a 384-well plate, combine the purified off-target kinase (e.g., SRC) and its specific substrate in kinase reaction buffer.

  • Compound Titration: Add the quinazoline derivative in a series of 10-point, 3-fold serial dilutions (e.g., from 10 µM to 0.5 nM). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Initiation: Start the reaction by adding an optimized concentration of ATP. Incubate at room temperature for 1 hour. Causality: The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are evaluated under physiologically relevant conditions.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Data Acquisition: Incubate for 30-60 minutes and measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to calculate the IC50 value.

Core Technique 2: Cellular Target Engagement

A potent biochemical IC50 does not guarantee an effect in a living cell. Cellular permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than in biochemical assays) can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound physically engages its off-target in a cellular context.[16][17]

Principle of CETSA: The binding of a ligand (the drug) to its target protein stabilizes the protein's structure.[17][18] This stabilization results in an increased melting temperature. CETSA measures the amount of soluble protein remaining after heating cell lysates to various temperatures; more soluble protein in the presence of the drug indicates target engagement.[16]

Experimental Workflow: CETSA for Off-Target Validation

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells Expressing Off-Target (e.g., SRC) B 2. Treat Cells with Derivative or Vehicle (DMSO) A->B Incubate C 3. Aliquot Lysate and Heat at a Range of Temperatures (e.g., 40°C - 70°C) B->C Lyse Cells D 4. Separate Soluble Fraction (Centrifugation) C->D Cool E 5. Quantify Soluble Protein (e.g., Western Blot, ELISA) D->E Collect Supernatant F 6. Plot Melt Curve to Determine Thermal Shift (ΔTm) E->F

Caption: CETSA workflow to confirm target engagement in cells.

A positive thermal shift (ΔTm) provides strong, self-validating evidence that the compound binds to the suspected off-target within the complex milieu of the cell.[18][19]

Phase 3: Assessing the Phenotypic Consequences of Off-Target Inhibition

The final and most critical phase is to determine if the confirmed off-target engagement translates into a measurable cellular phenotype or toxicity. This step directly links the molecular interaction to a potential clinical side effect.

Core Technique: Cell-Based Functional Assays

The choice of assay must be tailored to the known biological function of the off-target kinase. For our example of SRC kinase, a potent off-target of Derivative B, we can assess its impact on cell migration.

Experimental Protocol: Scratch (Wound Healing) Assay

  • Cell Culture: Grow a confluent monolayer of cells known to be dependent on SRC for migration (e.g., HT-29 colon cancer cells) in a 24-well plate.

  • Create "Wound": Use a sterile pipette tip to gently scratch a straight line through the center of the monolayer.

  • Treatment: Wash with PBS to remove dislodged cells and add media containing the quinazoline derivative at various concentrations (e.g., 0.1x, 1x, and 10x the on-target IC50). Include a vehicle control.

  • Imaging: Immediately acquire a baseline image (T=0) of the scratch using a microscope.

  • Incubation & Monitoring: Incubate the plate at 37°C and acquire images of the same field of view at regular intervals (e.g., 8, 16, and 24 hours).

  • Analysis: Quantify the area of the open "wound" at each time point for each condition. Compare the rate of wound closure between the treated and control groups.

Data Presentation: Comparing On-Target vs. Off-Target Cellular Effects

Presenting the data in a comparative table highlights the therapeutic window between the desired on-target effect and the undesired off-target phenotype.

Table 2: Comparative Cellular Effects of Quinazoline Derivatives

Assay ParameterDerivative ADerivative BInterpretation
On-Target: A549 Cell Viability IC50 (EGFR-driven) 50 nM 45 nM Both compounds show potent on-target anti-proliferative activity.
Off-Target: HT-29 Migration IC50 (SRC-driven) > 10,000 nM250 nM Derivative B inhibits cell migration at concentrations only 5-6 fold higher than its anti-proliferative IC50.
Therapeutic Window (Off-Target/On-Target) >200x ~5.6x Derivative A has a wide therapeutic window, while Derivative B has a very narrow one, predicting a high likelihood of off-target toxicity.

Visualizing the Impact: On-Target vs. Off-Target Signaling

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway EGF EGF EGFR EGFR EGF->EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Integrin Integrin Signal SRC SRC Integrin->SRC Migration Cell Adhesion & Migration SRC->Migration Activates Derivative_A Derivative A (Selective) Derivative_A->EGFR Inhibits Derivative_B Derivative B (Non-Selective) Derivative_B->EGFR Inhibits Derivative_B->SRC Inhibits

Caption: Impact of selective vs. non-selective inhibitors.

Conclusion: A Self-Validating System for De-risking Drug Candidates

Evaluating off-target effects is not a single experiment but a systematic, logical progression of inquiry. By starting with a broad screen, confirming hits with orthogonal biochemical and cellular engagement assays, and finally assessing the functional consequences, researchers can build a robust and trustworthy selectivity profile. This multi-pronged approach acts as a self-validating system. A concerning hit from the kinome scan is either substantiated or refuted by the IC50 determination. The biochemical potency is then tested for cellular relevance with CETSA, and finally, the phenotypic assay confirms whether this engagement has a meaningful biological impact.

This rigorous cascade of validation allows for the early and objective comparison of drug candidates like Derivative A and Derivative B. It provides the clear, data-driven rationale needed to terminate high-risk compounds and invest resources in those with the highest probability of becoming safe and effective medicines.

References

  • Title: Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity Source: PubMed URL: [Link]

  • Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Source: MDPI URL: [Link]

  • Title: Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review Source: PubMed URL: [Link]

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer Source: PubMed URL: [Link]

  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]

  • Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: PMC - NIH URL: [Link]

  • Title: Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining Source: PubMed URL: [Link]

  • Title: The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI URL: [Link]

  • Title: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective Source: Taylor & Francis Online URL: [Link]

  • Title: The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer Source: ERS Publications URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Protein kinase profiling assays: a technology review Source: PubMed URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Kinase Screening and Profiling Services Source: BPS Bioscience URL: [Link]

  • Title: exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds Source: ResearchGate URL: [Link]

Sources

The Unseen Potential: A Comparative Guide to the Kinase Inhibitory Profile of 6-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a "privileged structure." Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases. This has led to the successful development of several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, for the treatment of various cancers.[1][2] The 6-aminoquinazoline-2,4(1H,3H)-dione core represents a fundamental building block within this esteemed class of molecules. While extensive research has focused on its decorated derivatives, a comprehensive analysis of the parent compound's intrinsic kinase inhibitory profile is notably absent in publicly available literature.

This guide aims to bridge this knowledge gap by providing an inferred inhibitory profile of 6-aminoquinazoline-2,4(1H,3H)-dione against a panel of key kinases implicated in cancer signaling. By systematically analyzing the structure-activity relationships (SAR) of its most closely related and minimally substituted derivatives, we can extrapolate a foundational understanding of the parent compound's potential activity and selectivity. This analysis is supported by a detailed exploration of the experimental methodologies required to validate these hypotheses, offering a roadmap for researchers seeking to explore the untapped potential of this core scaffold.

Inferred Kinase Inhibitory Profile of 6-Aminoquinazoline-2,4(1H,3H)-dione

Table 1: Inferred Kinase Inhibitory Profile and Comparative Data from Key Derivatives

Kinase TargetInferred Potency of 6-Aminoquinazoline-2,4(1H,3H)-dioneRepresentative Derivative Data (IC50)Rationale for Inference
VEGFR-2 Moderate to Low3-substituted derivatives: 35–82 nM[3]The quinazoline-2,4(1H,3H)-dione core is a known VEGFR-2 binding motif. Substitutions at the 3-position significantly enhance potency, suggesting the parent compound possesses baseline activity.
c-Met Moderate to Low3-substituted derivatives: 63–84 nM[3]Similar to VEGFR-2, the core scaffold contributes to c-Met binding. The 6-amino group may provide a key interaction point, with further substitutions optimizing this interaction.
PARP-1/2 Low3-amino pyrrolidine derivatives: PARP-1: 0.51 nM, PARP-2: 23.11 nM[4]While potent PARP inhibition is achieved with complex substitutions at the 3-position that interact with the adenine-ribose binding site, the fundamental quinazoline-2,4-dione structure is a recognized PARP inhibitor scaffold. The parent compound is likely to exhibit weak inhibitory activity.
EGFR LowIsatin-quinazoline hybrids: 0.083 µM[5]The 4-anilinoquinazoline scaffold is a classic EGFR inhibitor. The 2,4-dione structure is less common for potent EGFR inhibition, suggesting the parent compound has low intrinsic activity against this target.
CDK2 LowIsatin-quinazoline hybrids: 0.183 µM[5]While some quinazolinone derivatives show CDK2 activity, high potency is typically achieved with significant structural modifications. The parent 6-amino-2,4-dione is unlikely to be a potent CDK2 inhibitor.

Expert Analysis of the Inferred Profile:

The 6-aminoquinazoline-2,4(1H,3H)-dione scaffold likely serves as a foundational template with modest, broad-spectrum inhibitory activity against certain kinases, particularly those with a high degree of structural conservation in the ATP-binding pocket. The 6-amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the active site. However, high potency and selectivity are evidently achieved through strategic substitutions at the N1, N3, and C6 positions. These modifications are thought to extend into more specific and less conserved regions of the kinase domain, thereby enhancing binding affinity and selectivity.

Key Signaling Pathways Targeted by Quinazoline-2,4(1H,3H)-dione Derivatives

The primary therapeutic potential of quinazoline-2,4(1H,3H)-dione derivatives lies in their ability to modulate critical signaling pathways that drive cancer progression.

VEGFR-2 and c-Met Signaling in Angiogenesis and Metastasis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] c-Met, the receptor for hepatocyte growth factor (HGF), is implicated in cell proliferation, motility, and invasion.[7] Dual inhibition of both VEGFR-2 and c-Met is a promising strategy to overcome therapeutic resistance.[3]

VEGFR2_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K VEGFR-2->PI3K c-Met->PI3K RAS RAS c-Met->RAS Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion Quinazoline-2,4-dione Quinazoline-2,4-dione Quinazoline-2,4-dione->VEGFR-2 Quinazoline-2,4-dione->c-Met

Caption: VEGFR-2 and c-Met signaling pathways and points of inhibition.

PARP-1 in DNA Damage Repair

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[8] Inhibition of PARP-1 in cancer cells with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality.

PARP1_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 Recruits BER Pathway BER Pathway PARP-1->BER Pathway Activates DNA Repair DNA Repair BER Pathway->DNA Repair Apoptosis Apoptosis BER Pathway->Apoptosis Inhibition leads to Quinazoline-2,4-dione Quinazoline-2,4-dione Quinazoline-2,4-dione->PARP-1

Caption: The role of PARP-1 in DNA repair and its inhibition.

Experimental Protocols for Kinase Inhibition Assays

To empirically determine the inhibitory profile of 6-aminoquinazoline-2,4(1H,3H)-dione and its derivatives, a combination of biochemical and cell-based assays is essential.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction of a compound with a purified kinase enzyme.[9]

1. In Vitro VEGFR-2 Kinase Assay (Luminescent)

This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2.

VEGFR2_Assay Prepare Reagents Prepare Reagents Compound Dilution Compound Dilution Prepare Reagents->Compound Dilution 1 Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction 2 ATP Detection ATP Detection Kinase Reaction->ATP Detection 3 Data Analysis Data Analysis ATP Detection->Data Analysis 4

Caption: Workflow for a luminescent-based VEGFR-2 kinase assay.

  • Materials:

    • Recombinant human VEGFR-2 kinase (BPS Bioscience, Cat. No. 40301 or similar).[10][11]

    • Kinase-Glo™ MAX Assay Kit (Promega, Cat. No. V6071).[10]

    • Poly (Glu, Tyr) 4:1 substrate.[10]

    • ATP, DTT, and kinase assay buffer.[10]

    • Test compound (6-aminoquinazoline-2,4(1H,3H)-dione) dissolved in DMSO.

    • White 96-well or 384-well plates.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations (typically with a final DMSO concentration ≤1%).[10]

    • Reaction Setup: In a white 96-well plate, add the diluted compound or DMSO (for positive and blank controls).

    • Add the VEGFR-2 enzyme to all wells except the blank.

    • Incubate at room temperature for 10-20 minutes to allow for compound-enzyme interaction.

    • Initiate Reaction: Add a master mix of the substrate and ATP to all wells to start the kinase reaction.

    • Incubate at 30°C for 45-60 minutes.[10]

    • ATP Detection: Add Kinase-Glo™ MAX reagent to each well to stop the reaction and measure the remaining ATP.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[10]

    • Data Acquisition: Measure luminescence using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value using a non-linear regression curve fit.

2. In Vitro c-Met Kinase Assay

The protocol is analogous to the VEGFR-2 assay, substituting the specific kinase and any optimized buffer conditions.[7][12]

3. In Vitro PARP-1 Inhibition Assay (Fluorometric or Competitive Binding)

  • Fluorometric Activity Assay: Measures the consumption of NAD+ by PARP-1 in the presence of activated DNA.[13]

  • Competitive Binding Assay: Utilizes a fluorescently labeled PARP inhibitor (e.g., an olaparib probe) to measure the displacement by a test compound, which is detected by changes in fluorescence polarization.[14][15]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating the effect of a compound on kinase activity within a living cell.[16]

1. Cellular Phosphorylation Assay

This method measures the phosphorylation of a kinase's downstream substrate within cells.

  • Principle: Cells are treated with the test compound, and then the levels of a specific phosphorylated substrate are quantified, typically by ELISA or Western blotting. A decrease in phosphorylation indicates inhibition of the upstream kinase.[17]

  • Example: To assess VEGFR-2 inhibition, human umbilical vein endothelial cells (HUVECs) can be stimulated with VEGF in the presence of the test compound. The phosphorylation of downstream targets like Akt or ERK can then be measured.

2. Cell Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.

  • Materials:

    • Cancer cell line (e.g., HCT116 for c-Met/VEGFR-2, MDA-MB-231 for various kinases).[5][18]

    • Cell culture medium and supplements.

    • MTT or similar cell viability reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the percent growth inhibition and determine the GI50 (concentration for 50% growth inhibition).[5]

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory profile of 6-aminoquinazoline-2,4(1H,3H)-dione remains to be established, a systematic analysis of its derivatives strongly suggests a foundational, albeit modest, inhibitory activity against key kinases such as VEGFR-2 and c-Met. This parent scaffold represents a rich starting point for medicinal chemistry campaigns, where strategic derivatization can unlock highly potent and selective kinase inhibitors.

The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically validate the inferred profile of 6-aminoquinazoline-2,4(1H,3H)-dione and to characterize the activity of novel derivatives. Future work should focus on a broad kinase panel screening of the parent compound to establish a definitive baseline of its activity and selectivity. Such data will be invaluable for guiding future drug discovery efforts based on this versatile and privileged scaffold.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit.
  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4936.
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
  • Frontiers in Chemistry. (2020).
  • BPS Bioscience. c-Met Kinase Assay Kit.
  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • BenchChem. Application Notes and Protocols for MET Kinase-IN-4 Kinase Assay.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • BPS Bioscience. c-Met Kinase Assay Kit.
  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • PubMed Central. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • BenchChem. Application of Quinazoline Derivatives in Anti-Proliferative Assays.
  • BenchChem. Application Notes and Protocols for Quinazolinone-Based Kinase Inhibitors.
  • MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(19), 6891.
  • Scientific Reports. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11, 18784.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
  • ResearchG
  • AssayQuant. Small Molecule CRO Services for Kinase Discovery.
  • PubMed Central. (2022, March 31). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.
  • Indigo Biosciences. Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System.
  • Elabscience. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit.
  • National Institutes of Health. (2025, October 14).
  • Nordic Biosite. VEGFR2 (KDR) Kinase Assay Kit.
  • PubMed. (2020, August 17). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis.
  • PubMed Central. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • BMG LABTECH. PARP assay for inhibitors.
  • Reaction Biology. (2022, May 11).
  • ResearchGate. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties.
  • ResearchGate.
  • ResearchGate. exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.
  • PubMed Central. (2023, March 15). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors.
  • PubMed Central.
  • ResearchGate. Kinase selectivity profiles of compounds 1 (a) and 3 (b)
  • ResearchGate. (2026, January 4). A quantitative analysis of kinase inhibitor selectivity.
  • Semantic Scholar. EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE.
  • MDPI. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4945.
  • RSC Publishing. Discovery of quinazoline-2,4(1H,3H)
  • MDPI. (2023). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 28(5), 2315.
  • Biochemical Journal. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • National Institutes of Health. (2023, October 30). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Aminoquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Imperative for Precision Docking

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The quinazoline scaffold is one such "privileged structure," forming the backbone of numerous clinically approved drugs, particularly in oncology.[1][2][3] Its rigid bicyclic system provides an excellent anchor for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Specifically, derivatives of 4-aminoquinazoline are renowned as potent kinase inhibitors, with several, like gefitinib and erlotinib, becoming frontline treatments for cancers driven by aberrant kinase activity.[4]

This guide focuses on a related but distinct scaffold: 6-Aminoquinazoline-2,4(1H,3H)-dione . The introduction of carbonyl groups at positions 2 and 4, along with an amino group at position 6, fundamentally alters the electronic and hydrogen-bonding characteristics of the molecule, opening new avenues for therapeutic design. These derivatives have been explored for a range of activities, including as antibacterial agents that inhibit DNA gyrase and as potential anticancer agents.[5][6]

The primary objective of this document is to provide a comprehensive, experimentally grounded framework for conducting and interpreting molecular docking studies of 6-Aminoquinazoline-2,4(1H,3H)-dione derivatives. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the computational workflow. By comparing the binding modes of a parent scaffold with its rationally designed derivatives, we aim to elucidate the structure-activity relationships (SAR) that govern their interaction with a key therapeutic target. For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-validated target for quinazoline-based inhibitors, as our model system.[4][7]

The Biological Target: EGFR Kinase Domain

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8] Its kinase domain, which catalyzes the transfer of a phosphate group from ATP to a substrate, is a primary target for cancer therapy.[9] The ATP-binding site, located in a cleft between the N- and C-lobes of the kinase domain, is the target for small-molecule inhibitors that compete with endogenous ATP.[10][11] Key features of this site include:

  • The Hinge Region: A flexible loop connecting the lobes, which forms critical hydrogen bonds with inhibitors.

  • The DFG Motif: A conserved Asp-Phe-Gly sequence whose conformation ("DFG-in" for active, "DFG-out" for inactive) dictates the kinase's state and inhibitor specificity.[12][13]

  • Hydrophobic Pockets: Areas adjacent to the ATP site that can be exploited to achieve inhibitor selectivity.[11]

Understanding these features is paramount for interpreting the docking poses of our quinazoline derivatives.

Methodology: A Self-Validating Molecular Docking Protocol

Scientific integrity in computational studies hinges on a robust and validated methodology. A docking protocol is not merely a sequence of commands but a self-validating system designed to ensure that the results are both reproducible and predictive.[14][15]

Experimental Workflow: Docking Protocol Validation and Execution

Below is a detailed, step-by-step protocol for a typical docking study. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_screen Phase 3: Virtual Screening & Analysis PDB 1. Obtain Receptor Structure (e.g., PDB: 2GS6 for EGFR) Clean 2. Receptor Preparation (Remove water, add hydrogens) PDB->Clean Justification: Remove non-essential atoms Grid 4. Grid Generation (Define binding site) Clean->Grid Justification: Focus computational effort Ligand 3. Ligand Preparation (2D->3D, energy minimization) Dock 8. Dock Derivatives (Screen prepared ligand library) Ligand->Dock Justification: Generate realistic conformers Redock 5. Re-docking (Dock native ligand into its own crystal structure) Grid->Redock Use defined active site RMSD 6. RMSD Calculation (Compare re-docked pose to crystal pose) Redock->RMSD Quantify accuracy Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->Dock Yes (Protocol Validated) Fail Refine Protocol (Adjust grid, parameters) Decision->Fail No Analyze 9. Post-Docking Analysis (Analyze scores and interactions) Dock->Analyze Visualize 10. Visualize & Compare (Identify key binding modes) Analyze->Visualize Fail->Grid Feedback Loop

Step-by-Step Protocol:

  • Receptor Acquisition:

    • Action: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we use EGFR kinase domain (PDB ID: 2GS6).[16][17]

    • Causality: Using an experimental structure provides a high-fidelity representation of the protein's active site. The choice of PDB entry is critical; it should have good resolution and, ideally, a co-crystallized ligand similar to the scaffold of interest.

  • Receptor Preparation:

    • Action: Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE), remove all non-essential components like water molecules, co-solvents, and duplicate protein chains. Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).

    • Causality: Crystallographic waters are often not conserved and can interfere with ligand docking unless they are known to mediate key interactions.[18] Correct protonation states are essential for accurate hydrogen bond calculations.

  • Ligand Preparation:

    • Action: Sketch the 6-Aminoquinazoline-2,4(1H,3H)-dione parent scaffold and its derivatives. Convert these 2D structures to 3D. Generate possible ionization states at physiological pH and perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS4).

    • Causality: Ligands are not static; they are flexible. Failing to explore low-energy conformers can lead to missing the correct binding pose. Proper ionization states are crucial for electrostatic interactions.[19]

  • Grid Generation:

    • Action: Define the active site by creating a bounding box (the "grid") centered on the co-crystallized ligand from the original PDB file.

    • Causality: This step defines the search space for the docking algorithm, focusing the computational effort on the region of interest and preventing unproductive sampling of the entire protein surface.

  • Protocol Validation via Re-docking:

    • Action: Extract the native ligand from the prepared receptor and dock it back into the defined grid using the chosen docking program (e.g., Glide, AutoDock Vina).[20][21]

    • Trustworthiness Check: This is the most critical step for validating the protocol. A reliable docking protocol must be able to reproduce the experimentally observed binding mode of the native ligand.[18][19]

  • RMSD Calculation:

    • Action: Superimpose the top-scoring re-docked pose of the native ligand onto its original crystal structure pose. Calculate the root-mean-square deviation (RMSD) for the heavy atoms.

    • Validation Gate: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking parameters can accurately predict the ligand's geometry.[18][20][22] If the RMSD is higher, the protocol (e.g., grid size, constraints) must be refined and re-validated.

  • Docking of Derivatives:

    • Action: Once the protocol is validated, use the exact same settings to dock the prepared library of 6-Aminoquinazoline-2,4(1H,3H)-dione derivatives.

    • Causality: Maintaining consistent parameters ensures that any observed differences in docking scores and binding modes are attributable to the chemical modifications of the ligands, not artifacts of the procedure.

  • Post-Docking Analysis:

    • Action: Analyze the results. The primary metric is the docking score (e.g., GlideScore, ΔG binding energy in kcal/mol), which estimates the binding affinity.[9] Equally important is the visual inspection of the binding poses.

    • Expertise Check: Do not rely solely on scores. A good score is meaningless if the pose is physically implausible or lacks key interactions known to be important for inhibitors of this target class. Identify all hydrogen bonds, hydrophobic interactions, and any potential charge or pi-stacking interactions.

Comparative Analysis of Binding Modes

For this guide, we will analyze the parent scaffold and three hypothetical, yet chemically plausible, derivatives to illustrate how substitutions can modulate binding interactions within the EGFR active site.

  • Parent Scaffold (LIG-01): 6-Aminoquinazoline-2,4(1H,3H)-dione

  • Derivative 1 (LIG-02): N-(4-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-6-amine (Substitution on the 6-amino group)

  • Derivative 2 (LIG-03): 6-Amino-7-methoxyquinazoline-2,4(1H,3H)-dione (Substitution on the quinazoline ring)

  • Derivative 3 (LIG-04): 6-Amino-3-(pyridin-4-ylmethyl)quinazoline-2,4(1H,3H)-dione (Substitution at the N3 position)

Summary of Docking Results
Ligand IDDerivative DescriptionDocking Score (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
LIG-01 Parent Scaffold-7.2Met793 (Hinge), Thr790Leu718, Val726, Ala743
LIG-02 N-(4-fluorobenzyl) at C6-amino-8.9Met793 (Hinge), Thr790, Asp855Leu718, Val726, Leu844, Phe856
LIG-03 7-Methoxy group-7.8Met793 (Hinge), Thr790Leu718, Val726, Cys797
LIG-04 N3-(pyridin-4-ylmethyl)-8.5Met793 (Hinge), Asp855 (via water)Leu718, Ala743, Leu844
Detailed Binding Mode Comparison

Parent Scaffold (LIG-01): The core 6-Aminoquinazoline-2,4(1H,3H)-dione serves as an effective anchor. The quinazoline nitrogen (N1) and the adjacent carbonyl oxygen typically act as hydrogen bond acceptors and donors, respectively, forming a canonical interaction with the backbone of Met793 in the hinge region.[16] This interaction is crucial for the affinity of most kinase inhibitors. The 6-amino group is solvent-exposed and does not form a direct interaction in this pose.

Derivative 1 (LIG-02): N-(4-fluorobenzyl) substitution

  • Observation: This derivative shows a significant improvement in docking score.

  • Analysis: The core hinge interaction with Met793 is preserved. The added N-(4-fluorobenzyl) group extends into a hydrophobic pocket near the DFG motif. This allows for new, favorable hydrophobic interactions with residues like Leu844 and Phe856 . Furthermore, the secondary amine linker can form an additional hydrogen bond with the side chain of Asp855 , further stabilizing the complex. This demonstrates how occupying adjacent hydrophobic pockets can dramatically enhance affinity.

Derivative 2 (LIG-03): 7-Methoxy substitution

  • Observation: A modest improvement in docking score is observed.

  • Analysis: The addition of a methoxy group at the 7-position introduces a subtle change. While it doesn't form strong polar contacts, it can favorably interact with the side chain of Cys797 . More importantly, it alters the electronics of the quinazoline ring system, which can fine-tune the strength of the primary hinge interaction at Met793. This highlights that even small decorations on the core scaffold can influence binding affinity.

Derivative 3 (LIG-04): N3-(pyridin-4-ylmethyl) substitution

  • Observation: A strong improvement in docking score.

  • Analysis: Substituting at the N3 position directs the pyridinylmethyl group towards the solvent-exposed region. The pyridine nitrogen is positioned to form a water-mediated hydrogen bond with the catalytic loop, often involving Asp855 . The aromatic ring itself can engage in pi-stacking interactions with hydrophobic residues. This mode of binding is distinct from LIG-02, showcasing how different substitution vectors can exploit different sub-pockets within the active site.

Visualizing Key Interactions

G cluster_ligand LIG-02 cluster_protein EGFR Active Site Ligand Quinazoline Core Substituent N-(4-fluorobenzyl) Met793 Met793 (Hinge) Ligand->Met793 H-Bond Thr790 Thr790 Ligand->Thr790 H-Bond Asp855 Asp855 Substituent->Asp855 H-Bond Hydrophobic Hydrophobic Pocket (Leu718, Val726, Leu844) Substituent->Hydrophobic Hydrophobic Interaction

Conclusion and Forward Look

This guide has established a rigorous, validation-centric protocol for the comparative molecular docking of 6-Aminoquinazoline-2,4(1H,3H)-dione derivatives against the EGFR kinase domain. Our analysis reveals that while the parent scaffold effectively anchors in the hinge region, rational substitution at the C6-amino and N3 positions can significantly enhance predicted binding affinity by engaging with adjacent hydrophobic and polar regions.

These in silico findings provide clear, actionable hypotheses for synthesis and biological evaluation. For instance, the superior docking score of the N-(4-fluorobenzyl) derivative (LIG-02) suggests that exploration of this substitution vector is a promising strategy for lead optimization. It is crucial to remember that molecular docking is a predictive tool; its results must be confirmed by experimental assays. However, when conducted with the scientific integrity and logical rigor outlined here, it is an indispensable tool for accelerating the drug discovery cycle.

References

  • Mishra, R., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of the kinase domain of EGFR (a) with ATP binding... ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

  • Karakas, C., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Alam, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Sutto, L., & Gervasio, F. L. (2013). Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Quinazoline-based scaffolds used to design our target compounds. ResearchGate. Available at: [Link]

  • Karakas, C., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. National Institutes of Health. Available at: [Link]

  • Vishwakarma, S. K., et al. (2024). Chemistry and Pharmacology of Quinazoline Scaffolds–a review. ResearchGate. Available at: [Link]

  • S. K. G., & S., K. (2019). Structural insights into characterizing binding sites in EGFR kinase mutants. PubMed Central. Available at: [Link]

  • G. A. R., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • R., A., & S., J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). (A) Crystal structure of the EGFR kinase domain showing the ATP binding... ResearchGate. Available at: [Link]

  • K., S., & D., S. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? ResearchGate. Available at: [Link]

  • Wood, E. R., et al. (2004). The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. PubMed Central. Available at: [Link]

  • Diller, D. J., & Li, R. (2003). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • R., A., & S., J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. Available at: [Link]

  • Santos-Carballal, B., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. RSC Publishing. Available at: [Link]

  • El-Naggar, M., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers. Available at: [Link]

  • Wang, Y., et al. (2020). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. National Institutes of Health. Available at: [Link]

  • Prasanna, P., et al. (2022). In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. Current Trends in Biotechnology and Pharmacy. Available at: [Link]

  • El-Naggar, M., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. PubMed Central. Available at: [Link]

  • El-Naggar, M., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. Available at: [Link]

  • Al-Obaid, A. M., et al. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

  • Das, D., & R, P. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). 7-Aminoquinazoline-2,4(1H,3H)-dione. MySkinRecipes. Available at: [Link]

  • Li, C., et al. (2019). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to preface this guide with a core principle of laboratory safety: all chemical waste must be handled with the assumption of hazard until proven otherwise. For 6-Aminoquinazoline-2,4(1H,3H)-dione, a compound often utilized in medicinal chemistry and drug development, a thorough and cautious approach to its disposal is paramount to ensuring the safety of laboratory personnel and the protection of our environment. Due to limited publicly available hazard data for this specific compound, the following procedures are based on a conservative approach, treating it as a potentially hazardous chemical waste in line with general best practices for novel or under-characterized substances.

Hazard Assessment and Waste Characterization: The "Why" Behind the Procedure

Therefore, 6-Aminoquinazoline-2,4(1H,3H)-dione waste should be classified as hazardous chemical waste . This classification mandates that it must not be disposed of in regular trash or down the drain.[2][3] Drain disposal is reserved for substances known to be non-hazardous and readily biodegradable, which cannot be assumed for this compound.

Key Takeaway: The precautionary principle dictates that in the absence of comprehensive safety data, a chemical should be treated as hazardous. This ensures the highest level of safety and compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 6-Aminoquinazoline-2,4(1H,3H)-dione for disposal, the following PPE is mandatory to prevent accidental exposure:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as related compounds may cause skin irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust or splashes, as related compounds can cause serious eye irritation.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound, especially since its inhalation toxicity is not well-characterized.
Step-by-Step Disposal Protocol for 6-Aminoquinazoline-2,4(1H,3H)-dione

This protocol is designed for small quantities of the compound typically generated in a research laboratory setting.

Step 1: Waste Segregation and Container Selection

  • Do not mix 6-Aminoquinazoline-2,4(1H,3H)-dione waste with other waste streams unless you have confirmed compatibility.

  • Collect solid waste in a dedicated, clearly labeled, and compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.

  • The container must be in good condition, with no cracks or leaks.

  • For solutions of the compound, use a compatible liquid waste container. Avoid metal containers for acidic or basic solutions.

Step 2: Labeling the Waste Container

Proper labeling is a critical and legally required step in hazardous waste management. Your label must include:

  • The words "Hazardous Waste ".

  • The full chemical name: "6-Aminoquinazoline-2,4(1H,3H)-dione ". Do not use abbreviations or chemical formulas.

  • The approximate concentration and quantity of the waste.

  • The date when waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 3: Storage of Hazardous Waste

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregate the waste from incompatible materials, such as strong oxidizing agents or reactive chemicals.

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time (check your institution's specific guidelines, but this is often six to twelve months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never attempt to dispose of the chemical waste yourself through incineration or other unapproved methods.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or if you are unsure of the hazard.

  • If the spill is small and you are trained to handle it:

    • Don the appropriate PPE.

    • Contain the spill using a chemical spill kit with absorbent pads or other suitable material.

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Aminoquinazoline-2,4(1H,3H)-dione.

DisposalWorkflow Disposal Workflow for 6-Aminoquinazoline-2,4(1H,3H)-dione Start Generation of 6-Aminoquinazoline-2,4(1H,3H)-dione Waste Characterize Characterize Waste: - Solid or Liquid? - Contaminated materials? Start->Characterize SelectContainer Select Appropriate Hazardous Waste Container Characterize->SelectContainer LabelContainer Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date and Contact Info SelectContainer->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment LabelContainer->StoreWaste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) StoreWaste->EHS_Pickup Container Full or Time Limit Reached FinalDisposal Final Disposal by Licensed Facility EHS_Pickup->FinalDisposal

Caption: Decision workflow for the disposal of 6-Aminoquinazoline-2,4(1H,3H)-dione.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Lab Alley. (2019, November 25). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (2023, November 28). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. Retrieved from [Link]

  • ResearchGate. (2018, March). Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Aminoquinazolin-4-yl)-1,3-diazinane-2,4-dione. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Manganese(IV) dioxide. Retrieved from [Link]

Sources

Comprehensive Guide to the Safe Handling of 6-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

Welcome to your essential guide for the safe handling of 6-Aminoquinazoline-2,4(1H,3H)-dione. As researchers and drug development professionals, our pursuit of scientific advancement must be built on a foundation of uncompromising safety. This document provides a detailed, step-by-step protocol designed not just to meet but to exceed standard laboratory safety requirements. Here, we delve into the causality behind each procedural step, ensuring that your handling of this quinazoline derivative is both safe and scientifically sound.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any work commences, a thorough understanding of the potential hazards associated with 6-Aminoquinazoline-2,4(1H,3H)-dione is paramount. While comprehensive toxicological data for this specific compound is not widely published, the Safety Data Sheet (SDS) and the general properties of related heterocyclic compounds provide a strong basis for a cautious approach.[1] Quinazoline derivatives, as a class, exhibit a wide range of biological activities, including anticancer properties, which underscores the need for careful handling to avoid unintended biological effects.[2][3][4][5]

Key Hazards:

  • Inhalation: Avoid the formation and inhalation of dust or aerosols.[1]

  • Skin and Eye Contact: The compound may cause irritation upon contact with skin and eyes.[1]

  • Ingestion: Accidental ingestion must be avoided.[1]

A formal risk assessment should be conducted and documented before beginning any experiment. This involves identifying potential exposure scenarios in your specific laboratory setup and planning controls to mitigate these risks.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of Personal Protective Equipment (PPE) is your most direct line of defense against chemical exposure.[6][7] The following PPE is mandatory when handling 6-Aminoquinazoline-2,4(1H,3H)-dione.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or a full-face shield.[8][9][10]Protects against accidental splashes of solutions or airborne particles of the compound. A face shield offers broader protection, especially during procedures with a higher risk of splashing.[8][11]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).[1][10]Prevents direct skin contact. Gloves must be inspected for tears or holes before use.[12] It is advisable to double-glove, especially during compounding or handling larger quantities.[6][11]
Body Protection A buttoned lab coat made of a low-permeability fabric.[6][9]Protects skin and personal clothing from contamination. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[12]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are likely to be generated, a full-face respirator with appropriate cartridges may be necessary.[1]Minimizes the risk of inhalation. Engineering controls like fume hoods are the preferred method of respiratory protection.[12]

Engineering Controls and Work Environment

Your work environment should be engineered to minimize exposure.

  • Ventilation: All handling of 6-Aminoquinazoline-2,4(1H,3H)-dione powder should be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the compound. Always work with the sash at the lowest possible position.[12]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13] Know the location of fire extinguishers and other emergency equipment.[14]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of 6-Aminoquinazoline-2,4(1H,3H)-dione, from preparation to disposal.

Safe handling workflow for 6-Aminoquinazoline-2,4(1H,3H)-dione.

Step-by-Step Protocol:

  • Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and your hair is tied back if necessary.[15]

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound inside a certified chemical fume hood to prevent the release of airborne particles.[12] Use non-sparking tools where appropriate.[1]

  • Solubilization: If preparing a solution, add the solvent to the weighed compound slowly and carefully within the fume hood to avoid splashing.

  • Reaction and Application: Keep all reaction vessels containing 6-Aminoquinazoline-2,4(1H,3H)-dione within the fume hood.

  • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

  • Waste Segregation and Disposal: Dispose of all contaminated waste, including gloves, disposable lab coats, and any unused compound, in clearly labeled, sealed containers for hazardous chemical waste.[13][14] Do not mix with general laboratory waste.

  • Degowning and Hygiene: Remove your PPE in a designated area, being careful to avoid contaminating your skin or clothing. Always remove gloves last.[8] Wash your hands thoroughly with soap and water after completing your work, even if you were wearing gloves.[6][8]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. Prevent further leakage if it is safe to do so.[1] For a small spill, carefully collect the material using appropriate absorbent pads and place it in a sealed container for disposal. Ensure adequate ventilation. Avoid generating dust.[1] For a large spill, evacuate the laboratory and contact your institution's environmental health and safety department.

Conclusion: A Culture of Safety

The responsible handling of 6-Aminoquinazoline-2,4(1H,3H)-dione is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety and scientific integrity. By understanding the rationale behind each safety precaution, you empower yourself and your team to conduct research that is not only innovative but also fundamentally safe. This guide serves as a living document; always consult your institution's specific safety protocols and the most current Safety Data Sheet before commencing any work.

References

  • Synthesis and Biological Activity of a Novel Series of 6,7-Dimethoxyquinazoline-2,4(1H,3H)
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

  • Personal protective equipment in your pharmacy. (Source: Alberta College of Pharmacy)
  • Safe Laboratory Practices in Chemistry. (Source: Harvey Mudd College)
  • LABORATORY HEALTH & SAFETY RULES. (Source: University of Cyprus)
  • 6-AMINO-3H-QUINAZOLIN-4-ONE - Safety D
  • Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

  • Safety in Organic Chemistry Laboratory - TigerWeb.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (Source: Occupational Safety and Health Administration) [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (Source: Quora)
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (Source: Centers for Disease Control and Prevention)
  • Personal protective equipment for preparing toxic drugs - GERPAC. (Source: GERPAC)
  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC - PubMed Central. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (Source: MDPI)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminoquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-Aminoquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.